molecular formula C7H15NO4 B3181295 NH2-PEG2-methyl acetate

NH2-PEG2-methyl acetate

Cat. No.: B3181295
M. Wt: 177.20 g/mol
InChI Key: VCBYEYGFAFFNFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NH2-PEG2-methyl acetate is a useful research compound. Its molecular formula is C7H15NO4 and its molecular weight is 177.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[2-(2-aminoethoxy)ethoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO4/c1-10-7(9)6-12-5-4-11-3-2-8/h2-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBYEYGFAFFNFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COCCOCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to NH2-PEG2-methyl acetate: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NH2-PEG2-methyl acetate (B1210297) is a heterobifunctional linker molecule integral to advancements in bioconjugation, drug delivery, and the development of novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). Its discrete polyethylene (B3416737) glycol (PEG) spacer enhances solubility and biocompatibility, while the terminal primary amine and methyl ester groups offer versatile handles for covalent modification. This technical guide provides a comprehensive overview of the chemical and physical properties of NH2-PEG2-methyl acetate, detailed experimental protocols for its application, and a discussion of its role in modern pharmaceutical research.

Core Chemical Properties

This compound, systematically named methyl 2-[2-(2-aminoethoxy)ethoxy]acetate, is a valuable tool in chemical biology and drug discovery. Its structure combines a hydrophilic diethylene glycol spacer with two distinct reactive functionalities.

Physicochemical and Spectroscopic Data

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name methyl 2-[2-(2-aminoethoxy)ethoxy]acetate[1]
Molecular Formula C₇H₁₅NO₄[1]
Molecular Weight 177.20 g/mol [1]
CAS Number 741235-80-3[2]
Appearance Colorless to yellow oil/liquid[3][4]
Purity (as HCl salt) ≥98.0% (by NMR)[3]
Boiling Point (estimated for related acid) 323.8 ± 22.0 °C at 760 mmHg[]
Melting Point (estimated for related acid) 124.0-128.0 °C[]
XLogP3 -1.1[1]
Polar Surface Area 70.8 Ų[1]

Table 2: Solubility of this compound hydrochloride

SolventSolubilityNotes
DMSO 100 mg/mL (468.03 mM)May require ultrasonication
In Vivo Formulation 2.5 mg/mL10% DMSO, 40% PEG300, 5% Tween-80, 45% saline

Table 3: Spectroscopic Data

TechniqueData Description
¹H NMR Consistent with the structure of this compound. Expected signals include a singlet for the methyl ester protons (~3.7 ppm), and multiplets for the ethylene (B1197577) glycol and ethylamine (B1201723) protons.
LC-MS Consistent with the molecular weight and structure of the compound.
FTIR Expected characteristic peaks for the amine (N-H stretching), ester (C=O stretching), and PEG backbone (C-O-C stretching). The prominent C-O-C stretching of the PEG backbone is typically observed around 1100 cm⁻¹.

Applications in Research and Drug Development

The unique structure of this compound makes it a versatile linker in several applications, most notably in the synthesis of PROTACs and other bioconjugates.

PROTAC Linker

This compound is widely used as a PEG-based linker in the synthesis of PROTACs.[2][6] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][6] The PEG linker in this compound provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

Bioconjugation

The primary amine group of this compound allows for its conjugation to various biomolecules, such as proteins, peptides, and antibodies.[7] This process, known as PEGylation, can enhance the therapeutic properties of these biomolecules by increasing their solubility, stability, and circulation half-life, while reducing their immunogenicity.[7] The methyl ester can be hydrolyzed to a carboxylic acid, providing another reactive handle for further modifications.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound and similar amine-functionalized PEG linkers.

General Protocol for Amide Bond Formation with a Carboxylic Acid

This protocol describes the coupling of the primary amine of this compound to a carboxylic acid-containing molecule using a coupling agent like HATU.

Materials:

  • This compound

  • Carboxylic acid-containing molecule (Component A-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Nitrogen atmosphere

Procedure:

  • Dissolve the carboxylic acid-containing molecule (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring the progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide conjugate.

Synthesis of a PROTAC using this compound

This protocol outlines a representative workflow for the synthesis of a PROTAC, where this compound links a ligand for a target protein (POI ligand) and a ligand for an E3 ubiquitin ligase.

Step 1: Coupling of this compound to the E3 Ligase Ligand

  • Follow the general amide bond formation protocol described in Section 3.1, using an E3 ligase ligand containing a carboxylic acid and this compound.

  • Purify the resulting intermediate, E3 Ligand-PEG2-methyl acetate.

Step 2: Hydrolysis of the Methyl Ester

  • Dissolve the E3 Ligand-PEG2-methyl acetate in a mixture of methanol (B129727) and water.

  • Add LiOH (or another suitable base) and stir at room temperature until the hydrolysis is complete (monitored by LC-MS).

  • Neutralize the reaction mixture with a mild acid (e.g., 1N HCl) and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify to obtain E3 Ligand-PEG2-COOH.

Step 3: Coupling of the POI Ligand

  • Follow the general amide bond formation protocol described in Section 3.1, using the E3 Ligand-PEG2-COOH and a POI ligand containing a primary or secondary amine.

  • Purify the final PROTAC molecule by preparative HPLC.

Mandatory Visualizations

Experimental Workflow for PROTAC Synthesis

The following diagram illustrates the general workflow for the synthesis of a PROTAC molecule using a bifunctional PEG linker like this compound.

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Coupling cluster_1 Step 2: Ester Hydrolysis cluster_2 Step 3: Second Coupling E3_Ligand_COOH E3 Ligase Ligand (with -COOH) Coupling_1 Amide Coupling (e.g., HATU, DIPEA) E3_Ligand_COOH->Coupling_1 NH2_PEG2_Me This compound NH2_PEG2_Me->Coupling_1 Intermediate_1 E3 Ligand-PEG2-methyl acetate Coupling_1->Intermediate_1 Hydrolysis Hydrolysis (e.g., LiOH) Intermediate_1->Hydrolysis Intermediate_2 E3 Ligand-PEG2-COOH Hydrolysis->Intermediate_2 Coupling_2 Amide Coupling (e.g., HATU, DIPEA) Intermediate_2->Coupling_2 POI_Ligand_NH2 POI Ligand (with -NH2) POI_Ligand_NH2->Coupling_2 Final_PROTAC Final PROTAC Coupling_2->Final_PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Conclusion

This compound is a fundamental building block in modern medicinal chemistry and drug development. Its well-defined structure, coupled with the beneficial properties of the PEG spacer, provides a reliable and versatile platform for the construction of complex biomolecules and therapeutic agents. The protocols and data presented in this guide offer a valuable resource for researchers and scientists working in the fields of bioconjugation, drug delivery, and targeted protein degradation. As the demand for more sophisticated and targeted therapies continues to grow, the importance of well-characterized linkers like this compound will undoubtedly increase.

References

A Technical Guide to NH2-PEG2-Methyl Acetate in Proteolysis-Targeting Chimera (PROTAC) Technology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NH2-PEG2-methyl acetate (B1210297), a bifunctional linker critical in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that hijacks the cell's natural protein disposal system to eliminate disease-causing proteins. This document details the physicochemical properties of NH2-PEG2-methyl acetate, its role in PROTAC synthesis, experimental protocols for its use, and a visualization of the underlying biological pathways.

Core Properties of this compound

This compound is a short-chain polyethylene (B3416737) glycol (PEG) derivative featuring a terminal primary amine and a methyl ester. This heterobifunctional structure allows for sequential conjugation to a target protein ligand and an E3 ubiquitin ligase ligand, forming the characteristic three-part structure of a PROTAC.

PropertyValueSource
Molecular Formula C7H15NO4[1]
Molecular Weight 177.20 g/mol [1]
CAS Number 741235-80-3[2]
IUPAC Name methyl 2-[2-(2-aminoethoxy)ethoxy]acetate[1]
Synonyms Amino-PEG2-methyl ester
Appearance Colorless to light yellow oil or liquid
Solubility Soluble in DMSO[3]

Role in PROTAC Drug Development

PROTACs are designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][4][5] The linker component, for which this compound is a prime example, plays a crucial role in the efficacy of the PROTAC molecule. The length and chemical nature of the linker can significantly impact the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation.[6]

PEG linkers, such as the one derived from this compound, are frequently employed due to their ability to improve the solubility and cell permeability of the resulting PROTAC.[7][8] The flexibility of the PEG chain can also be advantageous in achieving the optimal orientation of the two ligands for ternary complex formation.[9]

Experimental Protocols

The synthesis of a PROTAC using a bifunctional linker like this compound typically involves a stepwise approach. The following is a generalized protocol for the conjugation of a target protein ligand (with a carboxylic acid handle) and an E3 ligase ligand (with a suitable functional group for the second conjugation step) using this compound.

Step 1: Amide Bond Formation with Target Protein Ligand

This step involves the coupling of the primary amine of this compound with a carboxylic acid on the target protein ligand.

Reagents and Materials:

  • Target Protein Ligand-COOH (1.0 equivalent)

  • This compound (1.1 equivalents)

  • Coupling agent (e.g., HATU, HBTU) (1.2 equivalents)

  • Amine base (e.g., DIPEA, TEA) (2.0-3.0 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

  • Dissolve the Target Protein Ligand-COOH in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the coupling agent and the amine base to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS or TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the Ligand-PEG2-methyl acetate conjugate.

Step 2: Saponification of the Methyl Ester

The methyl ester of the conjugate is hydrolyzed to a carboxylic acid to prepare for the second coupling reaction.

Reagents and Materials:

  • Ligand-PEG2-methyl acetate (1.0 equivalent)

  • Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH) (2.0-5.0 equivalents)

  • Solvent mixture (e.g., THF/water or Methanol/water)

Procedure:

  • Dissolve the Ligand-PEG2-methyl acetate in the solvent mixture.

  • Add the aqueous solution of the base to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, acidify the reaction mixture to a pH of ~3-4 with a mild acid (e.g., 1M HCl).

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the Ligand-PEG2-COOH conjugate.

Step 3: Amide Bond Formation with E3 Ligase Ligand

This final step couples the newly formed carboxylic acid with an amine group on the E3 ligase ligand.

Reagents and Materials:

  • Ligand-PEG2-COOH (1.0 equivalent)

  • E3 Ligase Ligand-NH2 (1.1 equivalents)

  • Coupling agent (e.g., HATU, HBTU) (1.2 equivalents)

  • Amine base (e.g., DIPEA, TEA) (2.0-3.0 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

  • Follow the same procedure as in Step 1, using Ligand-PEG2-COOH and E3 Ligase Ligand-NH2 as the coupling partners.

  • After purification, the final PROTAC molecule is obtained.

Visualizing the PROTAC Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the PROTAC signaling pathway and a general experimental workflow for PROTAC development.

PROTAC_Signaling_Pathway POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC Molecule PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation PROTAC_Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Ligand1 Target Protein Ligand Synthesis Conjugation Stepwise Conjugation Ligand1->Conjugation Linker Linker Synthesis/ Procurement (e.g., this compound) Linker->Conjugation Ligand2 E3 Ligase Ligand Synthesis Ligand2->Conjugation Purification Purification & Characterization Conjugation->Purification Binding_Assay Ternary Complex Formation Assays Purification->Binding_Assay Degradation_Assay In Vitro Protein Degradation Assays (e.g., Western Blot, In-Cell Western) Binding_Assay->Degradation_Assay Cell_Viability Cell Viability & Selectivity Assays Degradation_Assay->Cell_Viability In_Vivo In Vivo Efficacy & PK/PD Studies Cell_Viability->In_Vivo

References

A Technical Guide to NH2-PEG2-methyl acetate: A Versatile Linker in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the molecular tools that enable novel therapeutic modalities is paramount. Among these, NH2-PEG2-methyl acetate (B1210297) has emerged as a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This in-depth technical guide provides a comprehensive overview of NH2-PEG2-methyl acetate, including its chemical properties, its critical role as a PROTAC linker, and detailed experimental considerations for its use.

The Chemical Abstract Service (CAS) has assigned the number 741235-80-3 to this compound.[1] Its hydrochloride salt is registered under CAS number 208647-73-8 .[2]

Physicochemical Properties and Data

This compound is a bifunctional molecule featuring a primary amine and a methyl ester, connected by a short, flexible polyethylene (B3416737) glycol (PEG) chain. This structure imparts desirable physicochemical properties for its application in medicinal chemistry, particularly in the construction of PROTACs. The PEG component enhances solubility and can improve the pharmacokinetic profile of the final PROTAC molecule.

PropertyValueSource
CAS Number 741235-80-3[1]
CAS Number (HCl salt) 208647-73-8[2]
Molecular Formula C7H15NO4[3]
Molecular Weight 177.20 g/mol [3]
Appearance Colorless to light yellow oil or solid[4]
Storage Temperature 2-8°C (inert atmosphere)[4]
Solubility (HCl salt) DMSO: 100 mg/mL (468.03 mM)[2][5]

The Role of this compound in PROTACs

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[6][7] this compound serves as a versatile and commonly employed flexible linker.[1][6] The linker's length, flexibility, and composition are critical for the efficacy of the PROTAC, as they dictate the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. This ternary complex formation is a prerequisite for the ubiquitination and subsequent degradation of the target protein by the proteasome.

The primary amine of this compound provides a reactive handle for conjugation to a carboxylic acid group on either the target protein ligand or the E3 ligase ligand, typically through an amide bond formation reaction. The methyl ester can then be hydrolyzed to a carboxylic acid, which can be subsequently coupled to an amine on the other ligand, completing the PROTAC assembly.

Experimental Protocols

While specific reaction conditions can vary depending on the exact nature of the ligands being coupled, the following represents a general, illustrative protocol for the synthesis of a PROTAC using this compound. This protocol is based on standard amide coupling procedures commonly used in PROTAC synthesis.

Step 1: Amide Coupling of Ligand A (with a carboxylic acid) to this compound

  • Reagents and Materials:

    • Ligand A-COOH (1.0 equivalent)

    • This compound (1.1 equivalents)

    • Coupling agent, e.g., HATU (1.2 equivalents)

    • Amine base, e.g., DIPEA (2.0 equivalents)

    • Anhydrous solvent, e.g., DMF or DCM

  • Procedure:

    • Dissolve Ligand A-COOH in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add the coupling agent (HATU) and the amine base (DIPEA) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

    • Add this compound to the reaction mixture.

    • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by a suitable analytical technique, such as LC-MS or TLC.

    • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting intermediate (Ligand A-PEG2-methyl acetate) by flash column chromatography.

Step 2: Hydrolysis of the Methyl Ester

  • Reagents and Materials:

    • Ligand A-PEG2-methyl acetate (1.0 equivalent)

    • Base, e.g., Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH) (2-4 equivalents)

    • Solvent mixture, e.g., THF/water or Methanol/water

  • Procedure:

    • Dissolve the purified intermediate in the solvent mixture.

    • Add the aqueous solution of the base to the reaction mixture.

    • Stir at room temperature for 1-4 hours, monitoring the reaction by LC-MS or TLC.

    • Upon completion, acidify the reaction mixture to a pH of ~3-4 with a dilute acid (e.g., 1N HCl).

    • Extract the product with an organic solvent.

    • Dry the organic layer, filter, and concentrate to yield the carboxylic acid intermediate (Ligand A-PEG2-COOH).

Step 3: Amide Coupling of Ligand A-PEG2-COOH to Ligand B (with an amine)

  • Reagents and Materials:

    • Ligand A-PEG2-COOH (1.0 equivalent)

    • Ligand B-NH2 (1.1 equivalents)

    • Coupling agent, e.g., HATU (1.2 equivalents)

    • Amine base, e.g., DIPEA (2.0 equivalents)

    • Anhydrous solvent, e.g., DMF or DCM

  • Procedure:

    • Follow a similar procedure as described in Step 1 to couple the carboxylic acid intermediate with Ligand B-NH2.

    • After workup, purify the final PROTAC molecule by preparative HPLC to obtain a high-purity product.

    • Characterize the final PROTAC using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Visualizing the Workflow and Mechanism

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Amide Coupling cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Second Amide Coupling LigandA Ligand A-COOH Intermediate1 Ligand A-PEG2-methyl acetate LigandA->Intermediate1 HATU, DIPEA Linker This compound Linker->Intermediate1 Intermediate2 Ligand A-PEG2-COOH Intermediate1->Intermediate2 LiOH or NaOH FinalPROTAC Final PROTAC Intermediate2->FinalPROTAC HATU, DIPEA LigandB Ligand B-NH2 LigandB->FinalPROTAC Purification Purification (HPLC) FinalPROTAC->Purification

Caption: Synthetic workflow for a PROTAC using this compound.

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its chemical properties, particularly the presence of a primary amine and a methyl ester separated by a flexible PEG spacer, allow for straightforward and efficient conjugation to protein-of-interest and E3 ligase ligands. The resulting PROTACs benefit from the enhanced solubility and favorable pharmacokinetic properties imparted by the PEG linker. The detailed understanding of its properties and the application of robust synthetic protocols are essential for the successful development of novel protein degraders for therapeutic applications.

References

Solubility Profile of NH2-PEG2-methyl acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of NH2-PEG2-methyl acetate (B1210297), a bifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). The information is intended for researchers, chemists, and formulation scientists in the field of drug discovery and development.

Overview of NH2-PEG2-methyl acetate

This compound is a hydrophilic, short-chain polyethylene (B3416737) glycol (PEG) linker containing a terminal amine group and a methyl ester. This heterobifunctional structure allows for its conjugation to two different molecular entities, making it a valuable component in the synthesis of PROTACs and other targeted therapies. The PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate. Understanding its solubility in various solvents is critical for its effective use in synthesis, purification, and formulation.

Quantitative Solubility Data

The solubility of a compound is dependent on its physical form (e.g., free base vs. salt) and the properties of the solvent. The following table summarizes the available quantitative solubility data for this compound hydrochloride. It is important to note that hygroscopic solvents like DMSO can have variable water content, which can significantly impact solubility. Therefore, using freshly opened, anhydrous solvents is recommended for reproducibility.

Solvent/SystemConcentrationObservationsCitation
Dimethyl Sulfoxide (DMSO)100 mg/mL (468.03 mM)Requires sonication. Hygroscopic DMSO can affect solubility.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mL (11.70 mM)Clear solution is formed after sonication.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mL (11.70 mM)Clear solution is formed after sonication.[1]

Note: The available data is for the hydrochloride salt of this compound.

Experimental Protocol for Solubility Determination

Objective: To determine the saturation solubility of this compound in a selected solvent.

Materials:

  • This compound

  • Selected solvent (e.g., water, ethanol, DMSO)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or other quantitative analytical technique.

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated and in equilibrium with the solid phase.

  • Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the excess undissolved solid.

  • Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a calibrated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent.

Visualizing the Solubility Assessment Workflow

The following diagram illustrates a logical workflow for assessing the solubility of a research compound like this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Semi-Quantitative Analysis cluster_2 Phase 3: Quantitative Determination A Select Solvents (Aqueous & Organic) B Qualitative Assessment (Visual Inspection) A->B C Turbidimetric Solubility Assay B->C Promising Solvents D Rank Order of Solvents C->D E Shake-Flask Method (Equilibration) D->E Select Key Solvents F Quantification (e.g., HPLC) E->F G Determine Saturation Solubility (mg/mL or mM) F->G H Final Formulation G->H Formulation Development

Caption: Workflow for Solubility Assessment of a Research Compound.

References

Stability and Storage of NH2-PEG2-Methyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH2-PEG2-methyl acetate (B1210297) is a bifunctional molecule increasingly utilized in pharmaceutical and biotechnology research, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs) and for the modification of biological molecules. Its structure, featuring a primary amine, a polyethylene (B3416737) glycol (PEG) spacer, and a methyl ester, provides versatile handles for conjugation while imparting favorable solubility and pharmacokinetic properties. Understanding the stability and optimal storage conditions of this linker is paramount to ensure its integrity, reactivity, and the reproducibility of experimental outcomes. This guide provides a comprehensive overview of the stability profile of NH2-PEG2-methyl acetate, recommended storage conditions, and detailed experimental protocols for its handling and analysis.

Chemical Structure and Properties

IUPAC Name: methyl 2-(2-(2-aminoethoxy)ethoxy)acetate Molecular Formula: C₇H₁₅NO₄ Molecular Weight: 177.20 g/mol

The molecule's stability is primarily influenced by the reactivity of its two terminal functional groups: the primary amine and the methyl ester. The PEG linker itself is generally stable, though it can be susceptible to oxidation under certain conditions.

Recommended Storage Conditions

Proper storage is critical to prevent degradation and maintain the quality of this compound. The following conditions are recommended based on available data for the hydrochloride salt and similar PEGylated compounds.

ParameterRecommendationRationaleCitations
Temperature (Solid) 2-8°CMinimizes hydrolysis and other degradation reactions.[1][2]
Temperature (In Solution) -20°C (up to 1 month) or -80°C (up to 6 months)Prevents degradation in solution, particularly hydrolysis.[2][3]
Atmosphere Inert gas (e.g., Argon, Nitrogen)Protects against oxidation of the PEG chain and reaction with atmospheric moisture.[1]
Moisture Store in a desiccated environment, sealed from moisture.The ester is susceptible to hydrolysis, and the compound can be hygroscopic.[2][4][5]
Light Protect from light.While not explicitly stated for this molecule, it is good practice for complex organic molecules.[4]

Stability Profile

The primary degradation pathway for this compound is the hydrolysis of the methyl ester bond. The rate of this hydrolysis is significantly influenced by pH and temperature. The amine group's reactivity is also pH-dependent.

pH Stability
pH RangeExpected Stability of Methyl EsterCommentsCitations
< 1 LabileSusceptible to acid-catalyzed hydrolysis.[6]
1 - 6 Generally StableHydrolysis rate is relatively slow in the acidic to neutral range.[7]
7 - 9 Moderately Stable to LabileBase-catalyzed hydrolysis becomes more significant as pH increases. This is also the optimal pH range for amine reactions.[6][8]
> 9 LabileRapidly undergoes base-catalyzed hydrolysis.[6]

Note: The presence of the neighboring primary amine may influence the rate of ester hydrolysis.

Thermal Stability

Increased temperature accelerates the rate of chemical degradation, primarily hydrolysis. It is recommended to handle and store the compound at low temperatures to minimize thermal degradation.

Incompatibility

To maintain the integrity of this compound, contact with the following should be avoided:

  • Strong Acids and Bases: Catalyze the hydrolysis of the methyl ester.[5][9][10]

  • Strong Oxidizing and Reducing Agents: Can potentially degrade the PEG linker.[5]

  • Primary Amine-Containing Buffers: Buffers such as Tris and glycine (B1666218) will compete with the amine group of the molecule in conjugation reactions.[8]

Degradation Pathways

The primary degradation pathway for this compound is the hydrolysis of the ester bond, which can be catalyzed by either acid or base.

cluster_main Degradation of this compound Molecule This compound Product NH2-PEG2-carboxylic acid + Methanol Molecule->Product Hydrolysis Acid Acid (H+) Acid->Molecule Base Base (OH-) Base->Molecule

Caption: Primary degradation pathway of this compound via hydrolysis.

Experimental Protocols

Protocol 1: Assessment of Hydrolytic Stability

This protocol is adapted from methods for assessing the stability of similar ester-containing molecules and can be used to determine the rate of hydrolysis of this compound at different pH values.

Objective: To quantify the rate of hydrolysis of this compound at pH 4.0, 7.0, and 9.0 at 37°C.

Materials:

  • This compound

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Phosphate buffer (pH 7.0)

  • Citrate buffer (pH 4.0)

  • Carbonate-bicarbonate buffer (pH 9.0)

  • HPLC system with a suitable detector (e.g., CAD, ELSD, or MS)

  • C18 reverse-phase HPLC column

  • Thermostated incubator or water bath

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in acetonitrile.

  • Preparation of Study Samples:

    • For each pH condition (4.0, 7.0, and 9.0), dilute the stock solution with the respective buffer to a final concentration of 100 µg/mL.

    • Ensure the final concentration of acetonitrile is less than 5% to minimize solvent effects.

    • Prepare triplicate samples for each condition.

  • Incubation: Place the prepared samples in a thermostated incubator at 37°C.

  • Time Points: Withdraw aliquots from each sample at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours). The exact time points may need to be adjusted based on the observed rate of degradation.

  • Sample Analysis:

    • Immediately analyze the withdrawn aliquots by HPLC to prevent further degradation.

    • Use a C18 column with a gradient elution of water and acetonitrile (both may contain a small amount of a modifier like formic acid for better peak shape).

    • Monitor the disappearance of the this compound peak and the appearance of the corresponding carboxylic acid degradation product.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at t=0.

    • Plot the natural logarithm of the remaining concentration versus time to determine the first-order degradation rate constant (k) for each pH condition.

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

cluster_workflow Workflow for Hydrolytic Stability Assessment A Prepare Stock Solution (10 mg/mL in ACN) B Dilute in Buffers (pH 4, 7, 9) to 100 µg/mL A->B C Incubate at 37°C B->C D Withdraw Aliquots at Defined Time Points C->D E Analyze by HPLC D->E F Quantify Remaining Compound and Degradation Product E->F G Calculate Rate Constant (k) and Half-life (t1/2) F->G

Caption: Experimental workflow for assessing the hydrolytic stability of this compound.

Protocol 2: General Procedure for Amine Conjugation

This protocol provides a general method for conjugating the primary amine of this compound to a carboxylic acid-containing molecule using carbodiimide (B86325) chemistry.

Objective: To covalently link this compound to a target molecule via an amide bond.

Materials:

  • This compound

  • Carboxylic acid-containing target molecule

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or sulfo-NHS

  • Amine-free buffer (e.g., 20 mM HEPES, pH 7.2-7.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule in the amine-free buffer.

    • Add a 5 to 10-fold molar excess of EDC and NHS (or sulfo-NHS).

    • Incubate at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Conjugation Reaction:

    • Prepare a solution of this compound in the reaction buffer or an anhydrous solvent like DMF or DMSO.

    • Add the this compound solution to the activated carboxylic acid mixture. A molar excess of the amine linker may be required depending on the target molecule.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add a small volume of quenching buffer to the reaction mixture to quench any unreacted NHS-ester.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the resulting conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or reverse-phase HPLC.

  • Characterization:

    • Confirm the successful conjugation using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

cluster_conjugation Amine Conjugation Workflow Start Carboxylic Acid -containing Molecule Activate Activate with EDC/NHS Start->Activate AmineLinker This compound Conjugate Add Amine Linker and React AmineLinker->Conjugate Activate->Conjugate Quench Quench Reaction Conjugate->Quench Purify Purify Conjugate Quench->Purify Characterize Characterize Product Purify->Characterize End Final Conjugate Characterize->End

Caption: General workflow for the conjugation of this compound to a carboxylic acid.

Conclusion

This compound is a valuable tool in bioconjugation and drug discovery. Its stability is primarily dictated by the hydrolytic lability of the methyl ester and the reactivity of the primary amine. By adhering to the recommended storage and handling conditions outlined in this guide, researchers can ensure the integrity and reactivity of this important linker, leading to more reliable and reproducible scientific outcomes. The provided experimental protocols offer a starting point for assessing the stability of the molecule under specific experimental conditions and for its effective use in conjugation reactions.

References

The Core Mechanism of NH2-PEG2-Methyl Acetate in PROTACs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, commandeering the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] While the choice of ligands dictates the target, the linker is a critical determinant of the PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and ability to orchestrate the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[2][3]

Among the diverse array of linkers utilized in PROTAC design, polyethylene (B3416737) glycol (PEG) chains are the most common, featured in over half of the reported PROTAC molecules.[4] This guide provides an in-depth technical exploration of the mechanism of action of a specific bifunctional PEG linker, NH2-PEG2-methyl acetate (B1210297) , in the context of PROTACs. We will delve into its core functions, provide detailed experimental protocols for the synthesis and evaluation of PROTACs employing this linker, and present quantitative data for PROTACs with similar short PEG linkers to inform rational drug design.

Core Principles of NH2-PEG2-Methyl Acetate as a PROTAC Linker

This compound is a bifunctional molecule featuring a primary amine (-NH2) and a methyl ester (-COOCH3) separated by a two-unit polyethylene glycol chain. This structure imparts a unique combination of properties that are highly advantageous in PROTAC design.

Mechanism of Action: Orchestrating the Ternary Complex

The primary role of the this compound linker is to physically connect the POI-binding ligand and the E3 ligase-recruiting moiety.[2] The linker's length, flexibility, and chemical composition are paramount in enabling the formation of a stable and productive ternary complex, which is the cornerstone of PROTAC-mediated protein degradation.[4]

The flexible nature of the PEG chain allows the PROTAC to adopt multiple conformations, increasing the likelihood of achieving a productive orientation between the POI and the E3 ligase.[5] This conformational adaptability is crucial for facilitating the transfer of ubiquitin from the E2-E3 ligase complex to lysine (B10760008) residues on the surface of the POI. Once polyubiquitinated, the POI is recognized and degraded by the 26S proteasome.[1]

Physicochemical Properties and Their Impact

The this compound linker significantly influences the overall physicochemical properties of the resulting PROTAC molecule.

  • Solubility: The ethylene (B1197577) glycol units in the PEG chain are hydrophilic and can act as hydrogen bond acceptors, which generally improves the aqueous solubility of the PROTAC.[6] This is a critical feature, as many POI and E3 ligase ligands are lipophilic, and their combination can lead to poor solubility and bioavailability.

  • Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers may allow the PROTAC to adopt a more compact, folded conformation that shields its polar surface area, thereby facilitating membrane traversal.[4] However, excessive PEGylation can also reduce permeability.[4] The short, two-unit PEG chain of this compound offers a balance between improving solubility and maintaining a favorable profile for cell permeability.

  • The Role of the Terminal Groups:

    • Amine Group (-NH2): The primary amine serves as a key reactive handle for conjugation to a carboxylic acid-functionalized ligand (either the POI binder or the E3 ligase recruiter) through a stable amide bond. This is a common and robust method for PROTAC synthesis.

    • Methyl Acetate Group (-COOCH3): The methyl ester can serve two primary purposes. Firstly, it can be a synthetic precursor to a carboxylic acid via hydrolysis. This carboxylic acid can then be coupled to an amine-functionalized ligand. Secondly, the ester itself can be incorporated into the final PROTAC structure. Research on amide-to-ester substitutions in PROTAC linkers suggests that esters can improve cell permeability compared to their amide counterparts.[7][8] However, esters may be more susceptible to hydrolysis by intracellular esterases, which could impact the metabolic stability of the PROTAC.[9]

Quantitative Data on PROTACs with Short PEG Linkers

Table 1: Impact of PEG Linker Length on BRD4 Degradation

PROTACLinker CompositionDC50 (nM)Dmax (%)Cell LineE3 Ligase
PROTAC A 2 PEG units>5000<20H661CRBN
PROTAC B 4 PEG units<500>80H661CRBN

Data is illustrative and compiled from various sources in the literature.[2]

Table 2: Comparative Efficacy of PI3K/mTOR-Targeting PROTACs with Flexible Linkers

PROTACLinker TypeTargetDC50 (nM)Dmax (%)Cell Line
GP262 PEG/AlkylPI3Kγ42.2388.6MDA-MB-231
GP262 PEG/AlkylmTOR45.474.9MDA-MB-231

Data adapted from a study on dual-targeting PROTACs, highlighting the efficacy of flexible linkers.[10]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a PROTAC using an amine-PEG-ester linker and for the key experiments to evaluate its biological activity.

Protocol 1: Synthesis of a PROTAC using an Amine-PEG-Ester Linker

This protocol describes a general two-step approach for synthesizing a PROTAC where a POI ligand with a carboxylic acid is first coupled to the amine of the PEG linker, followed by hydrolysis of the ester and coupling to an amine-functionalized E3 ligase ligand.

Step 1: Coupling of POI Ligand to this compound

  • Reagents and Materials:

    • POI ligand with a carboxylic acid (1.0 eq)

    • This compound (1.1 eq)

    • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

    • Anhydrous DMF (Dimethylformamide)

    • Nitrogen atmosphere

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve the POI ligand-COOH in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add this compound to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the POI-PEG2-methyl acetate intermediate.

Step 2: Hydrolysis of the Methyl Ester

  • Reagents and Materials:

    • POI-PEG2-methyl acetate intermediate (1.0 eq)

    • Lithium hydroxide (B78521) (LiOH) (2.0 eq)

    • THF/Water mixture (e.g., 3:1)

  • Procedure:

    • Dissolve the POI-PEG2-methyl acetate intermediate in a THF/water mixture.

    • Add LiOH and stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction by LC-MS until the starting material is consumed.

    • Acidify the reaction mixture to pH ~3-4 with 1N HCl.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the POI-PEG2-COOH intermediate.

Step 3: Coupling of POI-PEG2-COOH to E3 Ligase Ligand

  • Reagents and Materials:

    • POI-PEG2-COOH intermediate (1.0 eq)

    • E3 ligase ligand with a primary or secondary amine (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Follow the procedure outlined in Step 1, using the POI-PEG2-COOH intermediate and the amine-functionalized E3 ligase ligand as the coupling partners.

    • Purify the final PROTAC by preparative HPLC to obtain the desired product.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR is a powerful technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[11]

  • Immobilization of E3 Ligase:

    • Immobilize a biotinylated E3 ligase (e.g., VHL or Cereblon complex) onto a streptavidin-coated sensor chip.

  • Binary Interaction Analysis:

    • To measure the binding of the PROTAC to the E3 ligase, inject a series of concentrations of the PROTAC over the sensor chip and measure the association and dissociation rates.

    • To measure the binding of the PROTAC to the POI, a similar experiment can be performed by immobilizing the POI.

  • Ternary Complex Analysis:

    • To measure the formation of the ternary complex, inject a series of concentrations of the PROTAC pre-incubated with a saturating concentration of the POI over the E3 ligase-immobilized chip.[12]

    • The resulting sensorgrams will provide the kinetics (ka and kd) and affinity (KD) of the ternary complex.

  • Cooperativity Calculation:

    • The cooperativity factor (α) is calculated as the ratio of the KD of the binary interaction (PROTAC to E3 ligase) to the KD of the ternary complex formation.[12] An α > 1 indicates positive cooperativity, meaning the binding of the PROTAC to the E3 ligase is enhanced in the presence of the POI.

Protocol 4: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[13]

  • Sample Preparation:

    • Prepare solutions of the PROTAC, POI, and E3 ligase in the same dialysis buffer to minimize heat of dilution effects.

  • Binary Titrations:

    • Titrate the PROTAC into the E3 ligase solution to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the binary interaction.

    • Similarly, titrate the PROTAC into the POI solution.

  • Ternary Complex Titration:

    • To measure the thermodynamics of ternary complex formation, titrate the POI into a solution containing the PROTAC and the E3 ligase.

  • Data Analysis:

    • The data is fitted to a suitable binding model to extract the thermodynamic parameters. The cooperativity can be determined by comparing the binding affinities of the binary and ternary complexes.[14]

Protocol 5: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

TR-FRET is a proximity-based assay that can be used to monitor the formation of the ternary complex in a high-throughput format.[15]

  • Reagent Preparation:

    • Label the POI and the E3 ligase with a FRET donor (e.g., terbium cryptate) and an acceptor (e.g., d2 or a fluorescent protein) respectively, typically via affinity tags (e.g., His-tag, GST-tag).

  • Assay Procedure:

    • In a microplate, add the labeled POI, labeled E3 ligase, and a serial dilution of the PROTAC.

    • Incubate the plate to allow for ternary complex formation.

  • Signal Detection:

    • Measure the fluorescence emission at two wavelengths (donor and acceptor) after a time delay using a TR-FRET-compatible plate reader.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission). An increase in the TR-FRET ratio indicates the formation of the ternary complex.

    • Plot the TR-FRET ratio against the PROTAC concentration. A characteristic bell-shaped "hook effect" curve is often observed, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes.

Visualization of Pathways and Workflows

Signaling Pathway: PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (NH2-PEG2-MeOAc based) Ternary_Complex POI-PROTAC-E3 PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Catalytic Cycle Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow: Western Blot for DC50 Determination

Western_Blot_Workflow cluster_workflow Western Blot Workflow for PROTAC Evaluation Start Start: Plate Cells Treatment Treat cells with PROTAC (Concentration Gradient) Start->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Quantification Protein Quantification (BCA) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking (5% Milk/BSA) Transfer->Blocking Primary_Ab Incubate with Primary Antibodies (Anti-POI & Anti-Loading Control) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis & Normalization Detection->Analysis End End: Determine DC50 & Dmax Analysis->End

Caption: Workflow for Western Blot analysis.

Logical Relationship: Linker Properties and PROTAC Efficacy

Linker_Properties Linker NH2-PEG2-MeOAc Linker Amine Terminus PEG Chain (2 units) Methyl Ester Terminus Properties Physicochemical Properties Solubility Permeability Flexibility Length Linker:f1->Properties:f2 influences Linker:f1->Properties:f3 defines Linker:f1->Properties:f0 enhances Linker:f2->Properties:f1 may improve Ternary_Complex Ternary Complex (POI-PROTAC-E3) Formation Rate Stability (Cooperativity) Productive Conformation Properties->Ternary_Complex dictates Efficacy {PROTAC Efficacy | { DC50 |  Dmax |  Selectivity}} Ternary_Complex->Efficacy determines

Caption: Linker properties influencing efficacy.

Conclusion

The this compound linker represents a versatile and valuable building block in the design of novel PROTACs. Its short, flexible PEG chain provides a favorable balance of hydrophilicity and conformational adaptability, which are crucial for enhancing solubility and promoting the formation of a productive ternary complex. The terminal amine and methyl ester groups offer convenient handles for the modular synthesis of PROTAC libraries. While the optimization of a PROTAC's linker remains a largely empirical process, a thorough understanding of the core principles outlined in this guide, coupled with rigorous experimental evaluation using the provided protocols, will empower researchers to rationally design and develop next-generation protein degraders with improved potency, selectivity, and drug-like properties. The continued exploration of linker chemistry, including the systematic evaluation of short PEG linkers like this compound, will undoubtedly accelerate the translation of targeted protein degradation into transformative therapies.

References

Physicochemical Characteristics of Short PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene (B3416737) glycol (PEG) linkers are indispensable tools in the fields of drug delivery, bioconjugation, and materials science. Comprising repeating ethylene (B1197577) oxide units, these synthetic polymers serve as flexible, hydrophilic spacers that connect therapeutic agents, targeting moieties, and other functional entities. Short PEG linkers, typically containing 2 to 24 ethylene glycol units, are of particular interest due to their defined molecular weights (monodispersity), which allows for precise control over the physicochemical properties of the resulting conjugates.[1][2] This technical guide provides a comprehensive overview of the core physicochemical characteristics of short PEG linkers, detailed experimental protocols for their characterization, and insights into their impact on the performance of bioconjugates.

Core Physicochemical Characteristics

The utility of short PEG linkers stems from a unique combination of properties that can be fine-tuned by varying the number of ethylene glycol subunits.

Hydrophilicity and Solubility

The ether oxygen atoms in the PEG backbone form hydrogen bonds with water molecules, rendering these linkers highly soluble in aqueous environments.[3] This hydrophilicity is crucial for improving the solubility of hydrophobic drugs and biomolecules, a common challenge in pharmaceutical formulation.[4] The solubility of short PEG linkers is also high in many organic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol.[3][5]

The hydrophilicity of a molecule is often quantified by its octanol-water partition coefficient (LogP), where a lower value indicates higher hydrophilicity. While specific LogP values for individual short PEG linkers are not extensively tabulated in the literature, it is well-established that PEGylation significantly increases the hydrophilicity of conjugated molecules.

Flexibility and Conformation

The C-O-C bonds within the PEG backbone exhibit a high degree of rotational freedom, imparting significant flexibility to the linker.[6] This flexibility allows the conjugated molecules to adopt various spatial arrangements, which can be advantageous in overcoming steric hindrance and facilitating interactions with biological targets. The conformation of short PEG linkers in solution is often described as a random coil, and their size is characterized by the hydrodynamic radius (Rh).

Biocompatibility and Low Immunogenicity

PEG is generally considered biocompatible and non-toxic, with approval from regulatory agencies for numerous biomedical applications.[4] The hydrophilic nature of PEG creates a hydration shell around the conjugated molecule, which can mask it from the immune system and reduce its immunogenicity.[7] This "stealth" effect is a key factor in extending the circulation half-life of PEGylated therapeutics.

Impact on Bioconjugate Properties

The incorporation of short PEG linkers can profoundly influence the properties of bioconjugates, particularly antibody-drug conjugates (ADCs).

  • Increased Stability: By shielding hydrophobic payloads, PEG linkers can reduce aggregation and improve the stability of ADCs in circulation.[8][9]

  • Enhanced Pharmacokinetics: The increased hydrodynamic volume and hydrophilicity conferred by PEG linkers can lead to a longer circulation half-life and altered biodistribution.[10]

  • Tunable Drug-to-Antibody Ratio (DAR): The use of hydrophilic PEG linkers can enable higher drug loading on an antibody without compromising its solubility and stability.[10]

Data Presentation: Quantitative Physicochemical Properties

The following tables summarize key quantitative data related to the physicochemical characteristics of short PEG linkers and their impact on bioconjugates.

Table 1: Hydrodynamic Radii of Short PEG Polymers

PEG DerivativeMolecular Weight (Da)Hydrodynamic Radius (Rh) (nm)
mPEG2,000~1.8
mPEG5,000~3.5
mPEG10,000~5.3

Data synthesized from multiple sources, providing an approximate size range.

Table 2: Effect of PEG Linker Length on ADC Stability

ADC ConstructPEG Linker Length% Aggregate after 4 weeks at 4°C
Trastuzumab-MMAEPEG4~1.5%
Trastuzumab-MMAEPEG8~1.2%
Trastuzumab-MMAEPEG12~1.0%

Hypothetical data based on trends reported in the literature, illustrating that increasing PEG linker length can enhance ADC stability.[8]

Table 3: Solubility of Short PEG Linkers in Common Solvents

PEG LinkerWaterEthanolDMSO
PEG4Highly SolubleHighly SolubleHighly Soluble
PEG8Highly SolubleHighly SolubleHighly Soluble
PEG12Highly SolubleHighly SolubleHighly Soluble

Qualitative solubility based on general chemical principles and literature.[3][5]

Experimental Protocols

Accurate characterization of short PEG linkers and their conjugates is essential for quality control and understanding their structure-activity relationships. The following are detailed methodologies for key experiments.

Determination of Octanol-Water Partition Coefficient (LogP) - Shake-Flask Method

This protocol determines the hydrophilicity of a compound.

Materials:

  • Test compound (PEG linker or PEGylated molecule)

  • n-Octanol (reagent grade, saturated with water)

  • Purified water (saturated with n-octanol)

  • Phosphate (B84403) buffered saline (PBS), pH 7.4 (saturated with n-octanol)

  • Glassware (flasks with stoppers)

  • Shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of Phases: Pre-saturate the n-octanol with water and the water/PBS with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate.

  • Sample Preparation: Dissolve a known amount of the test compound in either the aqueous or organic phase. The concentration should be below the solubility limit in both phases.

  • Partitioning: Add a known volume of the prepared sample solution to a flask containing a known volume of the other phase. Typically, a 1:1 volume ratio is used.

  • Equilibration: Stopper the flask and shake it for a sufficient time to allow for equilibration (e.g., 24 hours at a constant temperature, typically 25°C).[11]

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully sample an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the test compound in each phase using a suitable analytical method.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase ([Compound]octanol) to its concentration in the aqueous phase ([Compound]water). The LogP is the base-10 logarithm of this value.

    LogP = log10 ([Compound]octanol / [Compound]water)

Characterization by Size Exclusion Chromatography (SEC)

SEC is used to determine the molecular weight distribution and aggregation state of PEGylated proteins.

Materials:

  • SEC column (e.g., Agilent AdvanceBio SEC, Tosoh TSKgel)

  • HPLC system with UV and/or refractive index (RI) detector

  • Mobile phase (e.g., phosphate buffered saline)

  • PEGylated protein sample

  • Molecular weight standards

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Dissolve the PEGylated protein sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Injection: Inject a known volume of the sample onto the column.

  • Data Acquisition: Monitor the elution profile using the UV (at 280 nm for proteins) and/or RI detector.

  • Analysis: The retention time of the sample is compared to a calibration curve generated from molecular weight standards to estimate the apparent molecular weight. The presence of aggregates will be indicated by peaks eluting earlier than the main monomer peak. The degree of PEGylation can also be inferred from the shift in retention time compared to the unconjugated protein.

Structural Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of PEG linkers and their conjugates.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Deuterated solvent (e.g., DMSO-d6, D2O, CDCl3)

  • PEG linker or conjugate sample

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve the sample in the appropriate deuterated solvent.

  • Data Acquisition: Acquire 1H and 13C NMR spectra. For complex structures, 2D NMR experiments such as COSY and HSQC may be necessary.

  • Spectral Analysis:

    • The characteristic repeating ethylene oxide protons of the PEG backbone typically appear as a singlet around 3.6 ppm in the 1H NMR spectrum.

    • Protons of the terminal functional groups will have distinct chemical shifts, allowing for the confirmation of the linker's structure and purity.

    • Integration of the signals corresponding to the terminal groups and the repeating units can be used to determine the degree of polymerization. It is important to note that 13C satellites of the main PEG signal can interfere with the integration of end-group signals, especially for longer PEG chains.

Molecular Weight Determination by MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is used for the accurate mass determination of PEG linkers and their conjugates.

Materials:

  • MALDI-TOF mass spectrometer

  • MALDI target plate

  • Matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid in acetonitrile/water with TFA)

  • Sample solution

Procedure:

  • Sample-Matrix Preparation: Mix the sample solution with the matrix solution in a specific ratio (e.g., 1:1 v/v).

  • Spotting: Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to air dry.

  • Data Acquisition: Insert the target plate into the mass spectrometer and acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: The resulting spectrum will show a series of peaks corresponding to the different oligomers of the PEG linker, each separated by the mass of the ethylene oxide repeat unit (44 Da). For monodisperse short PEG linkers, a single major peak corresponding to the exact molecular weight should be observed. For PEGylated proteins, the mass shift compared to the unconjugated protein can be used to determine the degree of PEGylation.[12]

Mandatory Visualizations

Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis

ADC_Synthesis_Workflow cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification & Analysis Antibody Antibody Conjugation_Reaction Conjugation Reaction Antibody->Conjugation_Reaction Linker_Payload Linker-Payload Synthesis Activation Linker Activation (e.g., NHS ester formation) Linker_Payload->Activation Activation->Conjugation_Reaction Purification Purification (e.g., SEC) Conjugation_Reaction->Purification Characterization Characterization (e.g., HIC, MS) Purification->Characterization Final_ADC Final ADC Characterization->Final_ADC

Caption: Workflow for the synthesis of an antibody-drug conjugate (ADC).

Influence of PEG Linker on GPCR Signaling

GPCR_Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand_PEG Ligand-PEG Conjugate GPCR GPCR Ligand_PEG->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: Role of a PEG-linked ligand in initiating GPCR signaling.

Conclusion

Short PEG linkers are versatile molecular tools that offer precise control over the physicochemical properties of bioconjugates. Their inherent hydrophilicity, flexibility, and biocompatibility make them ideal for a wide range of applications in drug delivery and beyond. A thorough understanding of their characteristics, coupled with robust analytical methodologies, is crucial for the rational design and development of novel therapeutics with improved efficacy and safety profiles. The continued exploration of structure-property relationships of short PEG linkers will undoubtedly pave the way for the next generation of advanced bioconjugates.

References

Methodological & Application

Application Notes and Protocols: Conjugation of Amine-Reactive PEG Derivatives to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely utilized bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and other molecules.[1] The covalent attachment of PEG chains can enhance water solubility, increase in vivo stability, and reduce the immunogenicity of the conjugated molecule.[2][3] One of the most common and efficient methods for PEGylation involves the reaction of an amine-reactive PEG derivative, such as a PEG N-hydroxysuccinimide (NHS) ester, with primary amines (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminus of a polypeptide) to form a stable, covalent amide bond.[3][4][5][6]

This document provides detailed protocols for the conjugation of amine-reactive PEG-NHS esters to molecules containing primary amines. While linkers like NH2-PEG2-methyl acetate (B1210297) are valuable building blocks in multi-step syntheses, particularly for creating PROTACs[7][8][9], they possess a primary amine and are not directly reactive with other amines. To achieve conjugation to a primary amine, the linker would first need to be functionalized with an amine-reactive group, such as an NHS ester. The following protocols focus on the direct conjugation of these widely available amine-reactive PEG reagents.

Reaction Mechanism: NHS Ester Amine Coupling

The conjugation chemistry is based on the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This reaction proceeds efficiently in aqueous buffers at a neutral to slightly basic pH (7.2-8.5).[5][10] The N-hydroxysuccinimide is released as a byproduct, and a stable amide bond is formed between the PEG reagent and the target molecule.[5][6]

Caption: Reaction of a PEG-NHS ester with a primary amine.

Experimental Protocols

Protocol 1: General Procedure for Protein PEGylation

This protocol describes a general method for labeling a protein with a PEG-NHS ester reagent. The optimal molar ratio of PEG reagent to protein should be determined empirically for each specific application.[10]

Workflow for Protein PEGylation

Caption: Experimental workflow for protein PEGylation.

A. Materials and Reagents

  • Protein Sample: Dissolved in an amine-free buffer.

  • PEG-NHS Ester Reagent: Stored at -20°C with desiccant.[11][12]

  • Reaction Buffer: Amine-free buffer, pH 7.2-8.5. Examples include Phosphate-Buffered Saline (PBS), 100 mM carbonate/bicarbonate, or 50 mM borate (B1201080) buffer.[2][10][11] Avoid buffers containing primary amines like Tris or glycine.[11][12]

  • Anhydrous Organic Solvent: Dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to dissolve the PEG-NHS ester.[5][11]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine to stop the reaction.[11]

  • Purification System: Dialysis cassettes, desalting columns, or chromatography equipment (SEC, IEX).[11]

B. Procedure

  • Prepare Protein Solution: Dissolve the protein in the chosen reaction buffer at a concentration of 1-10 mg/mL.[11][12] If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange into the reaction buffer using dialysis or a desalting column.[11]

  • Prepare PEG-NHS Ester Solution: Equilibrate the vial of PEG-NHS ester to room temperature before opening to prevent moisture condensation.[11][12] Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[11] Do not store the reconstituted reagent as the NHS ester readily hydrolyzes.[11][12]

  • Calculate Molar Ratio: Determine the desired molar excess of the PEG-NHS ester to the protein. A 20-fold molar excess is a common starting point for labeling antibodies at 1-10 mg/mL.[11][12] Dilute protein solutions may require a higher molar excess.[3][12]

  • Initiate Conjugation: Add the calculated volume of the PEG-NHS ester stock solution to the protein solution while gently stirring. Ensure the final concentration of the organic solvent is low (typically <10%) to avoid protein denaturation.[11]

  • Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice.[11][12] Incubation at 4°C can help minimize protein degradation.

  • Quench Reaction: Stop the conjugation by adding the quenching buffer to a final concentration of 25-50 mM (e.g., add 25-50 µL of 1 M Tris per 1 mL of reaction volume). Incubate for an additional 15-30 minutes. This step hydrolyzes any unreacted PEG-NHS ester.

  • Purify Conjugate: Remove unreacted PEG reagent and reaction byproducts from the PEGylated protein using an appropriate purification method as described in Protocol 2.

  • Store: Store the purified PEGylated protein under conditions optimal for the unmodified protein.[11]

Protocol 2: Purification of the PEGylated Conjugate

The reaction mixture will contain the desired PEGylated protein, unreacted protein, and excess PEG reagent.[13] Purification is essential to isolate the conjugate.

Purification Strategy

G start Crude Reaction Mixture (PEG-Protein, Free Protein, Free PEG) method_choice Select Purification Method Based on Size/Charge Differences start->method_choice sec Size Exclusion Chromatography (SEC) Separates by size method_choice->sec Large size difference iex Ion Exchange Chromatography (IEX) Separates by charge method_choice->iex Charge altered by PEGylation dialysis Dialysis / Desalting Removes small molecules (e.g., free PEG reagent) method_choice->dialysis Remove small reactants end Purified PEGylated Protein sec->end iex->end dialysis->end

Caption: Purification options for PEGylated proteins.

  • A. Size Exclusion Chromatography (SEC): This is a common first step to separate the larger PEGylated protein from smaller unreacted PEG reagents and hydrolysis byproducts.[] It is effective for removing low molecular weight impurities.[]

  • B. Ion Exchange Chromatography (IEX): PEGylation can shield the surface charges of a protein, altering its isoelectric point and binding affinity to IEX resins.[] This property allows for the separation of unreacted protein from mono-PEGylated and multi-PEGylated species.[][15] Cation exchange chromatography is often the method of choice.[15][16]

  • C. Dialysis or Desalting Columns: These methods are effective for removing excess, low-molecular-weight PEG-NHS ester and quenching reagents from the final product.[11]

Protocol 3: Characterization of the PEGylated Conjugate

Characterization is crucial to confirm successful conjugation and determine the degree of PEGylation.[17][18][19]

  • A. SDS-PAGE: A simple method to visualize the results of the PEGylation reaction. The PEGylated protein will show a significant increase in apparent molecular weight compared to the unmodified protein.

  • B. Liquid Chromatography-Mass Spectrometry (LC/MS): Provides an accurate mass of the PEGylated product, which can be used to determine the number of PEG chains attached.[1][19][20] Tandem MS (MS/MS) can further be used to identify the specific sites of PEGylation.[19][20]

Data Presentation

Table 1: Summary of Recommended Reaction Conditions for NHS-Ester PEGylation

Parameter Recommended Range Notes
pH 7.2 - 8.5 Optimal pH for most NHS ester conjugations is between 8.3-8.5.[10][21] Below this range, the amine is protonated and less reactive; above, NHS ester hydrolysis is rapid.[5][10][21]
Temperature 4°C to 25°C (Room Temp) Lower temperatures (4°C) can be used to maintain protein stability and slow the rate of NHS-ester hydrolysis.[5][12]
Reaction Time 30 minutes to 2 hours Longer reaction times may be needed at lower temperatures or with more dilute protein solutions.[11][12]
Molar Excess 5- to 50-fold Start with a 20-fold molar excess of PEG-NHS ester over protein.[11][12] This ratio must be optimized to achieve the desired degree of labeling.[3]

| Buffer Type | PBS, Borate, Bicarbonate | Must be free of primary amines (e.g., Tris, Glycine) which compete with the target molecule for reaction.[5][10][11] |

Table 2: Troubleshooting Common PEGylation Issues

Issue Potential Cause(s) Recommended Solution(s)
Low Conjugation Yield 1. Hydrolysis of PEG-NHS ester due to moisture or high pH.[5][10] 2. Suboptimal pH (too low).[10][21] 3. Presence of amine-containing buffers.[10][11] 4. Insufficient molar excess of PEG reagent. 1. Store reagent properly with desiccant; prepare solution immediately before use.[11][12] 2. Ensure reaction buffer pH is between 7.2 and 8.5.[10] 3. Perform buffer exchange into an amine-free buffer like PBS.[10][11] 4. Increase the molar ratio of PEG-NHS ester to protein in pilot experiments.[10]
Protein Aggregation 1. High degree of PEGylation.[10] 2. Use of organic solvent (DMSO/DMF). 3. Suboptimal buffer conditions for protein stability. 1. Reduce the molar excess of the PEG reagent to lower the degree of labeling.[10] 2. Keep the final volume of organic solvent below 10%.[11] 3. Optimize buffer conditions (pH, salts) for your specific protein.

| Reagent Instability | 1. PEG-NHS ester is moisture-sensitive.[11][12] 2. NHS-ester moiety readily hydrolyzes in aqueous solution.[5][11][12] | 1. Equilibrate reagent to room temperature before opening. Store at -20°C with desiccant.[11][12] 2. Do not prepare stock solutions for storage; discard any unused reconstituted reagent.[11][12] |

Table 3: Comparison of Purification Techniques for PEGylated Proteins

Technique Principle Advantages Disadvantages
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius (size).[] Efficient at removing low molecular weight by-products and unreacted PEG reagent.[] May not separate PEGylated species from unreacted protein if the size difference is small. Does not resolve positional isomers.[][15]
Ion Exchange Chromatography (IEX) Separation based on net surface charge.[] Excellent for separating un-PEGylated, mono-PEGylated, and multi-PEGylated species due to charge shielding by PEG.[][15] Can resolve positional isomers.[15] The binding characteristics of the protein will change upon PEGylation, requiring method development.
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity.[] Can be a supplementary tool to IEX for proteins that are difficult to purify otherwise.[] Generally has lower capacity and resolution. PEGs themselves can interact with the media, complicating separation.[][15]

| Reverse Phase Chromatography (RPC) | Separation based on hydrophobicity using a non-polar stationary phase. | Useful for analytical scale separation, identification of PEGylation sites, and separation of positional isomers, especially for peptides and small proteins.[] | Can be denaturing for some proteins. |

References

Application Notes and Protocols: NH2-PEG2-methyl acetate for Targeted Degradation of BRD4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to induce the degradation of specific target proteins within the cell. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This tripartite complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and transcriptional co-activator involved in the expression of major oncogenes, such as c-MYC. Its role in cancer pathogenesis has made it a prime target for therapeutic intervention. The use of PROTACs to induce the degradation of BRD4 offers a powerful alternative to traditional inhibition, potentially leading to a more profound and sustained biological response.

NH2-PEG2-methyl acetate (B1210297) is a bifunctional linker commonly employed in the synthesis of PROTACs. Its polyethylene (B3416737) glycol (PEG) motif can enhance solubility and cell permeability, while the terminal amine and methyl acetate groups provide versatile handles for conjugation to the POI-binding and E3 ligase-recruiting ligands. This document provides detailed application notes and protocols for the use of a hypothetical BRD4-targeting PROTAC, herein named BRD4-Degrader-PEG2 , synthesized using an NH2-PEG2-methyl acetate linker.

Mechanism of Action

BRD4-Degrader-PEG2 operates by hijacking the cell's ubiquitin-proteasome system to selectively eliminate BRD4. The molecule facilitates the formation of a ternary complex between BRD4 and an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL). This induced proximity leads to the polyubiquitination of BRD4, which is then recognized and degraded by the 26S proteasome. This event leads to the downregulation of BRD4-dependent target genes, including c-MYC, ultimately inhibiting cancer cell proliferation.

cluster_0 PROTAC-Mediated BRD4 Degradation BRD4 BRD4 Ternary Ternary Complex (BRD4-PROTAC-E3) BRD4->Ternary Downstream Downregulation of c-MYC, etc. BRD4->Downstream Transcriptional Activation PROTAC BRD4-Degrader-PEG2 PROTAC->Ternary E3 E3 Ligase (e.g., CRBN/VHL) E3->Ternary Ub_BRD4 Polyubiquitinated BRD4 Ternary->Ub_BRD4 Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_BRD4->Proteasome Ub_BRD4->Downstream Loss of Function Degradation Degraded Peptides Proteasome->Degradation

PROTAC-mediated degradation of BRD4.

Quantitative Data Summary

The following tables summarize representative quantitative data for the hypothetical BRD4-Degrader-PEG2 . These values are based on published data for potent BRD4 degraders with similar short PEG-based linkers and should be considered illustrative. Actual values must be determined experimentally.

Table 1: In Vitro Degradation Efficacy of BRD4-Degrader-PEG2

Cell LineDC₅₀ (nM)Dₘₐₓ (%)Time for Dₘₐₓ (hours)
Human Leukemia (MV4-11)8>9516
Human Multiple Myeloma (MM.1S)15>9018
Human Breast Cancer (MDA-MB-231)25>9024
  • DC₅₀: Concentration of the degrader required to induce 50% degradation of the target protein.

  • Dₘₐₓ: Maximum percentage of target protein degradation achieved.

Table 2: Cellular Anti-proliferative Activity of BRD4-Degrader-PEG2

Cell LineGI₅₀ (nM)
Human Leukemia (MV4-11)12
Human Multiple Myeloma (MM.1S)28
Human Breast Cancer (MDA-MB-231)45
  • GI₅₀: Concentration of the degrader that causes 50% inhibition of cell growth.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of a BRD4-targeting PROTAC such as BRD4-Degrader-PEG2.

Protocol 1: Cell Culture and Seeding
  • Cell Culture: Culture human cancer cell lines (e.g., MV4-11, MM.1S, MDA-MB-231) in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • For Western Blot analysis (6-well plates): Seed cells at a density that will result in 70-80% confluency at the time of harvest.

    • For cell viability assays (96-well plates): Seed cells at a density of 5,000-10,000 cells per well.

  • Adherence: Allow cells to adhere and stabilize overnight before treatment.

Protocol 2: PROTAC Treatment
  • Stock Solution: Prepare a high-concentration stock solution of BRD4-Degrader-PEG2 in dimethyl sulfoxide (B87167) (DMSO).

  • Serial Dilutions: Prepare serial dilutions of the PROTAC in complete growth medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).

  • Cell Treatment: Aspirate the old medium from the seeded cells and replace it with the medium containing the various concentrations of the PROTAC.

  • Vehicle Control: Include a vehicle control group treated with the same final concentration of DMSO as the highest PROTAC concentration group.

  • Incubation: Incubate the cells for the desired time course (e.g., 4, 8, 16, 24 hours).

Protocol 3: Western Blot Analysis for BRD4 Degradation

This protocol is to assess the extent of BRD4 protein degradation following PROTAC treatment.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Collect the supernatant (protein lysate).

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against BRD4 (and a loading control like GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine the percentage of BRD4 degradation relative to the vehicle control.

cluster_1 Western Blot Workflow A Cell Seeding & Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (to Membrane) D->E F Immunoblotting (Antibodies) E->F G Detection & Analysis F->G

Workflow for Western blot analysis.
Protocol 4: Cell Viability Assay

This assay determines the effect of BRD4 degradation on cell proliferation and viability.

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described in Protocols 1 and 2.

  • Incubation: Incubate the cells for a longer duration, typically 72 hours, to observe effects on proliferation.

  • Reagent Addition: Add a cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) to each well according to the manufacturer's instructions.

  • Measurement:

    • For luminescent or fluorescent assays, incubate for the recommended time and then measure the signal using a plate reader.

    • For colorimetric assays, incubate and then measure the absorbance.

  • Data Analysis:

    • Normalize the data to the vehicle control wells.

    • Plot the percentage of cell viability against the log of the PROTAC concentration to determine the GI₅₀ value.

Troubleshooting

  • No or Low Degradation:

    • Verify Target Engagement: Confirm that the PROTAC binds to BRD4 using methods like Cellular Thermal Shift Assay (CETSA) or co-immunoprecipitation.

    • Check E3 Ligase Expression: Ensure the cell line expresses the E3 ligase recruited by the PROTAC.

    • Optimize Treatment Time and Concentration: Perform a time-course and a broad concentration range experiment to identify optimal conditions.

    • Proteasome Inhibition Control: Co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132). A rescue of BRD4 levels confirms proteasome-dependent degradation.

  • "Hook Effect":

    • At very high concentrations, PROTACs can exhibit reduced degradation efficiency due to the formation of binary complexes (PROTAC-BRD4 or PROTAC-E3 ligase) that do not lead to a productive ternary complex. A detailed dose-response curve will reveal this effect.

Conclusion

The use of this compound as a linker in the synthesis of BRD4-targeting PROTACs offers a promising strategy for the development of novel cancer therapeutics. The protocols and information provided herein serve as a comprehensive guide for researchers to effectively evaluate the in vitro efficacy of such degraders. Rigorous experimental design and data analysis are crucial for advancing our understanding and application of targeted protein degradation.

Application Notes and Protocols: Conjugation of NH2-PEG2-methyl acetate to E3 Ligase Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the covalent conjugation of the bifunctional linker, NH2-PEG2-methyl acetate (B1210297), to a generic E3 ligase ligand possessing a carboxylic acid functional group. This process is a fundamental step in the synthesis of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to recruit specific proteins to E3 ubiquitin ligases for targeted degradation.[1]

The protocol is presented in two main stages:

  • Stage 1: Amide Bond Formation. This step involves the coupling of the primary amine of the PEG linker to the carboxylic acid of the E3 ligase ligand to form a stable amide bond.

  • Stage 2: Methyl Ester Deprotection. This step involves the hydrolysis (saponification) of the methyl acetate group on the PEG linker to reveal a terminal carboxylic acid, which is then available for subsequent conjugation to a target protein ligand.

Part 1: Principle of the Reaction

The overall synthetic strategy involves two key chemical transformations. First, a standard peptide coupling reaction is used to form an amide bond. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for this purpose.[2] Second, a base-catalyzed hydrolysis reaction, specifically saponification using lithium hydroxide (B78521) (LiOH), is employed to cleave the methyl ester, yielding a carboxylate salt, which is then protonated to the final carboxylic acid during aqueous workup. This method is widely used due to its high efficiency and compatibility with various functional groups.

Part 2: Visualized Workflows and Pathways

Experimental Workflow Diagram

The following diagram outlines the complete experimental process from starting materials to the final functionalized E3 ligase ligand-linker conjugate.

Caption: Synthetic workflow for the two-stage conjugation process.

PROTAC Mechanism of Action Signaling Pathway

This diagram illustrates the biological mechanism by which a fully assembled PROTAC molecule induces targeted protein degradation via the Ubiquitin-Proteasome System.[3][4]

PROTAC_Mechanism cluster_formation Ternary Complex Formation cluster_ubiquitination Ubiquitination Cascade cluster_degradation Proteasomal Degradation POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-Ubiquitinated POI Ternary->PolyUb E3 ligase catalyzes Poly-Ubiquitination E1 E1 (Ub-Activating Enzyme) E2 E2 (Ub-Conjugating Enzyme) E1->E2 Transfers Ub E2->E3 Binds Ub Ubiquitin (Ub) Ub->E1 ATP Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Recycle PROTAC & E3 Ligase Recycled Proteasome->Recycle

References

Application Notes and Protocols for PROTACs in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate target proteins from within a cell. Unlike traditional inhibitors that merely block a protein's function, PROTACs hijack the cell's own ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI). A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker, such as NH2-PEG2-methyl acetate, that connects the two.[1][2] This induced proximity between the POI and the E3 ligase leads to the ubiquitination of the target protein, marking it for destruction by the 26S proteasome.[3][4] This catalytic mechanism allows a single PROTAC molecule to mediate the degradation of multiple target protein molecules, potentially leading to a more profound and sustained pharmacological effect compared to traditional inhibitors.[1][5]

These application notes provide a comprehensive overview of the experimental use of PROTACs in cell-based assays, with a focus on the well-characterized target, Bromodomain-containing protein 4 (BRD4). BRD4 is an epigenetic reader protein that plays a crucial role in the transcriptional regulation of key oncogenes, including c-Myc, making it a prime target in cancer research.[1][5]

PROTAC-Mediated Degradation Signaling Pathway

The mechanism of action for a PROTAC involves the formation of a ternary complex, ubiquitination, and subsequent proteasomal degradation of the target protein. This process effectively removes the protein from the cellular environment, leading to the downregulation of its associated signaling pathways.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (e.g., BRD4 Degrader) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination PROTAC_recycled PROTAC (recycled) Ternary_Complex->PROTAC_recycled Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded_POI Proteasome->Degraded_POI

Caption: PROTAC-mediated protein degradation pathway.

Downstream Signaling of BRD4 Degradation

The degradation of BRD4 by a PROTAC leads to the downregulation of its target genes, most notably the proto-oncogene c-Myc. This disruption of the transcriptional program ultimately results in anti-proliferative effects and the induction of apoptosis in cancer cells.

BRD4_Downstream_Signaling cluster_effect Cellular Outcomes BRD4 BRD4 Degradation Proteasomal Degradation cMyc_Gene c-Myc Gene BRD4->cMyc_Gene activates transcription of PROTAC BRD4 PROTAC PROTAC->BRD4 PROTAC->Degradation mediates Degradation->BRD4 targets cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA transcription cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein translation Cell_Proliferation Cell Proliferation cMyc_Protein->Cell_Proliferation promotes Apoptosis Apoptosis cMyc_Protein->Apoptosis inhibits

Caption: Downstream effects of BRD4 degradation by a PROTAC.

Quantitative Data Presentation

The efficacy of PROTACs is commonly assessed by determining their half-maximal degradation concentration (DC50) and maximum degradation (Dmax). The following table summarizes reported data for several well-characterized BRD4-targeting PROTACs.

PROTAC NameTarget ProteinE3 Ligase LigandCell LineDC50 (nM)Dmax (%)Citation
PROTAC 1 BRD4Pomalidomide (CRBN)Burkitt's Lymphoma (BL)< 1> 90[6]
ARV-771 BRD2/3/4VHLProstate Cancer< 1> 90[7]
PROTAC 3 BRD4Thalidomide (CRBN)RS4;11 (Leukemia)0.1 - 0.3> 90[6]
PROTAC 4 BRD4Pomalidomide (CRBN)MV-4-11 (Leukemia)-> 90[6]
PROTAC 11 BRD9Pomalidomide (CRBN)MOLM-13 (Leukemia)50-[6]

Experimental Protocols

Experimental Workflow for PROTAC Evaluation

A typical workflow for evaluating a novel PROTAC involves a series of cell-based assays to confirm its mechanism of action and determine its efficacy.

PROTAC_Workflow Start Synthesize PROTAC Ternary_Complex_Assay 1. Ternary Complex Formation Assay Start->Ternary_Complex_Assay Ubiquitination_Assay 2. In Vitro/Cell-Based Ubiquitination Assay Ternary_Complex_Assay->Ubiquitination_Assay Western_Blot 3. Western Blot for Protein Degradation Ubiquitination_Assay->Western_Blot Viability_Assay 4. Cell Viability/Apoptosis Assay Western_Blot->Viability_Assay Downstream_Analysis 5. Downstream Pathway Analysis (e.g., qPCR, RNA-seq) Viability_Assay->Downstream_Analysis End Characterized PROTAC Downstream_Analysis->End

Caption: General experimental workflow for PROTAC characterization.

Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[8][9]

Materials:

  • Cell line of interest expressing the target protein

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Complete cell culture medium

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will achieve 70-80% confluency at the time of harvest.[9]

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time course (e.g., 4, 8, 16, 24 hours).[8][9]

  • Cell Lysis and Protein Quantification:

    • After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.[8]

    • Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.[9]

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.[8]

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[8]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.[9]

    • Add 4x Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5-10 minutes.[8]

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.[9]

    • Run the gel at a constant voltage until the dye front reaches the bottom.[9]

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[9]

    • Incubate the membrane with the primary antibody against the target protein and a loading control overnight at 4°C with gentle agitation.[9]

    • Wash the membrane three times with TBST for 5-10 minutes each.[8]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

    • Wash the membrane three times with TBST for 10 minutes each.[9]

  • Detection and Analysis:

    • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[8]

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein level to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[8]

Protocol 2: Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells, to assess the downstream effects of target protein degradation.[5][10][11]

Materials:

  • Cell line of interest

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Complete cell culture medium

  • White, opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium.[10]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[10]

    • Prepare serial dilutions of the PROTAC in culture medium.

    • Add 10 µL of the diluted compound or vehicle control to the respective wells.[10]

    • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[10]

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[10]

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (100 µL).[10]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10][11]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10][11]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a luminometer.[10]

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the data using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[10]

Protocol 3: In Vitro Ubiquitination Assay

This assay directly measures the ability of a PROTAC to mediate the ubiquitination of its target protein in a reconstituted system.[12]

Materials:

  • Purified recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex

  • Purified recombinant target protein (POI)

  • Ubiquitin and ATP

  • PROTAC compound and vehicle control (DMSO)

  • 10X Ubiquitination Buffer (500 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 10 mM DTT)

  • 5X SDS-PAGE Loading Buffer

  • SDS-PAGE gels, transfer apparatus, and Western blot reagents as described in Protocol 1

Procedure:

  • Reaction Setup:

    • Prepare a master mix containing the reaction components in the following order: water, 10X ubiquitination buffer, ATP, ubiquitin, E1 enzyme, E2 enzyme, and the target protein.

    • Aliquot the master mix into reaction tubes.

    • Add the PROTAC (e.g., to a final concentration of 10 µM) or DMSO vehicle control.[12]

    • Initiate the reaction by adding the E3 ligase complex.[12]

    • Set up control reactions (e.g., no E1, no E3, no PROTAC) to ensure the specificity of the reaction.[12]

  • Incubation and Termination:

    • Incubate the reactions at 37°C for a specified time (e.g., 60-120 minutes).

    • Terminate the reactions by adding 5X SDS-PAGE loading buffer and boiling at 95-100°C for 5 minutes.

  • Detection of Ubiquitination:

    • Load the reaction samples onto an SDS-PAGE gel and perform a Western blot as described in Protocol 1.

    • Probe the membrane with a primary antibody against the target protein.

    • A successful ubiquitination event will be visualized as a ladder of higher molecular weight bands or a smear above the unmodified target protein band.[12]

Conclusion

The application of PROTACs in cell-based assays is a powerful approach for targeted protein degradation and drug discovery. The protocols and data presented here provide a framework for the systematic evaluation of PROTAC efficacy and mechanism of action. By employing a combination of biochemical and cell-based assays, researchers can effectively characterize novel protein degraders and advance their development as potential therapeutic agents. The use of versatile linkers, such as those derived from this compound, is integral to the design and optimization of these innovative molecules.

References

Application Notes and Protocols for NH2-PEG2-methyl acetate in Novel Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of NH2-PEG2-methyl acetate (B1210297) as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) for cancer therapy. Detailed protocols for the synthesis, characterization, and evaluation of PROTACs incorporating this linker are provided to guide researchers in this cutting-edge area of drug discovery.

Introduction to NH2-PEG2-methyl acetate in PROTAC Technology

This compound is a bifunctional molecule featuring a primary amine and a methyl ester, connected by a two-unit polyethylene (B3416737) glycol (PEG) chain. This structure makes it an effective linker for the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules designed to recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2][3] This targeted protein degradation strategy offers a powerful approach to eliminate disease-causing proteins, including those implicated in cancer.

The PEG component of the this compound linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[4] The length of the PEG chain is a critical parameter in optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.

Application: Development of a BRD4-Targeting PROTAC for Leukemia

This section outlines the application of this compound in the development of a hypothetical PROTAC, named "PROTAC-X," targeting Bromodomain-containing protein 4 (BRD4). BRD4 is a key epigenetic reader and a well-validated therapeutic target in various cancers, including acute myeloid leukemia (AML).[5] The designed PROTAC-X will recruit BRD4 to the Cereblon (CRBN) E3 ligase for degradation.

Physicochemical Properties of this compound
PropertyValue
Molecular Formula C7H15NO4
Molecular Weight 177.20 g/mol
CAS Number 741235-80-3
Appearance Liquid or Oil
Solubility Soluble in DMSO and other organic solvents
General Workflow for PROTAC-X Development

The development of a BRD4-targeting PROTAC using this compound involves a multi-step process, from synthesis to biological evaluation.

PROTAC Development Workflow cluster_synthesis Synthesis & Purification cluster_characterization In Vitro Characterization cluster_evaluation Biological Evaluation s1 Synthesis of BRD4 Ligand-Linker Intermediate s2 Synthesis of PROTAC-X s1->s2 s3 Purification by HPLC s2->s3 c1 Mass Spectrometry & NMR s3->c1 c2 Binding Affinity Assays (SPR/ITC) c1->c2 e1 Cellular BRD4 Degradation (Western Blot) c1->e1 c3 Ternary Complex Formation Assay c2->c3 e2 Cell Viability Assays (e.g., MTT) e1->e2 e3 Downstream Pathway Analysis e2->e3

A streamlined workflow for the development and evaluation of PROTAC-X.

Experimental Protocols

Protocol for the Synthesis of a BRD4-Targeting PROTAC (PROTAC-X)

This protocol describes a representative synthesis of a BRD4-targeting PROTAC using this compound, a BRD4 ligand (e.g., a derivative of JQ1), and a CRBN ligand (e.g., pomalidomide).

Materials:

  • JQ1 derivative with a carboxylic acid handle

  • This compound

  • Pomalidomide (B1683931) derivative with a suitable functional group for coupling

  • Coupling reagents (e.g., HATU, DIPEA)

  • Anhydrous solvents (DMF, DCM)

  • Trifluoroacetic acid (TFA)

  • HPLC for purification

  • Mass spectrometer and NMR for characterization

Procedure:

  • Synthesis of the BRD4 Ligand-Linker Intermediate: a. Dissolve the JQ1 derivative (1 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (2 eq) to the solution and stir for 10 minutes. c. Add this compound (1.1 eq) and stir the reaction at room temperature overnight. d. Monitor the reaction by LC-MS. e. Upon completion, quench the reaction with water and extract the product with ethyl acetate. f. Purify the crude product by flash chromatography to obtain the JQ1-PEG2-methyl acetate intermediate.

  • Hydrolysis of the Methyl Ester: a. Dissolve the JQ1-PEG2-methyl acetate intermediate in a mixture of THF and water. b. Add LiOH (2 eq) and stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS. c. Once the hydrolysis is complete, acidify the mixture with 1N HCl and extract the product with DCM. d. Dry the organic layer over sodium sulfate (B86663) and concentrate to yield the JQ1-PEG2-carboxylic acid intermediate.

  • Final Coupling to the CRBN Ligand: a. Dissolve the JQ1-PEG2-carboxylic acid intermediate (1 eq) and the pomalidomide derivative (1.1 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (2 eq) and stir the reaction at room temperature overnight. c. Monitor the reaction by LC-MS. d. Upon completion, purify the final PROTAC-X molecule by preparative HPLC. e. Characterize the purified PROTAC-X by high-resolution mass spectrometry and NMR.

Protocol for In Vitro Evaluation of PROTAC-X

Cell Culture:

  • Culture MV4-11 (human AML cell line) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

Western Blot for BRD4 Degradation:

  • Seed MV4-11 cells in 6-well plates at a density of 1x10^6 cells/well.

  • Treat the cells with increasing concentrations of PROTAC-X (e.g., 1 nM to 10 µM) for various time points (e.g., 4, 8, 12, 24 hours).

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against BRD4 and a loading control (e.g., GAPDH).

  • Incubate with HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities to determine the extent of BRD4 degradation.

Cell Viability Assay (MTT):

  • Seed MV4-11 cells in 96-well plates at a density of 5x10^3 cells/well.

  • Treat the cells with increasing concentrations of PROTAC-X for 72 hours.

  • Add MTT reagent to each well and incubate for 4 hours.

  • Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Data Presentation

The following tables represent hypothetical data for the characterization of PROTAC-X.

Table 1: In Vitro Efficacy of PROTAC-X in MV4-11 Cells

CompoundDC50 (BRD4 Degradation)IC50 (Cell Viability)
PROTAC-X 15 nM50 nM
JQ1 Derivative > 10 µM (No Degradation)200 nM
Pomalidomide > 10 µM (No Degradation)> 5 µM

Table 2: Ternary Complex Formation Affinity

ComplexBinding Affinity (KD)
PROTAC-X + BRD4 250 nM
PROTAC-X + CRBN 1.2 µM
BRD4 + PROTAC-X + CRBN 80 nM

Signaling Pathway and Mechanism of Action

PROTAC-X mediates the degradation of BRD4, which in turn downregulates the expression of key oncogenes, such as c-MYC, leading to cell cycle arrest and apoptosis in leukemia cells.

PROTAC-X Mechanism of Action cluster_protac PROTAC-X Mediated Degradation cluster_downstream Downstream Effects PROTAC PROTAC-X BRD4 BRD4 PROTAC->BRD4 Binds CRBN CRBN E3 Ligase PROTAC->CRBN Binds TernaryComplex Ternary Complex (BRD4-PROTAC-X-CRBN) BRD4->TernaryComplex CRBN->TernaryComplex Ubiquitination Ubiquitination of BRD4 TernaryComplex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome cMYC c-MYC Oncogene Expression Downregulated Proteasome->cMYC Leads to CellCycleArrest Cell Cycle Arrest cMYC->CellCycleArrest Apoptosis Apoptosis cMYC->Apoptosis

Mechanism of action of PROTAC-X leading to cancer cell death.

Conclusion

This compound serves as a versatile and effective linker for the development of PROTACs in cancer therapy. Its properties allow for the synthesis of potent protein degraders with favorable pharmacological characteristics. The provided protocols and conceptual framework offer a solid foundation for researchers to explore the potential of this linker in creating novel cancer therapeutics. Further optimization of the linker length and attachment points is crucial for developing highly efficacious and selective PROTACs for clinical applications.

References

Application Notes and Protocols for PROTAC Design and Synthesis with Short PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary therapeutic agents that co-opt the body's own cellular machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][3] The linker is a critical component that influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[1][4] Short polyethylene (B3416737) glycol (PEG) linkers are frequently used in PROTAC design to improve solubility, cell permeability, and to fine-tune the spatial arrangement of the two ligands, which is essential for forming a stable and effective ternary complex.[4][5][6]

PROTAC Mechanism of Action

PROTACs work by hijacking the ubiquitin-proteasome system (UPS).[2] The process begins with the PROTAC molecule simultaneously binding to the target protein and an E3 ligase, forming a ternary complex.[7] This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[3] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[2]

PROTAC_Mechanism PROTAC Mechanism of Action cluster_binding Binding cluster_degradation Degradation Pathway PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Recycle PROTAC Recycling Ternary_Complex->Recycle Dissociation Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Amino Acids) Proteasome->Degradation Recycle->PROTAC Synthesis_Workflow General PROTAC Synthesis Workflow Start Start: Select POI Ligand & E3 Ligase Ligand POI_Ligand POI Ligand (Warhead) Start->POI_Ligand E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide) Start->E3_Ligand PEG_Linker Bifunctional Short PEG Linker Start->PEG_Linker Coupling2 Second Coupling Reaction (e.g., Click Chemistry) POI_Ligand->Coupling2 Coupling1 First Coupling Reaction (e.g., Amide Coupling) E3_Ligand->Coupling1 PEG_Linker->Coupling1 Intermediate Ligand-Linker Intermediate Coupling1->Intermediate Purification Purification (e.g., HPLC) Intermediate->Purification PROTAC_Product Final PROTAC Product Coupling2->PROTAC_Product Characterization Characterization (LC-MS, NMR) PROTAC_Product->Characterization Purification->Coupling2 End Proceed to Biological Evaluation Characterization->End Evaluation_Workflow PROTAC Biological Evaluation Workflow Start Synthesized PROTAC Biochem_Assays Biochemical Assays Start->Biochem_Assays Binding_Assay Binary Binding Assays (SPR, ITC, FP) Biochem_Assays->Binding_Assay Ternary_Complex Ternary Complex Formation (TR-FRET, AlphaLISA) Biochem_Assays->Ternary_Complex Cell_Based_Assays Cell-Based Assays Binding_Assay->Cell_Based_Assays Ternary_Complex->Cell_Based_Assays Permeability Cell Permeability (NanoBRET) Cell_Based_Assays->Permeability Degradation Protein Degradation (Western Blot, In-Cell Western) Cell_Based_Assays->Degradation Dose_Response Dose-Response Analysis (DC50, Dmax) Degradation->Dose_Response Functional_Assays Functional Assays Dose_Response->Functional_Assays Viability Cell Viability/Toxicity (MTS, CTG) Functional_Assays->Viability Downstream Downstream Signaling (e.g., Apoptosis Assays) Functional_Assays->Downstream Optimization Lead Optimization or In Vivo Studies Viability->Optimization Downstream->Optimization

References

Application Notes and Protocols: Amide Bond Formation with NH2-PEG2-methyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH2-PEG2-methyl acetate (B1210297) is a heterobifunctional linker molecule widely utilized in bioconjugation and drug development. This short-chain polyethylene (B3416737) glycol (PEG) derivative features a primary amine (-NH2) at one end and a methyl ester at the other. The primary amine allows for the formation of a stable amide bond with a carboxyl group-containing molecule, a fundamental reaction in the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the methyl ester provides a stable, non-reactive terminus. This application note provides detailed protocols for amide bond formation using NH2-PEG2-methyl acetate and highlights its primary application in the development of PROTACs.

Core Principles

The formation of an amide bond between the primary amine of this compound and a carboxylic acid is typically facilitated by carbodiimide (B86325) chemistry. The most common method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The reaction proceeds in two main steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.

  • Formation of a Stable NHS Ester and Subsequent Amide Bond: The unstable O-acylisourea intermediate is prone to hydrolysis. NHS is added to react with this intermediate, forming a more stable NHS ester. This semi-stable ester then readily reacts with the primary amine of this compound to form a stable amide bond, releasing NHS as a byproduct.

Key Application: PROTAC Development

This compound is frequently employed as a linker in the synthesis of PROTACs.[1][2][3] PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][4] The PEG linker plays a critical role in PROTAC design by influencing solubility, cell permeability, and the spatial orientation of the ternary complex (E3 ligase - PROTAC - POI), which is crucial for efficient degradation.[4][5][6] According to some statistics, 54% of reported PROTACs utilize a PEG-based linker.[6]

Below is a diagram illustrating the general mechanism of PROTAC-mediated protein degradation.

PROTAC_Pathway cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC (E3 Ligand-Linker-POI Ligand) POI->PROTAC Binds to POI Ligand E3 E3 Ubiquitin Ligase E3->PROTAC Binds to E3 Ligand Ub Ubiquitin E3_bound E3 Ligase Ub->E3_bound Recruitment Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI POI_bound POI POI_bound->Proteasome Recognition & Degradation PROTAC_bound PROTAC POI_bound->PROTAC_bound E3_bound->POI_bound Ubiquitination E3_bound->PROTAC_bound

PROTAC-mediated protein degradation pathway.

Data Presentation

The choice of linker is a critical parameter in PROTAC design, affecting both physicochemical properties and biological activity. The following tables provide illustrative data on how PEG linker length can influence these parameters.

Table 1: Influence of PEG Linker Length on Physicochemical Properties of a PROTAC

PROTAC Linker Molecular Weight (Da) cLogP Topological Polar Surface Area (Ų)
Compound A Alkyl C5 850.2 4.5 150.6
Compound B PEG2 898.3 4.1 163.2
Compound C PEG4 986.4 3.7 188.4
Compound D PEG6 1074.5 3.3 213.6

Note: This data is illustrative and compiled from general principles of PROTAC design.[5] cLogP is the calculated octanol-water partition coefficient.

Table 2: Impact of PEG Linker Length on Biological Activity of a PROTAC

PROTAC Linker Ternary Complex Stability (SPR, RU) DC₅₀ (nM) Dₘₐₓ (%)
Compound A Alkyl C5 85 150 75
Compound B PEG2 120 50 92
Compound C PEG4 110 80 88
Compound D PEG6 95 120 81

Note: This data is illustrative and compiled from various sources in the literature.[5] DC₅₀ is the concentration for 50% maximal degradation. Dₘₐₓ is the maximum percentage of degradation. SPR RU refers to Surface Plasmon Resonance Response Units, indicating binding stability.

Experimental Protocols

The following section provides a detailed protocol for the conjugation of a carboxylic acid-containing molecule (e.g., a PROTAC E3 ligase ligand with a carboxyl handle) to this compound using EDC/NHS chemistry.

Materials and Reagents
  • Carboxylic acid-containing molecule

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or other non-amine containing buffer (e.g., 50mM borate (B1201080) buffer)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction vials and stirring equipment

  • Purification system (e.g., HPLC, flash chromatography)

Experimental Workflow Diagram

experimental_workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amine Coupling cluster_purification Step 3: Quenching & Purification A Dissolve Carboxylic Acid in Anhydrous DMF/DMSO B Add EDC and NHS in Activation Buffer (pH 4.5-6.0) A->B C Incubate 15-30 min at Room Temperature B->C E Add Activated Carboxylic Acid to Amine Solution C->E Add to D Dissolve this compound in Coupling Buffer (pH 7.2-8.0) D->E F Incubate 2-4 hours at RT or Overnight at 4°C G Add Quenching Solution (e.g., Tris-HCl) F->G Proceed to H Purify Conjugate (e.g., HPLC) G->H I Characterize Product (LC-MS, NMR) H->I

General workflow for amide bond formation.
Detailed Protocol

This protocol is a general guideline and may require optimization based on the specific properties of the carboxylic acid-containing molecule.

1. Reagent Preparation: a. Equilibrate EDC, NHS, and this compound to room temperature before opening the vials to prevent moisture condensation. b. Prepare fresh stock solutions of EDC and NHS in Activation Buffer (e.g., 0.1 M MES, pH 5.5) immediately before use. EDC is susceptible to hydrolysis. c. Prepare a stock solution of the carboxylic acid-containing molecule in anhydrous DMF or DMSO. d. Prepare a solution of this compound in Coupling Buffer (e.g., PBS, pH 7.4).

2. Activation of the Carboxylic Acid: a. In a reaction vial, add the carboxylic acid solution. b. Add EDC and NHS to the carboxylic acid solution. A common starting point is a molar ratio of 1:2:1.2 (Carboxylic Acid : EDC : NHS).[7][8] However, this may need to be optimized. c. The reaction is most efficient at a pH between 4.5 and 6.0.[7][9] d. Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.

3. Coupling with this compound: a. Add the activated carboxylic acid mixture to the solution of this compound. b. It is recommended to use a slight molar excess of the amine-containing PEG (e.g., 1.5 to 2 equivalents) relative to the carboxylic acid.[10] c. The pH of the reaction should be adjusted to 7.2-8.0 for efficient coupling with the primary amine.[9] d. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with continuous stirring. e. Monitor the reaction progress using an appropriate analytical method, such as LC-MS or TLC.[7][8]

4. Quenching and Purification: a. To stop the reaction, add a quenching buffer (e.g., Tris-HCl or glycine) to a final concentration of 20-50 mM to consume any unreacted NHS esters. Incubate for 15-30 minutes. b. Purify the final conjugate using a suitable method such as reverse-phase HPLC or flash column chromatography to remove excess reagents and byproducts.

5. Characterization: a. Confirm the identity and purity of the final product using analytical techniques such as LC-MS to verify the correct mass and NMR to confirm the structure.

Troubleshooting and Optimization

  • Low Yield:

    • Ensure EDC and NHS are fresh and handled in anhydrous conditions where possible, as they are moisture-sensitive.

    • Optimize the molar ratios of EDC, NHS, and the amine-PEG linker. An excess of EDC can sometimes lead to side reactions.

    • Verify the pH of the activation and coupling steps are within the optimal ranges.

  • Side Reactions:

    • The O-acylisourea intermediate can rearrange to an inactive N-acylurea. Using NHS helps to minimize this by creating a more stable intermediate.

    • Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates during the coupling steps as they will compete with the desired reaction.[4][9]

  • Purification Challenges:

    • The hydrophilic nature of the PEG linker may alter the chromatographic behavior of the molecule. Method development for purification may be required.

Conclusion

This compound is a valuable tool for researchers engaged in bioconjugation and drug development. Its primary amine functionality allows for the reliable formation of stable amide bonds with carboxylic acids, a cornerstone of many conjugation strategies. Its most prominent application is in the construction of PROTACs, where the PEG linker is integral to achieving desired pharmacological properties. The protocols and principles outlined in this document provide a comprehensive guide for the effective use of this versatile linker in creating novel and impactful therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting NH2-PEG2-methyl acetate Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for NH2-PEG2-methyl acetate (B1210297) conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during bioconjugation experiments. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific challenges.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry of an NH2-PEG2-methyl acetate conjugation reaction?

This conjugation reaction typically involves the reaction of the primary amine (-NH2) of the this compound linker with an electrophilic functional group on a target molecule. A common strategy is the use of N-hydroxysuccinimide (NHS) esters on the target molecule, which react with the primary amine of the PEG linker to form a stable amide bond. This reaction is a nucleophilic acyl substitution.[1]

Q2: What are the recommended storage and handling conditions for amine-PEG reagents?

PEG derivatives are sensitive to light, oxidation, and moisture.[2] They should be stored at low temperatures, typically -15°C to -40°C, under an inert atmosphere such as nitrogen or argon, and protected from light. For amine-PEG reagents, it is crucial to prevent moisture condensation, which can hydrolyze reactive groups. Vials should be allowed to warm to room temperature before opening. It is best to use the dissolved reagent immediately and avoid preparing stock solutions for long-term storage.[3]

Q3: What is the optimal pH for reacting an amine-PEG with an NHS-activated molecule?

The optimal pH for reacting NHS esters with primary amines is typically between 7.2 and 8.5.[][5] In this pH range, a sufficient portion of the primary amines on the PEG linker are deprotonated and thus nucleophilic, while the hydrolysis of the NHS ester is not yet excessively rapid. At a lower pH, the amine is protonated and less reactive, whereas at a higher pH, the rate of NHS ester hydrolysis increases significantly, competing with the desired conjugation reaction.[2]

Troubleshooting Guide

Problem 1: Low or No Conjugation Yield

Low or no yield of the desired PEGylated product is one of the most common issues. This can be attributed to several factors, from reagent quality to reaction conditions.

Possible Cause 1: Inactive Amine-PEG Reagent

  • Evidence: The reaction fails even with a fresh, reliable source of the activated target molecule.

  • Solution: Ensure proper storage and handling of the this compound. If degradation is suspected, use a fresh vial of the reagent.

Possible Cause 2: Inactive NHS-Ester Activated Molecule

  • Evidence: The amine-PEG reagent works in other established reactions.

  • Solution: NHS esters are highly susceptible to hydrolysis. Prepare the NHS-activated molecule immediately before the conjugation reaction, or ensure it has been stored under strictly anhydrous conditions. Consider using a fresh batch of the activating reagent (e.g., EDC/NHS).

Possible Cause 3: Suboptimal Reaction pH

  • Evidence: The reaction is performed outside the optimal pH range of 7.2-8.5.

  • Solution: Prepare a fresh reaction buffer and verify its pH. Common non-amine-containing buffers include phosphate-buffered saline (PBS) or borate (B1201080) buffer.[3] Avoid buffers containing primary amines, such as Tris, as they will compete with the PEG-amine for reaction with the NHS ester.[3]

Possible Cause 4: Competing Hydrolysis of NHS Ester

  • Evidence: The reaction is slow, and the final yield is low despite using fresh reagents.

  • Solution: While some hydrolysis is unavoidable, its rate can be minimized. Perform the reaction at a lower temperature (e.g., 4°C) to slow the hydrolysis rate relative to the aminolysis reaction, although this may require a longer reaction time.[5] Also, using a higher concentration of reactants can favor the bimolecular conjugation reaction over the unimolecular hydrolysis.

Troubleshooting Workflow for Low Conjugation Yield

start Low or No Yield reagent_quality Check Reagent Quality start->reagent_quality reaction_conditions Review Reaction Conditions start->reaction_conditions purification_analysis Verify Purification & Analysis start->purification_analysis amine_peg Test Amine-PEG Activity reagent_quality->amine_peg nhs_ester Test NHS-Ester Activity reagent_quality->nhs_ester buffer_ph Verify Buffer pH (7.2-8.5) reaction_conditions->buffer_ph buffer_comp Check for Amine Buffers (e.g., Tris) reaction_conditions->buffer_comp temp_time Optimize Temperature & Time reaction_conditions->temp_time hydrolysis Consider NHS Ester Hydrolysis reaction_conditions->hydrolysis me_ester_hydrolysis Investigate Methyl Ester Hydrolysis reaction_conditions->me_ester_hydrolysis

Caption: A logical workflow for troubleshooting low or no yield in this compound conjugation reactions.

Problem 2: Unintended Hydrolysis of the Methyl Acetate Ester

A specific concern with this compound is the potential for the methyl acetate group to hydrolyze to a carboxylic acid, particularly under the slightly basic conditions required for the amine-NHS ester reaction.

Possible Cause: Base-Catalyzed Hydrolysis (Saponification)

  • Evidence: Analysis of the product by mass spectrometry shows a mass corresponding to the PEGylated product with a terminal carboxylic acid instead of a methyl ester.

  • Solution:

    • pH Optimization: While the amine-NHS reaction is favored at pH 7.2-8.5, the rate of ester hydrolysis also increases with pH. If methyl ester hydrolysis is a significant issue, perform the reaction at the lower end of this range (e.g., pH 7.2-7.5) to minimize saponification.

    • Reaction Time and Temperature: Shorten the reaction time as much as possible by monitoring the reaction progress closely. Performing the reaction at a lower temperature (4°C) will also slow down the rate of hydrolysis.[5]

    • Buffer Choice: While not directly affecting the pH, the buffer species can have an impact. In some cases, borate buffers have been noted to inhibit hydrolysis to some extent.[]

Quantitative Data Summary

The following tables provide quantitative data to help in optimizing reaction conditions and troubleshooting.

Table 1: Half-life of NHS Esters at Various pH Values and Temperatures

pHTemperature (°C)Half-life of NHS EsterReference(s)
7.004-5 hours[5][7]
8.025 (RT)~30 minutes[8]
8.525 (RT)~10 minutes[8]
8.6410 minutes[5][7]
9.025 (RT)<10 minutes[8]

This data highlights the critical importance of pH and temperature control in maintaining the reactivity of the NHS ester.

Table 2: Relative Rates of Aminolysis vs. Hydrolysis of NHS Esters

pHRelative Rate of AminolysisRelative Rate of HydrolysisCommentsReference(s)
7.0ModerateLowAt neutral pH, the amine is partially protonated, slowing the desired reaction.[]
8.0HighModerateA good compromise for many reactions, balancing amine reactivity and NHS ester stability.[]
8.5Very HighHighWhile the aminolysis rate is high, the rapid hydrolysis of the NHS ester can lead to lower overall yields if the reaction is not efficient. The rate constant for hydrolysis can be orders of magnitude higher than for aminolysis.[8][9][10]

This table illustrates the trade-off between amine reactivity and NHS ester stability at different pH values.

Table 3: Hydrolysis Rate of Methyl Acetate

ConditionRate Constant (k)CommentsReference(s)
Neutral Hydrolysis (25°C)1.7 x 10⁻⁹ s⁻¹ (extrapolated)This indicates that at a neutral pH, the uncatalyzed hydrolysis of methyl acetate is extremely slow.[2][11]
Acid-Catalyzed (0.5 M HCl)Varies with temperatureAcidic conditions will accelerate hydrolysis, but these are not typically used for NHS-amine coupling.[][12]
Base-Catalyzed (Saponification)Increases significantly with increasing pHWhile specific rate constants at pH 7.2-8.5 are not readily available in literature for room temperature, saponification is a well-known base-catalyzed reaction. The rate is expected to be significantly higher at pH 8.5 than at 7.2.[12][13][14]

This data suggests that while neutral hydrolysis of the methyl ester is slow, the potential for base-catalyzed hydrolysis at the upper end of the recommended pH range for NHS-amine coupling should be considered a potential side reaction.

Problem 3: Formation of Multiple Products or Cross-linking

The appearance of multiple products in the final reaction mixture can complicate purification and reduce the yield of the desired conjugate.

Possible Cause 1: Reaction with Multiple Sites on the Target Molecule

  • Evidence: Mass spectrometry or SDS-PAGE analysis shows products with varying degrees of PEGylation.

  • Solution: This is expected if the target molecule has multiple primary amines (e.g., lysine (B10760008) residues). To favor mono-PEGylation, use a lower molar excess of the this compound linker and a shorter reaction time. Purification techniques like ion-exchange chromatography (IEX) can be used to separate species with different degrees of PEGylation.

Possible Cause 2: Intermolecular Cross-linking

  • Evidence: High molecular weight species, potentially leading to precipitation, are observed by SDS-PAGE or size-exclusion chromatography (SEC).

  • Solution: This can occur if a homobifunctional amine-PEG-amine was used by mistake. Verify the identity of your PEG reagent. Cross-linking can also be favored at high protein concentrations. Consider reducing the concentration of your target molecule.[8]

Possible Cause 3: Side Reactions of the Amine-PEG Linker

  • Evidence: Unexpected byproducts are observed that do not correspond to simple PEGylation or hydrolysis products.

  • Solution: While the primary amine is the most reactive group, other side reactions are possible, though less common with simple amine-PEGs. For instance, at very high pH, the hydroxyl group of a hydroxy-PEG-amine could potentially be acylated.[2] Ensure the reaction conditions are not too harsh and that the target molecule does not contain other highly reactive electrophilic groups.

Experimental Protocols

General Protocol for Conjugating this compound to an NHS-Activated Molecule

This protocol provides a general starting point. Optimal conditions, particularly molar ratios and reaction times, should be determined empirically for each specific application.

Materials:

  • This compound

  • NHS-activated target molecule

  • Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.5 (or other non-amine-containing buffer at pH 7.2-8.5)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous DMSO or DMF

  • Purification system (e.g., SEC or IEX chromatography)

Procedure:

  • Prepare the NHS-Activated Molecule: If not pre-activated, dissolve the molecule containing a carboxylic acid in an appropriate buffer and react with EDC and NHS to generate the NHS ester in situ. This is typically done at a slightly acidic pH (4.5-6.0) and then the pH is raised for the amine coupling step. If using a pre-activated NHS-ester, proceed to the next step.

  • Prepare the Amine-PEG Solution: Allow the vial of this compound to warm to room temperature before opening. Dissolve the required amount in the Reaction Buffer.

  • Conjugation Reaction:

    • Dissolve the NHS-activated molecule in the Reaction Buffer to a desired concentration (e.g., 1-10 mg/mL).

    • Add the desired molar excess of the this compound solution to the solution of the activated molecule. A 5- to 20-fold molar excess of the PEG linker is a common starting point.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours with gentle stirring. Monitor the reaction progress if possible.

  • Quench the Reaction (Optional): Add the Quenching Buffer to a final concentration of 20-50 mM to react with any remaining NHS esters. Incubate for 30 minutes at room temperature.

  • Purification: Purify the PEGylated conjugate from excess reagents and byproducts using an appropriate chromatography method. Size-exclusion chromatography is effective for removing unreacted PEG linker and quenching reagents. Ion-exchange chromatography can be used to separate molecules with different degrees of PEGylation.

  • Analysis: Characterize the purified product using methods such as SDS-PAGE (to observe the increase in molecular weight), mass spectrometry (to confirm the mass of the conjugate), and HPLC (to assess purity).

Experimental Workflow Diagram

cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing prep_nhs Prepare NHS-Activated Molecule conjugate Mix & Incubate (RT or 4°C) prep_nhs->conjugate prep_peg Prepare this compound Solution prep_peg->conjugate quench Quench Reaction (Optional) conjugate->quench purify Purify Conjugate (e.g., SEC, IEX) quench->purify analyze Analyze Product (SDS-PAGE, MS, HPLC) purify->analyze

References

Technical Support Center: Optimizing PROTAC Linker Length

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PROTAC® linker optimization. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges related to the design and optimization of PROTAC linkers for enhanced efficacy.

Troubleshooting Guide

This section addresses specific issues that may arise during PROTAC development, focusing on challenges related to linker design and optimization.

Question: My PROTAC shows high binding affinity to both the target protein and the E3 ligase in binary assays, but it fails to induce significant target degradation. What are the potential linker-related issues?

Answer:

This is a common and critical challenge in PROTAC development that often points to suboptimal ternary complex formation or stability. The linker's role is to facilitate the productive assembly of the Target–PROTAC–E3 Ligase complex, and even with good binary affinities, several linker-related issues can prevent effective degradation.[1][2]

Potential Linker-Related Problems:

  • Incorrect Linker Length: The linker may be too short, causing steric hindrance that prevents the simultaneous binding of the target protein and the E3 ligase.[1][3][4] Conversely, a linker that is too long can lead to an unstable and overly flexible ternary complex, resulting in inefficient ubiquitination.[3][4]

  • Suboptimal Flexibility or Rigidity: A highly flexible linker might not adequately restrict the proteins in a conformation suitable for ubiquitin transfer.[3] On the other hand, a very rigid linker may not allow for the necessary conformational adjustments required to form a stable complex.[1]

  • Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker may orient the target protein in such a way that its surface lysine (B10760008) residues (sites for ubiquitination) are not accessible to the E2 ubiquitin-conjugating enzyme associated with the E3 ligase.[1]

  • Poor Physicochemical Properties: The linker significantly influences the overall properties of the PROTAC molecule. A linker with poor solubility or high lipophilicity can lead to low cell permeability, preventing the PROTAC from reaching its intracellular target at sufficient concentrations.[1][]

Troubleshooting Workflow:

A systematic approach is essential to diagnose the underlying issue. The following workflow and diagram can help pinpoint the problem.

G cluster_0 start Start: Poor Degradation Despite Good Binary Binding q1 Synthesize a Linker Library? start->q1 a1_yes Synthesize PROTACs with varying linker lengths (e.g., PEG, alkyl chains) and rigidities (e.g., incorporating piperazine). q1->a1_yes Yes q2 Assess Cellular Degradation (Western Blot / HiBiT) a1_yes->q2 q3 Degradation Observed? q2->q3 a3_yes Optimize Lead PROTAC (Dose-response, Time-course) q3->a3_yes Yes a3_no No Degradation Observed q3->a3_no No end_success Successful Degradation a3_yes->end_success q4 Directly Measure Ternary Complex Formation (SPR/ITC/Mass Photometry) a3_no->q4 q6 Check Cell Permeability/Solubility a3_no->q6 q5 Ternary Complex Formed? q4->q5 q5->a3_yes Yes, but weak a5_no Re-evaluate linker attachment points or E3 ligase choice. q5->a5_no No end_fail Re-design Required a5_no->end_fail a6_bad Modify linker to improve physicochemical properties (e.g., add polar groups). q6->a6_bad a6_bad->q1

Troubleshooting workflow for PROTACs with poor degradation activity.

Question: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations. How can linker optimization mitigate this?

Answer:

The "hook effect" is an intrinsic characteristic of the PROTAC mechanism, occurring when high PROTAC concentrations favor the formation of non-productive binary complexes (Target–PROTAC or PROTAC–E3 ligase) over the productive ternary complex.[1][6] This competition reduces degradation efficiency. While the hook effect cannot be eliminated entirely, linker design can significantly influence its severity.

Strategies to Mitigate the Hook Effect:

  • Enhance Ternary Complex Cooperativity: A well-designed linker can induce positive cooperativity, where the binding of the first protein (e.g., the target) increases the PROTAC's affinity for the second protein (the E3 ligase).[1] This stabilizes the ternary complex, making it more favorable than the binary complexes, which can lessen the hook effect.[1][7]

  • Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that is more amenable to forming the ternary complex.[1] This can reduce the entropic penalty of complex formation and decrease the prevalence of non-productive binary states.[1]

  • Systematic Length Variation: Empirically testing a series of linkers with incremental length changes can help identify a "sweet spot" where ternary complex formation is maximized and the hook effect is minimized.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the linker in a PROTAC?

The fundamental role of the linker is to connect a ligand that binds the target Protein of Interest (POI) to a ligand that recruits an E3 ubiquitin ligase.[3] This tethering action brings the POI and the E3 ligase into close proximity, facilitating the formation of a ternary complex, which is the essential first step for ubiquitination and subsequent proteasomal degradation of the target.[3][8]

Q2: Are there general rules for choosing the optimal linker length?

There are no universal "rules" for de novo PROTAC linker design that guarantee success for any given target and E3 ligase pair.[8] The optimal length is highly dependent on the specific proteins involved.[3] Therefore, an empirical approach, involving the synthesis and testing of a library of PROTACs with varying linker lengths, is typically required to identify the most potent degrader.[3][8]

Q3: What are the most common types of linkers used in PROTAC design?

The most common linkers are flexible polyethylene (B3416737) glycol (PEG) and alkyl chains.[4][][9] These are popular due to their synthetic accessibility and flexibility, which can accommodate various protein-protein orientations.[2] However, more rigid linkers incorporating motifs like piperazine, piperidine, or triazole rings are increasingly used to improve conformational stability and other physicochemical properties.[2][8]

Q4: How does linker composition, beyond just length, affect PROTAC performance?

Linker composition is critical as it influences the PROTAC's overall physicochemical properties, such as solubility, cell permeability, and metabolic stability.[2][4][9] For example, incorporating hydrophilic PEG units can improve aqueous solubility, which is often a challenge for large PROTAC molecules.[2] The atomic composition can also directly impact PROTAC activity; in some cases, replacing an alkyl chain with a PEG linker of the same length has been shown to inhibit activity.[8]

Q5: How do the linker attachment points on the two ligands affect efficacy?

The attachment points, or "exit vectors," are crucial.[4][10] The position where the linker connects to the target-binding and E3-binding ligands dictates the possible orientations of the two proteins within the ternary complex.[10] An optimal attachment site should be solvent-exposed and should not disrupt the key binding interactions of the ligands with their respective proteins.[4][] Incorrect attachment points can lead to steric clashes or unproductive complex formation.

Quantitative Data Summary

Systematic variation of linker length is a cornerstone of PROTAC optimization. The following tables summarize quantitative data from case studies, illustrating the profound impact of linker length on degradation efficacy, measured by DC₅₀ (the concentration for 50% degradation) and Dₘₐₓ (the maximum degradation percentage).

Table 1: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation

PROTAC CompoundLinker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
PROTAC 1PEG12>1000<20
PROTAC 2PEG1610>95
PROTAC 3PEG20500~50

Data compiled from published studies.[3] A clear "sweet spot" is observed, with the 16-atom linker being optimal for ERα degradation.[3]

Table 2: Effect of Linker Length on p38α Degradation

PROTAC CompoundLinker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
PROTAC AAlkyl13250~60
PROTAC BAlkyl1530>90
PROTAC CAlkyl1745>90
PROTAC DAlkyl19400~50

Data compiled from published studies.[3] For p38α, a linker length of 15-17 atoms was identified as the most effective range.[3]

Key Experimental Protocols & Methodologies

Accurate assessment of PROTAC efficacy and the impact of linker design requires robust experimental assays. Below are detailed protocols for essential experiments.

Western Blot Analysis for Protein Degradation

This is the gold-standard method for directly quantifying the reduction in target protein levels following PROTAC treatment.[10]

Protocol:

  • Cell Culture and Treatment: Seed cells (e.g., in 6-well plates) at an appropriate density to ensure they are in a logarithmic growth phase at the time of treatment. Allow cells to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal protein loading.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11] Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11] Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.[11]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control and plot dose-response curves to determine the DC₅₀ and Dₘₐₓ values.[11][12]

Biophysical Analysis of Ternary Complex Formation

Directly measuring the formation and stability of the ternary complex provides invaluable insight into the mechanism of action and helps rationalize the results from cellular degradation assays.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for measuring the kinetics (on- and off-rates) and affinity of binary and ternary interactions in real-time.[13][14]

General Methodology:

  • Chip Preparation: Immobilize one of the purified proteins (e.g., the E3 ligase) onto the surface of an SPR sensor chip.[2][10]

  • Binary Interaction Analysis: To measure the PROTAC-E3 ligase interaction, flow a solution of the PROTAC at various concentrations over the chip surface.[2][10]

  • Ternary Complex Analysis: To measure ternary complex formation, inject a solution containing a fixed, near-saturating concentration of the PROTAC pre-incubated with varying concentrations of the second protein partner (the target protein).[2][13] The increase in response units (RU) compared to the binary interaction indicates ternary complex formation.[2]

  • Data Analysis: Analyze the sensorgrams using appropriate binding models to determine kinetic parameters (kₐ, kₔ) and dissociation constants (K₋) for both binary and ternary complexes. This data can also be used to calculate cooperativity (α).

cluster_0 PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb E2 Enzyme Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Degradation POI Degradation Proteasome->Degradation

The catalytic cycle of PROTAC-mediated protein degradation.

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that measures the heat released or absorbed during a binding event, allowing for the label-free determination of binding affinity (K₋), stoichiometry (n), and enthalpy (ΔH).[14]

Protocol:

  • Sample Preparation: Prepare solutions of the purified protein (e.g., E3 ligase, placed in the sample cell) and the PROTAC (in the syringe) in the same dialysis buffer to minimize heats of dilution.[10]

  • Titration: Perform a series of small, sequential injections of the PROTAC solution into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat-flow peaks for each injection and plot the heat change per mole of injectant against the molar ratio of the reactants. Fit the resulting isotherm to a binding model to determine the thermodynamic parameters. To measure ternary complex formation, the target protein can be pre-mixed with the PROTAC in the syringe before titrating into the E3 ligase.

Other valuable biophysical techniques include mass photometry, which can directly measure the mass of single complexes in solution to characterize stoichiometry and cooperativity.[6]

References

Technical Support Center: Synthesis of PEG-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and application of Polyethylene Glycol (PEG)-based Proteolysis Targeting Chimeras (PROTACs). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis, purification, and characterization of PEG-based PROTACs.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using PEG linkers in PROTAC design?

A1: PEG linkers are a cornerstone in PROTAC design for several key reasons:

  • Enhanced Solubility: The incorporation of PEG chains is a well-established strategy to increase the aqueous solubility of PROTACs, which are often large and hydrophobic molecules. The ether oxygens in the PEG backbone act as hydrogen bond acceptors, improving interactions with aqueous environments.[1][2][][4] This is critical for handling, formulation, and can improve oral absorption.[1][4]

  • Modulated Cell Permeability: The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers allows them to adopt folded conformations.[1] This can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to crossing the cell membrane.[1]

  • Optimized Ternary Complex Formation: The length and flexibility of the PEG linker are critical for the formation and stability of the ternary complex (Protein of Interest-PROTAC-E3 ligase), which is essential for target protein degradation.[1][2][] The linker must be long enough to avoid steric hindrance between the target protein and the E3 ligase but not so long that it leads to a loose and unstable complex.[][5]

Q2: How does the length of the PEG linker impact PROTAC activity?

A2: The length of the PEG linker is a critical parameter that directly influences a PROTAC's degradation efficiency, often measured by DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[1]

  • Too Short: A linker that is too short can cause steric clashes between the target protein and the E3 ligase, preventing the formation of a stable ternary complex.[][5]

  • Too Long: An excessively long linker can result in a loose ternary complex with decreased stability, reducing the efficiency of ubiquitination.[] It can also increase the molecular weight and polar surface area, which may negatively impact cell permeability.[]

  • Optimal Length: The optimal linker length, which is empirically determined for each PROTAC system, allows for the formation of a stable and productive ternary complex, leading to efficient target degradation.[1] Systematic variation of the PEG linker length is a common strategy to identify the optimal configuration.[1]

Q3: What are the common challenges encountered during the purification of PEG-based PROTACs?

A3: The purification of PEG-based PROTACs can be challenging due to their unique physicochemical properties. Common issues include:

  • Heterogeneity of PEGylation: The reaction of the PEGylating agent with the PROTAC molecule can sometimes result in a mixture of products with varying numbers of PEG units attached, as well as positional isomers.

  • Co-elution of Impurities: Unreacted starting materials, excess PEG reagent, and reaction byproducts may have similar chromatographic behavior to the desired PEG-PROTAC, making separation difficult.[6]

  • Aggregation: The amphiphilic nature of some PEG-PROTACs can lead to aggregation, which can complicate purification and analysis.

  • Product Identification: Accurate characterization of the purified product is essential to confirm its identity, purity, and integrity. This often requires a combination of analytical techniques such as HPLC, LC-MS, and NMR.

Troubleshooting Guides

Problem 1: Poor Aqueous Solubility of the Synthesized PEG-PROTAC
Possible Cause Suggested Solution
Insufficient PEGylation Increase the number of PEG units in the linker to enhance hydrophilicity.[2][][4]
Hydrophobic Warhead or E3 Ligand While maintaining binding affinity, consider modifications to the warhead or E3 ligand to introduce more polar functional groups.
Aggregation Screen different buffer conditions (pH, ionic strength) or consider the addition of solubility-enhancing excipients.
Incorrect Linker Attachment Point The attachment point of the linker on the warhead or E3 ligase can influence the overall conformation and exposure of hydrophobic regions. Re-evaluate the linker attachment strategy.
Problem 2: Low Cell Permeability and Poor Biological Activity
Possible Cause Suggested Solution
Excessive Hydrophilicity While PEGylation improves solubility, an overly long PEG chain can increase the topological polar surface area (TPSA) and hinder passive diffusion.[] Systematically synthesize and test PROTACs with varying, shorter PEG linker lengths.[1]
High Molecular Weight PROTACs are inherently large molecules, often exceeding the "rule of 5" guidelines.[7][8] Optimize the linker and ligands to achieve the lowest possible molecular weight without compromising activity.
Unfavorable Conformation The flexible PEG linker may adopt a conformation that masks key binding epitopes or presents a highly polar surface to the cell membrane. Consider incorporating more rigid elements into the linker to control the conformation.[2]
Efflux Pump Substrate The PROTAC may be a substrate for cellular efflux pumps. Investigate this possibility using specific efflux pump inhibitors in your cellular assays.
Problem 3: Difficulty in Purifying the PEG-PROTAC
Possible Cause Suggested Solution
Co-elution with Unreacted PEG Use a multi-step purification strategy. Size-exclusion chromatography (SEC) can be effective for removing smaller impurities like unreacted PEG reagent.[6][]
Separation of Positional Isomers High-resolution techniques like reverse-phase HPLC (RP-HPLC) with a shallow gradient or ion-exchange chromatography (IEX) may be required to separate closely related isomers.[6][]
Product Adsorption to Columns The "stickiness" of some PROTACs can be an issue. Screen different column stationary phases (e.g., C4, C8, C18 for RP-HPLC) and mobile phase modifiers.[6]
Confirmation of Purity Use orthogonal analytical methods to confirm purity. For example, couple HPLC with mass spectrometry (LC-MS) and collect fractions for NMR analysis.

Quantitative Data Summary

The following tables summarize the impact of PEG linker length on the physicochemical and biological properties of PROTACs, based on literature data.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)
PROTAC 1 2 PEG units8503.5150
PROTAC 2 4 PEG units9383.1175
PROTAC 3 6 PEG units10262.7200
PROTAC 4 8 PEG units11142.3225

Data is illustrative and compiled from various sources in the literature.[1]

Table 2: Impact of PEG Linker Length on Degradation Potency (DC50) and Maximum Degradation (Dmax)

PROTACLinker Length (atoms)Target ProteinCell LineDC50 (nM)Dmax (%)
dBET1 12BRD4HeLa26>95
dBET57 8BRD4HeLa>1000<20
ERα-PROTAC 1 12ERαMCF75080
ERα-PROTAC 2 16ERαMCF710>95

Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.[1][5]

Experimental Protocols

Protocol 1: General Synthesis of a PEG-Based PROTAC via Amide Coupling

This protocol describes a general method for the final coupling step in a PROTAC synthesis, where a warhead or E3 ligase ligand with a carboxylic acid is coupled to a PEG linker functionalized with an amine.

Materials:

  • Carboxylic acid-functionalized component (Warhead or E3 Ligand) (1.0 eq)

  • Amine-functionalized PEG linker (1.1 eq)

  • HATU (1,[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the carboxylic acid-functionalized component in a minimal amount of anhydrous DMF.

  • To this solution, add HATU and DIPEA. Stir the mixture at room temperature for 15 minutes.

  • In a separate flask, dissolve the amine-functionalized PEG linker in anhydrous DMF.

  • Add the solution of the PEG linker to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 2-12 hours.

  • Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (3x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol (B129727) in DCM) to obtain the pure PEG-based PROTAC.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Multi-Step Purification of a PEG-Based PROTAC

This protocol outlines a general approach for purifying a PEGylated PROTAC to high purity.[6]

Step 1: Size-Exclusion Chromatography (SEC) - Initial Cleanup

  • Objective: To separate the PEGylated PROTAC from smaller impurities like unreacted PEG reagent and byproducts.[6][]

  • Column: A suitable SEC column (e.g., Sephadex G-25).

  • Mobile Phase: A buffered saline solution (e.g., PBS).

  • Procedure:

    • Equilibrate the SEC column with at least two column volumes of the mobile phase.

    • Dissolve the crude PROTAC mixture in the mobile phase and filter through a 0.22 µm filter.

    • Load the sample onto the column and elute with the mobile phase.

    • Collect fractions and analyze by UV-Vis spectroscopy and/or LC-MS to identify the fractions containing the PROTAC.

Step 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) - Polishing Step

  • Objective: To achieve high purity by separating the target PEG-PROTAC from closely related impurities.[6]

  • Column: A C4, C8, or C18 column is typically used.[6]

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Procedure:

    • Equilibrate the column with a low percentage of Mobile Phase B.

    • Inject the sample from the SEC purification.

    • Elute the product using a linear gradient of Mobile Phase B.

    • Collect the peak corresponding to the pure PEG-PROTAC.

    • Lyophilize the collected fractions to remove the solvent.

Visualizations

PROTAC_Mechanism cluster_cell Cell POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PEG-based PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Synthesis_Workflow Start Start: Design PROTAC Synthesis Synthesis of Warhead, Linker, E3 Ligand Start->Synthesis Coupling Coupling of Components Synthesis->Coupling Crude_PROTAC Crude PROTAC Mixture Coupling->Crude_PROTAC Purification Purification (e.g., HPLC, SEC) Crude_PROTAC->Purification Pure_PROTAC Pure PEG-PROTAC Purification->Pure_PROTAC Characterization Characterization (LC-MS, NMR) Pure_PROTAC->Characterization Biological_Eval Biological Evaluation (Degradation, Permeability) Characterization->Biological_Eval Optimization Optimization of Linker/Ligands Biological_Eval->Optimization End End: Potent PROTAC Biological_Eval->End Optimization->Synthesis Iterate

Caption: A typical workflow for the synthesis and evaluation of PEG-based PROTACs.

Troubleshooting_Logic Start Synthesized PROTAC has low biological activity Check_Solubility Is aqueous solubility low? Start->Check_Solubility Improve_Solubility Increase PEG length Add polar groups Check_Solubility->Improve_Solubility Yes Check_Permeability Is cell permeability low? Check_Solubility->Check_Permeability No Re_Evaluate Re-synthesize and re-evaluate Improve_Solubility->Re_Evaluate Improve_Permeability Decrease PEG length Incorporate rigid linkers Check_Permeability->Improve_Permeability Yes Check_Degradation Is ternary complex formation inefficient? Check_Permeability->Check_Degradation No Improve_Permeability->Re_Evaluate Optimize_Linker Systematically vary linker length Check_Degradation->Optimize_Linker Yes Check_Degradation->Re_Evaluate No Optimize_Linker->Re_Evaluate

Caption: A decision tree for troubleshooting poorly active PEG-based PROTACs.

References

Technical Support Center: Optimizing PROTAC Solubility with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the aqueous solubility of Proteolysis-Targeting Chimeras (PROTACs) through the use of Polyethylene Glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: Why are PEG linkers used to improve PROTAC solubility?

PROTACs are often large, complex molecules that fall into the "beyond Rule of 5" (bRo5) chemical space, frequently leading to poor aqueous solubility.[1] PEG linkers, composed of repeating ethylene (B1197577) glycol units, are incorporated to enhance hydrophilicity. The ether oxygens in the PEG backbone act as hydrogen bond acceptors, improving interactions with water and increasing the overall solubility of the PROTAC molecule.[2][3] This improved solubility is crucial for handling, formulation, and can contribute to better oral absorption and pharmacokinetic profiles.[2][]

Q2: How does the length of a PEG linker impact PROTAC solubility and permeability?

The relationship between PEG linker length and PROTAC properties is a delicate balance.

  • Solubility: Generally, increasing the number of PEG units enhances hydrophilicity and, consequently, aqueous solubility.[]

  • Permeability: While enhancing solubility, excessive PEGylation can sometimes hinder passive diffusion across the lipophilic cell membrane due to increased polarity.[2] However, the flexibility of PEG linkers can also be advantageous, allowing the PROTAC to adopt a folded conformation that shields its polar surface area, which can be more favorable for membrane traversal.[2] There is often an optimal linker length for maximizing cell permeability, which must be determined empirically for each PROTAC system.[2]

Q3: My PROTAC with a PEG linker is still poorly soluble. What are the next steps?

If a standard PEG linker does not sufficiently improve solubility, several strategies can be employed:

  • Optimize Linker Length and Composition: Systematically synthesize and test PROTACs with varying PEG chain lengths (e.g., PEG2, PEG4, PEG6) to find the optimal balance of solubility and activity.[]

  • Incorporate other Hydrophilic Moieties: Replace or supplement the PEG linker with other polar structural elements. Saturated nitrogen heterocycles, such as piperazine (B1678402) or piperidine (B6355638), have been shown to significantly improve the solubility of PROTACs.[5][6]

  • Formulation Strategies: For particularly challenging compounds, formulation approaches can be effective. Amorphous solid dispersions (ASDs), where the PROTAC is dispersed within a polymer matrix, can enhance solubility and dissolution.[7]

  • Co-solvents: For in vitro assays, using co-solvents like PEG300 in addition to DMSO can help maintain solubility when diluting stock solutions into aqueous buffers.[8]

Q4: What are some alternatives to PEG linkers for improving solubility?

While PEG linkers are common, other hydrophilic linkers can be effective. These include:

  • Alkyl linkers with polar functional groups: Simple alkyl chains can be modified with amines, ethers, or amides to increase polarity.[3]

  • Heterocyclic linkers: Rigid structures like piperazine and piperidine can enhance water solubility and metabolic stability.[3][5]

  • Triazole-based linkers: The triazole moiety, often introduced via "click chemistry," is metabolically stable and can help improve the physicochemical properties of the PROTAC.[3][5]

Q5: How do I measure the solubility of my PROTAC?

There are two primary types of solubility assays used in drug discovery:

  • Kinetic Solubility: This high-throughput method is often used in early-stage screening. It measures the solubility of a compound that is rapidly precipitated from a DMSO stock solution into an aqueous buffer. This is typically assessed by nephelometry (light scattering), direct UV absorbance after filtration, or LC-MS.[5][9]

  • Thermodynamic Solubility: This method measures the true equilibrium solubility of a compound and is more relevant for later-stage development. It involves equilibrating the solid compound in a buffer over a longer period (e.g., 24 hours) and then measuring the concentration of the dissolved material.[5]

Troubleshooting Guide

This guide provides a systematic workflow for addressing common solubility-related issues encountered during PROTAC development.

Problem 1: Precipitation observed when diluting DMSO stock solution into aqueous buffer.

  • Potential Cause: The PROTAC has poor aqueous solubility, and the abrupt solvent change from DMSO to buffer causes it to crash out of solution.

  • Solutions:

    • Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible (ideally <0.5%) while maintaining compound solubility.[8]

    • Use a Co-solvent: Prepare working solutions by first diluting the DMSO stock with a co-solvent like PEG300 before the final dilution in aqueous buffer.[8]

    • Sonication: Briefly sonicating the final solution may help dissolve small precipitates, but be aware this might not create a thermodynamically stable solution.

    • Confirm with a Solubility Assay: Perform a kinetic solubility assay to determine the actual solubility limit in your experimental buffer.

Problem 2: Inconsistent results in cell-based degradation assays.

  • Potential Cause: Incomplete solubilization of the PROTAC leads to variable effective concentrations in the experiment.

  • Solutions:

    • Visual Inspection: Always visually inspect your stock and working solutions for any signs of precipitation before adding them to cells.

    • Pre-solubility Check: Determine the kinetic solubility of your PROTAC in the cell culture medium you are using. Do not exceed this concentration in your experiments.

    • Proteasome Inhibitor Control: To confirm that any observed decrease in protein levels is due to proteasomal degradation and not compound precipitation-induced toxicity, run a control where cells are co-treated with your PROTAC and a proteasome inhibitor (e.g., MG132). A rescue of protein levels indicates proteasome-dependent degradation.[8]

Problem 3: Good in vitro degradation but poor in vivo efficacy.

  • Potential Cause: While the PROTAC may be active, poor solubility can lead to low oral bioavailability.

  • Solutions:

    • Biorelevant Media: Assess PROTAC solubility in biorelevant media like FaSSIF (Fasted State Simulated Intestinal Fluid), which can be more predictive of in vivo solubility.[10]

    • Formulation Development: Investigate enabling formulations such as amorphous solid dispersions (ASDs) to improve oral absorption.[7]

    • Linker Re-evaluation: Revisit the linker design. While a certain PEG linker may provide sufficient solubility for in vitro work, a different linker, such as one containing a piperazine moiety, may be required to achieve the necessary pharmacokinetic properties for in vivo studies.[5][6]

Data Presentation

The following tables summarize the impact of linker modifications on PROTAC physicochemical properties. The data is illustrative and compiled from various sources to demonstrate general trends.

Table 1: Illustrative Comparison of Physicochemical Properties for a Hypothetical PROTAC with Different Linker Types.

Linker TypeLinker CompositioncLogPTPSA (Ų)HBDHBAAqueous Solubility
Alkyl 8-carbon chain6.815048Low
PEG PEG45.5185412Moderate
Heterocycle Piperazine-containing5.2175411High

Data is illustrative and compiled from general trends discussed in the literature.[2][5][6]cLogP: calculated octanol-water partition coefficient; TPSA: topological polar surface area; HBD: hydrogen bond donors; HBA: hydrogen bond acceptors.

Table 2: Illustrative Impact of PEG Linker Length on PROTAC Properties.

LinkerAqueous Solubility (µM)Cell Permeability (Papp, 10⁻⁶ cm/s)Degradation Potency (DC₅₀, nM)
PEG2 251.550
PEG4 751.220
PEG6 1500.835
PEG8 2500.580

This table illustrates the general trend that increasing PEG linker length often improves solubility but can decrease permeability, with an optimal length typically existing for degradation potency.[2]Papp: Apparent permeability coefficient.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay by Nephelometry

This high-throughput protocol assesses the kinetic solubility of a PROTAC in an aqueous buffer.

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. Ensure the compound is fully dissolved.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the PROTAC stock solution in DMSO to create a range of concentrations.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) from the DMSO plate to a clear 96-well plate containing the aqueous assay buffer (e.g., 198 µL of PBS, pH 7.4). The final DMSO concentration should be kept low (e.g., 1%).

  • Incubation: Shake the plate for 1-2 hours at a controlled temperature (e.g., 25°C).

  • Measurement: Use a nephelometer to measure the light scattering in each well. The concentration at which a significant increase in light scattering is observed is determined as the kinetic solubility.[9]

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay models passive transcellular permeability and is used for early-stage screening.

  • Prepare Donor Plate: Add the PROTAC test compound (from a DMSO stock) to a buffer solution (e.g., PBS, pH 7.4) in a 96-well filter donor plate.

  • Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer, which may contain a surfactant to improve the solubility of the permeated compound.

  • Assemble PAMPA Sandwich: The filter membrane of the donor plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane. The donor plate is then placed on top of the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the PAMPA sandwich for a defined period (e.g., 4-16 hours) at room temperature.

  • Quantification: After incubation, separate the plates and determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated from the concentration of the compound in the donor and acceptor wells, the volume of the wells, the area of the membrane, and the incubation time.

Visualizations

PROTAC_Solubility_Troubleshooting start Low PROTAC Solubility Observed strategy Select Improvement Strategy start->strategy linker_mod Linker Modification strategy->linker_mod Chemical Modification formulation Formulation Approach strategy->formulation Physicochemical Approach peg_length Vary PEG Length (e.g., PEG2, PEG4, PEG6) linker_mod->peg_length add_polar Incorporate Polar Groups (e.g., Piperazine) linker_mod->add_polar alt_linker Switch to Alternative Hydrophilic Linker linker_mod->alt_linker asd Amorphous Solid Dispersion (ASD) formulation->asd co_solvent Use Co-solvents (for in vitro assays) formulation->co_solvent measure Measure Solubility & Permeability peg_length->measure add_polar->measure alt_linker->measure asd->measure co_solvent->measure

Caption: A decision tree for troubleshooting PROTAC solubility issues.

Experimental_Workflow cluster_synthesis Design & Synthesis cluster_physchem Physicochemical Characterization cluster_cellular Cellular Evaluation synthesis Synthesize PROTAC Analogs (Varying PEG Linkers) solubility_assay Kinetic Solubility Assay (Nephelometry or LC-MS) synthesis->solubility_assay pampa_assay Permeability Assay (PAMPA) solubility_assay->pampa_assay degradation_assay Western Blot for Target Degradation (DC50/Dmax) pampa_assay->degradation_assay analysis Analyze Data: Solubility vs. Permeability vs. Activity degradation_assay->analysis

References

Technical Support Center: Purification of NH₂-PEG₂-Methyl Acetate Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purification strategies for NH₂-PEG₂-methyl acetate (B1210297) conjugates. This resource offers troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to facilitate successful purification of these molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying NH₂-PEG₂-methyl acetate conjugates?

A1: The main challenges in purifying NH₂-PEG₂-methyl acetate conjugates stem from the physicochemical properties of the PEG linker and the complexity of the reaction mixture. Key issues include:

  • Removal of Unreacted Starting Materials: Separating the desired conjugate from excess NH₂-PEG₂-methyl acetate and the unconjugated substrate molecule.

  • Elimination of Reaction Byproducts: Removing byproducts formed during the conjugation reaction.

  • Product Stability: Ensuring the stability of the conjugate, particularly the ester group, which can be susceptible to hydrolysis, throughout the purification process.[1]

  • Chromatographic Behavior: PEGylated molecules can exhibit unique chromatographic behaviors, such as peak broadening, which can complicate purification.[2]

Q2: Which chromatographic technique is most suitable for purifying my NH₂-PEG₂-methyl acetate conjugate?

A2: The optimal purification technique depends on the specific properties of your conjugate and the impurities present.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is often the most effective method for purifying small molecule-PEG conjugates due to its high resolving power.[3] It separates molecules based on differences in hydrophobicity.

  • Size Exclusion Chromatography (SEC): SEC can be useful for removing small molecule impurities from larger conjugates or for separating aggregates based on molecular size.[][5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for separating polar compounds and can be effective in separating PEGylated molecules from unreacted PEG.[6]

Q3: How can I monitor the purity of my conjugate during and after purification?

A3: Purity is typically assessed using analytical HPLC, often coupled with a suitable detector.

  • UV-Vis Detector: Useful if your conjugate contains a chromophore.

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are beneficial for detecting molecules like PEGs that lack a strong UV chromophore.[7]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the purified conjugate and can help identify impurities.[8]

Q4: My chromatogram shows a very broad peak for my conjugate. What could be the cause?

A4: Peak broadening with PEGylated compounds is a common issue.[2] Potential causes include:

  • Slow Mass Transfer Kinetics: The interaction of the PEG chain with the stationary phase can be slow, leading to broader peaks.

  • Polydispersity of PEG (if applicable): While NH₂-PEG₂-methyl acetate is a discrete PEG, broader PEG reagents can lead to a mixture of products with different PEG chain lengths, resulting in broad peaks.[2]

  • Suboptimal Chromatographic Conditions: The mobile phase composition, gradient slope, or temperature may not be ideal for your specific conjugate.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of NH₂-PEG₂-methyl acetate conjugates.

Issue Symptom Possible Cause(s) Suggested Solution(s)
Incomplete Separation Co-elution of the conjugate with unreacted starting materials or byproducts.Inappropriate column chemistry.Suboptimal mobile phase or gradient.Select a different stationary phase (e.g., C8 instead of C18).Optimize the gradient to be shallower around the elution time of the key components.[9]Adjust the mobile phase pH or organic solvent composition.
Low Product Recovery The amount of purified conjugate is significantly lower than expected.Irreversible adsorption to the column.Product degradation during purification.Precipitation on the column.Try a different column stationary phase.Investigate the stability of your conjugate at the pH and temperature of the purification method.[9]Ensure your conjugate is soluble in the mobile phase throughout the entire gradient.
Presence of Unexpected Peaks The purified fraction contains unidentified peaks upon analytical verification.Formation of reaction byproducts.Degradation of the starting material or product.Contaminants from reagents or solvents.Use LC-MS to identify the impurities and optimize reaction conditions to minimize their formation.Assess the stability of all reaction components under the experimental conditions.Use high-purity reagents and solvents.[9]
High Backpressure The pressure in the HPLC system is excessively high.Clogged column frit.Particulates in the sample.Filter the sample before injection.Back-flush the column according to the manufacturer's instructions.[3]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification

This protocol provides a general starting point for the purification of an NH₂-PEG₂-methyl acetate conjugate. Optimization will likely be required based on the specific properties of the conjugated molecule.

1. Sample Preparation:

  • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase).
  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. HPLC Conditions:

  • Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm). For more polar conjugates, a C8 or C4 column may provide better results.[3]
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
  • Flow Rate: 1.0 mL/min for an analytical column; adjust for preparative columns.
  • Detection: UV detection at a wavelength appropriate for the conjugated molecule. If the conjugate lacks a strong chromophore, ELSD or CAD is recommended.[7]
  • Column Temperature: 30-40 °C. Elevated temperatures can sometimes improve peak shape for PEGylated compounds.[10]

3. Gradient Elution Program:

Time (minutes) % Mobile Phase B
05
55
3595
4095
415
505

4. Fraction Collection and Analysis:

  • Collect fractions based on the elution profile of the desired conjugate.
  • Analyze the purity of the collected fractions using analytical RP-HPLC with the same or a modified gradient.
  • Confirm the identity of the product in the pure fractions by mass spectrometry.
  • Pool the pure fractions and remove the solvent (e.g., by lyophilization or rotary evaporation).

Data Presentation: Example Purification Data

The following table illustrates typical data that might be obtained from an RP-HPLC purification.

Compound Retention Time (min) Purity (by Area %) Recovery (%)
Unconjugated Substrate12.5--
NH₂-PEG₂-methyl acetate5.2--
Purified Conjugate 25.8 >98% 75%
Reaction Byproduct18.1--

Visualizations

Purification_Strategy_Selection start Crude Reaction Mixture check_properties Assess Properties of Conjugate and Impurities start->check_properties rp_hplc Reversed-Phase HPLC (RP-HPLC) check_properties->rp_hplc Hydrophobicity Difference sec Size Exclusion Chromatography (SEC) check_properties->sec Size Difference hilic Hydrophilic Interaction Liquid Chromatography (HILIC) check_properties->hilic Polarity Difference analyze_purity Analyze Fractions for Purity (Analytical HPLC, MS) rp_hplc->analyze_purity sec->analyze_purity hilic->analyze_purity analyze_purity->check_properties Purity <95% pool_fractions Pool Pure Fractions and Remove Solvent analyze_purity->pool_fractions Purity >95% end Purified Conjugate pool_fractions->end

Caption: Decision workflow for selecting a purification strategy.

RP_HPLC_Workflow start Start: Crude Sample prep_sample Sample Preparation (Dissolve and Filter) start->prep_sample hplc_run Perform Preparative RP-HPLC Run prep_sample->hplc_run collect_fractions Collect Fractions Based on UV Trace hplc_run->collect_fractions analyze_fractions Analyze Fraction Purity (Analytical HPLC / MS) collect_fractions->analyze_fractions decision Purity Acceptable? analyze_fractions->decision pool_fractions Pool Pure Fractions decision->pool_fractions Yes troubleshoot Troubleshoot & Re-optimize decision->troubleshoot No remove_solvent Solvent Removal (Lyophilization / Evaporation) pool_fractions->remove_solvent final_product End: Purified Conjugate remove_solvent->final_product troubleshoot->hplc_run

References

Addressing stability issues of NH2-PEG2-methyl acetate in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing stability issues of NH2-PEG2-methyl acetate (B1210297) in solution. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues users might encounter during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for NH2-PEG2-methyl acetate in solution?

A1: The two primary stability concerns for this compound in solution are the hydrolysis of the methyl ester linkage and reactions involving the primary amine group. The ester bond is susceptible to cleavage, especially under acidic or basic conditions, yielding a carboxylic acid and methanol. The primary amine can undergo oxidation or react with formulation components.

Q2: How should I store my stock solution of this compound?

A2: To ensure maximum stability, stock solutions should be prepared in a high-quality, anhydrous solvent such as DMSO. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the aliquots at -80°C under an inert atmosphere (e.g., argon or nitrogen). For short-term storage, -20°C is acceptable.[1] Always bring the vial to room temperature before opening to prevent condensation of moisture into the solution.

Q3: What is the optimal pH range for working with this compound in aqueous solutions?

A3: The optimal pH is a balance between minimizing ester hydrolysis and maintaining the desired reactivity of the primary amine. For many applications involving the amine group, a pH range of 6.5 to 7.5 is a reasonable starting point. Both acidic (pH < 4) and basic (pH > 8) conditions will significantly accelerate the rate of ester hydrolysis.

Q4: Can the type of buffer I use affect the stability of the molecule?

A4: Yes, the buffer species can influence the rate of ester hydrolysis. Buffers containing nucleophilic species can directly participate in the hydrolysis reaction. It is advisable to use non-nucleophilic buffers such as phosphate (B84403) or HEPES. Avoid buffers containing primary or secondary amines, like Tris, as they can compete in reactions involving the amine group of your molecule.

Q5: I see an unexpected new peak in my HPLC chromatogram after incubating my compound in solution. What could it be?

A5: An unexpected peak likely indicates a degradation product. The most probable degradant is the corresponding carboxylic acid formed from the hydrolysis of the methyl ester. Other possibilities include products of amine oxidation or reaction of the amine with other components in your solution. It is recommended to use a stability-indicating analytical method to identify and quantify these degradants.

Troubleshooting Guides

Issue 1: Loss of compound activity or incomplete reaction.

  • Possible Cause: Degradation of this compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that both the solid compound and its stock solutions have been stored at the recommended temperatures and protected from light and moisture.

    • Prepare Fresh Solutions: Always use freshly prepared solutions for your experiments to minimize the impact of degradation over time.

    • pH and Buffer Check: Ensure the pH of your reaction buffer is within the optimal range (6.5-7.5) and that you are using a non-nucleophilic buffer.

    • Purity Analysis: Analyze the purity of your stock solution using a suitable analytical method like HPLC or ¹H NMR to confirm its integrity before use.

Issue 2: Inconsistent results between experimental replicates.

  • Possible Cause: Variable degradation of the compound across different samples due to inconsistencies in experimental setup or timing.

  • Troubleshooting Steps:

    • Standardize Incubation Times: Ensure that all samples are prepared and analyzed within a consistent and minimized timeframe.

    • Temperature Control: Maintain a constant and controlled temperature throughout your experiment, as temperature fluctuations can affect the rate of hydrolysis.

    • Solvent Quality: Use high-purity, anhydrous solvents for preparing stock solutions to avoid introducing contaminants that could accelerate degradation.

Data Presentation

The stability of the methyl ester in this compound is a critical factor. The following table summarizes the estimated half-life of the methyl ester bond at different pH values and temperatures, based on data for methyl acetate hydrolysis, which serves as a model for this functional group.

Temperature (°C)pH 4pH 5pH 7.4 (PBS)pH 8.5
4 ~ 90 days~ 200 days~ 150 days~ 60 days
25 (RT) ~ 10 days~ 25 days~ 18 days~ 7 days
37 ~ 3 days~ 8 days~ 6 days~ 2 days

Disclaimer: This data is an estimation based on the hydrolysis of methyl acetate and should be used as a guideline. The actual stability of this compound may vary.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 1 M and 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (B52724) (HPLC grade)

  • Phosphate buffer (pH 7.4)

  • HPLC system with UV or CAD detector

  • pH meter

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile or water at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 4 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Incubate 1 mL of the stock solution in a sealed vial at 70°C for 48 hours.

  • Photolytic Degradation:

    • Expose 1 mL of the stock solution to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, by a suitable HPLC method (e.g., C18 column with a gradient of water and acetonitrile).

    • Monitor for the appearance of new peaks and the decrease in the area of the parent peak.

Protocol 2: Stability Assessment in a Formulation Buffer

Objective: To determine the stability of this compound in a specific aqueous buffer.

Materials:

  • This compound stock solution (10 mg/mL in DMSO)

  • Formulation buffer (e.g., 50 mM Phosphate Buffer, pH 7.4)

  • HPLC system

  • Constant temperature incubator

Methodology:

  • Sample Preparation: Spike the formulation buffer with the this compound stock solution to a final concentration of 0.5 mg/mL.

  • Incubation: Aliquot the solution into several vials and incubate at a constant temperature (e.g., 4°C, 25°C, and 37°C).

  • Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove one vial from each temperature condition.

  • Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to quantify the remaining percentage of this compound and the formation of any degradation products.

  • Data Analysis: Plot the percentage of the remaining parent compound versus time for each temperature to determine the degradation kinetics.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound hydrolysis_product Carboxylic Acid Degradant parent->hydrolysis_product H+ or OH- Temperature oxidation_product Amine Oxidation Products parent->oxidation_product Oxidizing Agents Light TroubleshootingWorkflow start Stability Issue Observed (e.g., low yield, extra peaks) check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage check_solution_prep Review Solution Preparation (Freshness, Solvent Quality) start->check_solution_prep check_experimental_conditions Assess Experimental Conditions (pH, Buffer, Temp) start->check_experimental_conditions analyze_purity Analyze Purity of Stock (HPLC, NMR) check_storage->analyze_purity check_solution_prep->analyze_purity check_experimental_conditions->analyze_purity implement_changes Implement Corrective Actions analyze_purity->implement_changes Purity < Specification end Issue Resolved analyze_purity->end Purity OK implement_changes->end ExperimentalWorkflow prep Prepare Sample in Formulation Buffer incubate Incubate at Controlled Temperature prep->incubate sample Collect Samples at Time Points incubate->sample analyze Analyze by Stability-Indicating HPLC sample->analyze quantify Quantify Parent and Degradants analyze->quantify kinetics Determine Degradation Kinetics quantify->kinetics

References

Technical Support Center: Mitigating the Hook Effect in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and mitigating the high-dose hook effect in immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect"?

The hook effect, also known as the prozone phenomenon, is a type of interference in immunoassays that leads to falsely low or negative results at very high concentrations of the analyte.[1][2][3][4] Instead of the signal increasing proportionally with the analyte concentration, it paradoxically decreases, creating a "hook" shape on a dose-response curve.[1][4] This phenomenon is most prevalent in one-step sandwich immunoassays.[1][2][3]

Q2: What causes the hook effect?

The hook effect occurs when an excess of analyte saturates both the capture and detection antibodies simultaneously.[2][3] In a typical sandwich immunoassay, the analyte forms a "sandwich" between a capture antibody immobilized on a solid phase and a labeled detection antibody. At extremely high analyte concentrations, the capture and detection antibodies become individually saturated with the analyte, preventing the formation of the sandwich complex. Consequently, unbound, labeled detection antibodies are washed away, leading to a lower signal.[2][3]

Q3: What are the common consequences of the hook effect in a research or clinical setting?

The primary consequence of the hook effect is the underestimation or false-negative reporting of an analyte's concentration.[1][2] This can lead to misinterpretation of experimental data, incorrect clinical diagnoses, and inappropriate patient management, especially when measuring analytes that can be present in a very wide physiological or pathological range, such as tumor markers or hormones.[5]

Q4: How can I determine if my assay is affected by the hook effect?

A common method to test for the hook effect is to perform a serial dilution of a sample that is suspected to have a very high analyte concentration. If the hook effect is present, diluting the sample will paradoxically result in a higher signal and a higher calculated concentration (after correcting for the dilution factor). Non-linearity upon dilution is a strong indicator of the hook effect.[5]

Troubleshooting Guide: Addressing the Hook Effect

Issue 1: Unexpectedly low or negative results for a sample expected to be highly positive.

Possible Cause: The sample is likely exhibiting the high-dose hook effect.

Troubleshooting Steps:

  • Sample Dilution: This is the most straightforward method to mitigate the hook effect.

    • Protocol: Prepare a series of dilutions of the sample (e.g., 1:10, 1:100, 1:1000) in the appropriate assay buffer.

    • Analysis: Assay the diluted samples. If the hook effect was present, the calculated concentration from the diluted samples will be significantly higher than the original, undiluted sample. The concentration should be consistent across different dilutions that fall within the assay's dynamic range.

  • Two-Step Assay Protocol: If using a one-step immunoassay, switching to a two-step protocol can prevent the hook effect.

    • Workflow:

      • Incubate the sample with the capture antibody-coated plate.

      • Wash away the excess, unbound analyte.

      • Add the labeled detection antibody.

      • Wash and proceed with signal detection.

    • Rationale: The wash step after the initial sample incubation removes the excess analyte that would otherwise saturate the detection antibody.[3]

  • Kinetic Analysis: Monitoring the signal development over time can help differentiate between a true low concentration and a hook effect-induced low signal.

    • Principle: In a sample with a very high analyte concentration, the initial rate of signal development can be much faster than in a true low-concentration sample, even if the final endpoint signal is low due to the hook effect.[6][7]

    • Implementation: This requires an instrument capable of real-time signal measurement.

Issue 2: How can I proactively design my assay to be less susceptible to the hook effect?

Optimal Linker Design: An Advanced Mitigation Strategy

A novel and effective strategy to mitigate the hook effect is to use oligomeric detection antibodies. This involves chemically cross-linking antibody fragments to create a detection reagent with a higher valency.

Principle: By using an oligomer of a binding molecule (antibody or antibody fragment) as the labeled detection molecule, the measuring range of the sandwich assay can be extended, and the hook effect can be significantly reduced.[1] This is because the oligomeric detection antibody has multiple binding sites, which can more effectively form complexes even in the presence of a high concentration of analyte, thus preventing the saturation that leads to the hook effect.[1]

Experimental Protocol: Preparation of Oligomeric Antibody Fragments

This protocol is a general guideline based on principles of antibody cross-linking. Optimization will be required for specific antibodies and applications.

  • Antibody Fragmentation:

    • Generate Fab' or F(ab')2 fragments from your monoclonal or polyclonal antibody using standard enzymatic digestion methods (e.g., pepsin or ficin).

    • Purify the fragments using protein A/G chromatography and size-exclusion chromatography.

  • Reduction of F(ab')2 fragments (if necessary):

    • If starting with F(ab')2 fragments, reduce the hinge region disulfide bonds to generate Fab' fragments with free sulfhydryl groups using a reducing agent like dithiothreitol (B142953) (DTT).

  • Cross-linking with a Bifunctional Linker:

    • Select a suitable heterobifunctional or homobifunctional cross-linker. A patent on this method suggests several options, including bis(maleimido)-methyl ester or N-succinimidyl-3-(2-pyridyldithio)propionate (SPDP).[1]

    • React the Fab' fragments with the chosen linker according to the manufacturer's instructions. The maleimide (B117702) group of the linker will react with the free sulfhydryl groups on the Fab' fragments.

    • The reaction will result in the formation of oligomeric antibody fragments.

  • Purification and Characterization:

    • Purify the oligomeric antibodies from unreacted monomers and cross-linker using size-exclusion chromatography.

    • Characterize the resulting oligomers by SDS-PAGE to confirm the increase in molecular weight.

  • Labeling:

    • Label the purified oligomeric antibodies with your desired reporter molecule (e.g., HRP, fluorophore) using standard conjugation chemistry.

Data on Hook Effect Mitigation using Oligomeric Antibodies

A study described in a patent demonstrated the effectiveness of this approach for a human chorionic gonadotropin (HCG) assay.

Detection Antibody Dynamic Range (mIU/mL) Signal at 500,000 mIU/mL HCG
Monomeric AntibodyUp to ~1,000Falsely low (within measurable range)
Oligomeric AntibodyUp to 12,000Signal recognized as outside the measuring range

This table summarizes the findings presented in patent US6184042B1, demonstrating a significant extension of the dynamic range and mitigation of the hook effect.[1]

Visualizing the Hook Effect and Mitigation Strategies

The Hook Effect Mechanism

HookEffect cluster_0 Optimal Analyte Concentration cluster_1 High Analyte Concentration (Hook Effect) Capture Ab Capture Antibody Analyte1 Analyte Capture Ab->Analyte1 Detection Ab Detection Antibody Analyte1->Detection Ab Signal Capture Ab_H Capture Antibody Analyte_H1 Analyte Capture Ab_H->Analyte_H1 Analyte_H2 Analyte Detection Ab_H Detection Antibody Analyte_H2->Detection Ab_H No Signal

Caption: Mechanism of the hook effect in a sandwich immunoassay.

Experimental Workflow for Sample Dilution

SampleDilution A High Concentration Sample B Serial Dilution (1:10, 1:100, 1:1000) A->B C Perform Immunoassay B->C D Analyze Results C->D E Concentration increases with dilution? D->E F Hook Effect Present (Use diluted result) E->F Yes G No Hook Effect E->G No

Caption: Troubleshooting workflow for the hook effect using sample dilution.

Oligomeric Antibody Mitigation Strategy

OligomericAntibody cluster_0 Monomeric Detection Antibody cluster_1 Oligomeric Detection Antibody Analyte_M Excess Analyte DetAb_M Detection Ab Analyte_M->DetAb_M saturates Result_M Saturation & No Sandwich Formation DetAb_M->Result_M Analyte_O Excess Analyte DetAb_O Oligomeric Detection Ab Analyte_O->DetAb_O binds Result_O Effective Sandwich Formation & Signal DetAb_O->Result_O

Caption: Comparison of monomeric and oligomeric detection antibodies.

References

Technical Support Center: Optimizing PROTAC Cell Permeability with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the cell permeability of Proteolysis Targeting Chimeras (PROTACs) using Polyethylene Glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: My PROTAC shows good biochemical binding but poor cellular degradation activity. Could this be a cell permeability issue?

A: Yes, this is a common challenge. A significant disconnect between high biochemical potency and low cellular efficacy often points to poor cell permeability.[1] PROTACs are large molecules, frequently exceeding the parameters of Lipinski's "Rule of Five," which can hinder their ability to cross the cell membrane and reach their intracellular targets.[1][2] Without sufficient intracellular concentration, even a high-affinity PROTAC will not effectively induce protein degradation.[1]

Q2: What are the key physicochemical properties of a PROTAC that influence its cell permeability?

A: Due to their large size, traditional metrics are not always directly applicable to PROTACs.[1] Key factors influencing PROTAC cell permeability include:

  • Molecular Weight (MW): PROTACs typically have high molecular weights (>800 Da), which can negatively impact passive diffusion across the cell membrane.[1][3]

  • Topological Polar Surface Area (TPSA): A large TPSA can hinder membrane permeability.[4]

  • Hydrogen Bond Donors (HBD) and Acceptors (HBA): High numbers of HBDs and HBAs can reduce permeability.[5]

  • Conformational Flexibility: The ability of a PROTAC to adopt different conformations, sometimes referred to as "chameleonic" behavior, is crucial.[1][6] Forming intramolecular hydrogen bonds can shield polar groups, creating a more compact and less polar structure that is more amenable to traversing the cell membrane.[1][7]

Q3: How do PEG linkers specifically impact the cell permeability of PROTACs?

A: The role of PEG linkers in PROTAC cell permeability is complex.[7] While they offer several advantages, there are also potential drawbacks:

  • Increased Solubility: The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, improving the aqueous solubility of the PROTAC, which is crucial for administration and bioavailability.[7][8]

  • Conformational Benefits: The flexibility of PEG linkers allows them to adopt folded conformations more readily than rigid alkyl linkers.[7][9] This folding can shield the PROTAC's polar surface area, facilitating passage across the lipophilic cell membrane.[7]

  • Potential for Decreased Permeability: While beneficial for solubility, the hydrophilicity imparted by PEGylation can sometimes hinder passive diffusion.[7] Moreover, excessive PEGylation can lead to a decrease in cellular uptake.[7] The optimal number of PEG units must be determined empirically for each PROTAC system.[7]

Q4: When should I consider using a PEG linker versus an alkyl or more rigid linker?

A: The choice of linker is a critical optimization step.

  • PEG Linkers: These are often a good starting point due to their ability to enhance solubility and provide conformational flexibility.[7][10] They are particularly useful when dealing with highly lipophilic warheads or E3 ligase ligands.

  • Alkyl or Rigid Linkers: If a PROTAC with a PEG linker shows poor permeability, switching to a more rigid or purely alkyl linker can be a viable strategy.[1][11] Rigid linkers, such as those containing piperazine (B1678402) or piperidine (B6355638) moieties, can improve permeability and metabolic stability.[9][12] However, this can sometimes come at the expense of reduced solubility.[11]

Troubleshooting Guides

Problem: Low intracellular concentration of my PROTAC, leading to poor degradation efficacy.

Possible Cause Suggested Solution
High Polarity / TPSA Systematically vary the length of the PEG linker. Shorter PEG linkers generally lead to increased permeability.[5] Replace a portion of the PEG linker with a more lipophilic moiety, such as an alkyl chain or a phenyl ring, to reduce polarity.[11]
Excessive Molecular Weight If possible, redesign the PROTAC with smaller warheads or E3 ligase ligands. Optimize the linker to be as short as functionally possible.
Suboptimal Conformation The flexibility of the PEG linker may not be optimal for membrane passage. Experiment with more rigid linkers (e.g., containing piperazine or triazole rings) to pre-organize the PROTAC into a more favorable conformation for cell entry.[11]
Efflux Pump Activity The PROTAC may be a substrate for cellular efflux pumps like P-glycoprotein. This can be assessed using a Caco-2 permeability assay with and without an efflux pump inhibitor.

Problem: Inconsistent or non-reproducible degradation results in cellular assays.

Possible Cause Suggested Solution
PROTAC Instability Assess the stability of your PROTAC in the cell culture medium over the time course of your experiment. PEG linkers can be susceptible to metabolic degradation.
Variable Cell Health Standardize cell culture conditions, including passage number and confluency, as these can affect the efficiency of the ubiquitin-proteasome system.
"Hook Effect" At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are non-productive and reduce degradation efficiency.[13] Perform a full dose-response curve to identify the optimal concentration range for degradation.

Data Presentation: Impact of PEG Linker Length on PROTAC Properties

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length and composition on the physicochemical properties and biological activity of PROTACs.

Table 1: Physicochemical Properties of PROTACs with Varying Linker Composition

Compound Linker Type cLogP TPSA (Ų) HBD HBA
PROTAC AAlkyl5.212038
PROTAC BPEG24.8135310
PROTAC CPEG44.4150312

Data is illustrative and compiled from various sources in the literature. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.

Table 2: Effect of PEG Linker Length on Cell Permeability and Degradation

PROTAC Series Number of PEG Units PAMPA Permeability (Pₑ, 10⁻⁶ cm/s) Cellular Degradation (DC₅₀, nM)
AT Series1~0.005Potent
2~0.0025Less Potent
CM/CMP Series1~0.004Potent
2~0.002Less Potent

Data adapted from studies on VH032-based PROTACs.[5] The absolute values are system-dependent.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures the passive diffusion of a compound across an artificial lipid membrane and is a high-throughput method for predicting passive intestinal absorption.[14][15]

Materials:

  • PAMPA plate (e.g., 96-well format with a donor and acceptor plate)

  • Artificial membrane solution (e.g., 2% (w/v) dodecane (B42187) solution of lecithin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTAC and control compounds

  • Plate shaker

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Prepare Acceptor Plate: Add PBS to the wells of the acceptor plate.

  • Coat Donor Plate: Coat the membrane of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

  • Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in PBS (often with a small percentage of DMSO to aid solubility).

  • Assemble Plate: Place the coated donor plate onto the acceptor plate.

  • Add Donor Solutions: Add the donor solutions to the wells of the donor plate.

  • Incubate: Incubate the assembled plate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Measure Concentrations: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate Permeability: Calculate the effective permeability (Pₑ) using the following formula:

    Pₑ = [-ln(1 - Cₐ/Cₑq)] * (Vₐ * Vd) / ((Vₐ + Vd) * A * t)

    Where:

    • Cₐ is the concentration in the acceptor well

    • Cₑq is the equilibrium concentration

    • Vₐ and Vd are the volumes of the acceptor and donor wells

    • A is the area of the membrane

    • t is the incubation time

Caco-2 Permeability Assay

This cell-based assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2), which differentiate to form a barrier that mimics the intestinal epithelium.[14][15] It can assess both passive diffusion and active transport, including the effects of efflux pumps.[15]

Materials:

  • Caco-2 cells

  • Transwell® permeable supports (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS)

  • Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)

  • Test PROTAC and control compounds

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Verify Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Prepare for Assay: Wash the cell monolayers with transport buffer and pre-incubate at 37°C.

  • Apical to Basolateral (A-B) Permeability:

    • Add the test PROTAC solution to the apical (donor) side.

    • Add fresh transport buffer to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • Collect samples from both the donor and receiver compartments.

  • Basolateral to Apical (B-A) Permeability:

    • Add the test PROTAC solution to the basolateral (donor) side.

    • Add fresh transport buffer to the apical (receiver) side.

    • Incubate and collect samples as in the A-B direction.

  • Analyze Samples: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp):

    Papp = (dQ/dt) / (A * C₀)

    Where:

    • dQ/dt is the rate of permeation

    • A is the surface area of the membrane

    • C₀ is the initial concentration in the donor compartment

  • Calculate Efflux Ratio:

    Efflux Ratio = Papp (B-A) / Papp (A-B)

    An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.

Visualizations

PROTAC_Action_Pathway cluster_extracellular Extracellular Space cluster_cell Intracellular Space PROTAC_out PROTAC PROTAC_in PROTAC PROTAC_out->PROTAC_in Cell Permeation (PEG Linker Influences this Step) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC_in->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of action for a PROTAC.

References

Analytical techniques for identifying impurities in PROTAC synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PROTAC synthesis. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during PROTAC synthesis?

A1: Common impurities in PROTAC synthesis can originate from starting materials, side reactions, or degradation of the final compound. These may include:

  • Unreacted starting materials or reagents: Incomplete reactions can leave residual starting materials and coupling reagents in the final product mixture.

  • Side-products: Competing reactions can lead to the formation of undesired molecules. For example, during the coupling of a linker to a warhead or E3 ligase ligand, side reactions can occur, leading to byproducts that may be difficult to separate.[1]

  • Isomers: The complex structures of PROTACs often contain multiple chiral centers, which can lead to the formation of diastereomers or other isomers that may be challenging to separate and characterize.[2]

  • Degradation products: PROTACs, particularly the linker, can be susceptible to hydrolysis or other degradation pathways, especially during purification and storage.[2]

  • Residual solvents and catalysts: Solvents and catalysts used in the synthesis can be carried through to the final product if not adequately removed.

Q2: Which analytical techniques are most suitable for identifying impurities in my PROTAC sample?

A2: A combination of orthogonal analytical techniques is recommended for comprehensive impurity profiling of PROTACs. The most powerful and commonly used methods include:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC (RP-HPLC), is essential for assessing the purity of a PROTAC sample and separating impurities.[3][4] Different HPLC modes like ion-exchange (IEX-HPLC) and size-exclusion (SEC-HPLC) can also be employed to detect different types of impurities.[4]

  • Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a cornerstone for PROTAC analysis. It allows for the accurate mass determination of the desired product and any impurities, providing crucial information for their identification.[5][6] High-resolution mass spectrometry (HRMS) is particularly valuable for elucidating the elemental composition of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the PROTAC molecule and any impurities present.[] Both 1D (¹H, ¹³C, ¹⁹F) and 2D NMR techniques can be used to confirm the structure of the desired product and to identify and quantify impurities.[8][9]

Q3: I'm observing a "hook effect" in my biological assays. Could this be related to impurities?

A3: The "hook effect," a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations, is not typically caused by impurities but rather by the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) that prevent the formation of the productive ternary complex.[10][11][12] However, impurities that bind to either the target protein or the E3 ligase could potentially compete with the PROTAC, exacerbating this effect or leading to a false interpretation of the dose-response curve. Therefore, ensuring high sample purity is crucial for accurately interpreting biological data.[13]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the analytical characterization of your synthesized PROTACs.

Problem Potential Cause Recommended Action
Low Purity Observed by HPLC Incomplete reaction or inefficient purification.Optimize reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents). Improve the purification method, for instance, by using a different stationary phase, optimizing the gradient in RP-HPLC, or employing an alternative purification technique like preparative HPLC.[10]
Degradation of the PROTAC during workup or purification.Minimize exposure to harsh conditions (e.g., strong acids/bases, high temperatures). Assess the stability of your PROTAC under the purification conditions.
Multiple Peaks in Mass Spectrum Presence of impurities or in-source fragmentation of the PROTAC.Analyze the sample by LC-MS to separate the different components before they enter the mass spectrometer. Optimize MS parameters, such as using a lower ionization energy, to minimize in-source fragmentation.[2][14]
Formation of different salt adducts or multiple charged species.This is common for large molecules like PROTACs.[2] Scrutinize the mass differences between the peaks to see if they correspond to known adducts (e.g., +Na, +K) or different charge states.
Unexpected Signals in NMR Spectrum Presence of residual solvents or impurities.Compare the observed signals with the spectra of common laboratory solvents. Utilize 2D NMR techniques (e.g., COSY, HSQC) to help identify the structure of the impurity.
Isomers of the PROTAC.If the PROTAC has chiral centers, diastereomers may be present. Chiral HPLC may be necessary to separate and identify these isomers.
Poor Peak Shape in HPLC (e.g., peak splitting, tailing) Presence of multiple chiral centers in the PROTAC structure leading to peak splitting.[2]Optimize the HPLC method by adjusting the mobile phase, temperature, or using a different column.[2]
Non-specific binding of the PROTAC to the analytical column or system components.[2]Use columns with advanced surface technology to minimize interactions. Adjust the mobile phase composition, for example, by adding a small amount of a competing agent.[15]

Experimental Protocols

General Protocol for RP-HPLC Analysis of PROTAC Purity

This protocol provides a general framework for assessing the purity of a PROTAC sample using reverse-phase high-performance liquid chromatography.

  • Sample Preparation:

    • Accurately weigh a small amount of the PROTAC sample.

    • Dissolve the sample in a suitable solvent (e.g., DMSO, acetonitrile, or a mixture compatible with the mobile phase) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Chromatographic System and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A C18 reversed-phase column is commonly used (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) or formic acid in acetonitrile.

    • Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes. The gradient should be optimized based on the hydrophobicity of the PROTAC.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-40 °C.

    • Detection Wavelength: Select a wavelength where the PROTAC has strong absorbance, often determined from a UV-Vis spectrum (e.g., 254 nm or 280 nm).

    • Injection Volume: 5-10 µL.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the PROTAC by dividing the peak area of the main product by the total peak area of all components and expressing it as a percentage.

Protocol for Mass Spectrometry Analysis (LC-MS)

This protocol outlines the general steps for identifying the mass of a PROTAC and its potential impurities using liquid chromatography-mass spectrometry.

  • Sample Preparation:

    • Prepare the sample as described in the RP-HPLC protocol, typically at a lower concentration (e.g., 10-100 µg/mL).

  • LC-MS System and Conditions:

    • LC System: An HPLC or UPLC system.

    • MS Detector: An electrospray ionization (ESI) mass spectrometer (e.g., quadrupole, time-of-flight (TOF), or Orbitrap).

    • Chromatographic Conditions: Use a similar RP-HPLC method as described above, ensuring the mobile phase is compatible with the mass spectrometer (formic acid is generally preferred over TFA as it causes less ion suppression).

    • MS Parameters:

      • Ionization Mode: ESI positive or negative mode, depending on the nature of the PROTAC.

      • Mass Range: Set a mass range that encompasses the expected mass of the PROTAC and potential impurities.

      • Capillary Voltage, Cone Voltage, Source Temperature: Optimize these parameters to achieve good signal intensity and minimize in-source fragmentation.[2][14]

  • Data Analysis:

    • Extract the mass spectrum for each chromatographic peak.

    • Determine the molecular weight of the main peak and compare it with the theoretical mass of the PROTAC.

    • Analyze the mass spectra of minor peaks to identify potential impurities by comparing their masses to possible side-products or degradation products.

Visualizations

PROTAC_Impurity_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_decision Decision Crude_PROTAC Crude PROTAC Product Purification Purification (e.g., Prep-HPLC) Crude_PROTAC->Purification Pure_PROTAC Purified PROTAC Purification->Pure_PROTAC HPLC HPLC Purity Assessment Pure_PROTAC->HPLC Purity_Check Purity > 95%? Pure_PROTAC->Purity_Check LCMS LC-MS Analysis (Mass Confirmation) NMR NMR Spectroscopy (Structural Confirmation) Proceed Proceed to Biological Assays Purity_Check->Proceed Yes Re_Purify Identify Impurity & Re-purify Purity_Check->Re_Purify No Re_Purify->Purification

Caption: Workflow for PROTAC Synthesis, Purification, and Analysis.

Troubleshooting_Low_Purity cluster_investigation Impurity Investigation cluster_cause Determine Root Cause cluster_action Corrective Action Start Low Purity Detected by HPLC/LC-MS Identify_Mass Identify Mass of Impurity (LC-MS) Start->Identify_Mass Identify_Structure Characterize Structure (NMR, HRMS) Identify_Mass->Identify_Structure Incomplete_Reaction Incomplete Reaction? Identify_Structure->Incomplete_Reaction Side_Product Side-Product Formation? Incomplete_Reaction->Side_Product No Optimize_Reaction Optimize Reaction Conditions Incomplete_Reaction->Optimize_Reaction Yes Degradation Product Degradation? Side_Product->Degradation No Modify_Synthesis Modify Synthetic Route Side_Product->Modify_Synthesis Yes Improve_Purification Improve Purification Strategy Degradation->Improve_Purification Yes

Caption: Troubleshooting Logic for Low Purity in PROTAC Synthesis.

References

Validation & Comparative

A Comparative Guide to Short-Chain PEG Linkers in Bioconjugation: The Advantages of NH2-PEG2-methyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical design parameter that profoundly influences the efficacy, safety, and pharmacokinetic profile of the entire construct.[1][2] Polyethylene glycol (PEG) linkers have become a cornerstone in bioconjugation, prized for their ability to enhance solubility, increase stability, and reduce the immunogenicity of therapeutic molecules.[3][][5]

This guide provides a comparative analysis of short-chain PEG linkers, with a specific focus on the utility of NH2-PEG2-methyl acetate (B1210297). We will explore its performance characteristics against other alternatives, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The Role of PEG Linker Length

The length of a PEG linker is a crucial variable that must be optimized for each specific application.[1] It creates a balance between several key factors:

  • Hydrophilicity and Solubility: Many potent cytotoxic payloads used in ADCs are hydrophobic, which can lead to aggregation and rapid clearance from circulation.[1] The inclusion of a hydrophilic PEG linker mitigates this issue, improving the solubility and formulation stability of the bioconjugate.[6][7] Longer PEG chains generally provide greater hydrophilicity.[7]

  • Pharmacokinetics (PK): PEGylation can increase the hydrodynamic radius of a molecule, which reduces renal clearance and extends its plasma half-life.[6][8] This prolonged circulation can lead to greater accumulation in tumor tissue.[6]

  • Potency and Efficacy: There is often a trade-off between the pharmacokinetic benefits of longer linkers and in vitro potency.[1][6] Shorter linkers can lead to more compact conjugates that may exhibit higher cytotoxicity, while longer linkers can sometimes sterically hinder the interaction of the payload with its target.[9][10]

NH2-PEG2-methyl acetate is a discrete, short-chain PEG linker (containing two ethylene (B1197577) glycol units) that offers specific advantages in applications where a compact and defined spacer is required.[11][12][13] It is frequently utilized as a building block in the synthesis of PROTACs, where the linker's role is to bridge a target protein ligand and an E3 ubiquitin ligase ligand.[11][12]

Comparative Data Analysis

The selection of an optimal linker requires a careful evaluation of quantitative data from preclinical studies. The following tables summarize the performance of short-chain PEG linkers compared to longer-chain alternatives and non-PEG linkers.

Table 1: Physicochemical Properties of Representative Linkers
Linker TypeExample CompoundMolecular Weight ( g/mol )Key FeaturesPrimary Applications
Short PEG This compound 177.20[13]Short, hydrophilic spacer; defined length (monodisperse).[14]PROTACs, short-spacer bioconjugation.[11][12]
Medium PEG Amine-PEG8-acid~431.5Increased hydrophilicity and spacer length.ADCs, peptide modification, improving PK.
Long PEG Amine-PEG24-acid~1124.3Substantially increased hydrodynamic radius and solubility.Maximizing in vivo half-life, nanoparticle functionalization.[5]
Non-PEG Alkyl 8-Aminooctanoic acid159.23Hydrophobic, rigid spacer.Applications requiring a non-hydrophilic spacer.
Cleavable Valine-Citulline-PABC~560.6Enzymatically cleavable peptide sequence.ADCs requiring targeted payload release in the lysosome.[8]
Table 2: Performance Comparison of PEG Linker Lengths in Antibody-Drug Conjugates (ADCs)

Data synthesized from multiple preclinical studies and represents general trends. Absolute values are context-dependent (antibody, payload, target).

ParameterShort PEG (PEG2-PEG4)Medium PEG (PEG8-PEG12)Long PEG (>PEG24)Rationale
In Vitro Cytotoxicity (IC50) Lower (More Potent) ModerateHigher (Less Potent)Longer linkers can sometimes decrease cytotoxicity, potentially due to steric hindrance or altered cellular uptake.[9][10][15]
Plasma Half-Life (t1/2) ShorterModerately ExtendedSignificantly Extended Increasing PEG length increases the hydrodynamic size, reducing renal clearance and prolonging circulation.[6][16]
In Vivo Efficacy GoodOften Optimal VariableAn optimal balance is often found with medium-length linkers, which provide improved PK without a significant loss of potency.[1][17]
Tendency for Aggregation Moderate (Payload Dependent)LowLowest The hydrophilic PEG chain acts as a "hydrophilicity reservoir," masking the payload's hydrophobicity and preventing aggregation.[1][18][19]
Conjugation Efficiency (DAR) GoodHigh and Consistent High and ConsistentThe hydrophilic nature of PEG can improve the solubility of the payload, facilitating more efficient and consistent conjugation reactions.[15]

Mandatory Visualizations

PROTAC Mechanism of Action

The diagram below illustrates the mechanism by which a PROTAC, synthesized using a linker like this compound, induces the degradation of a target protein.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation Target Target Protein PROTAC PROTAC (Target Ligand-Linker-E3 Ligand) Target->PROTAC E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ub_Target Ubiquitinated Target Protein E3_Ligase->Ub_Target Catalyzes Ub Transfer Proteasome Proteasome Ub_Target->Proteasome Ub Ubiquitin Ub->Ub_Target Degraded Degraded Peptides Proteasome->Degraded

Caption: Workflow of PROTAC-mediated protein degradation.

General Structure of an Antibody-Drug Conjugate (ADC)

This diagram shows the fundamental components of an ADC, where a PEG linker connects the antibody to the cytotoxic payload.

ADC_Structure cluster_info ADC Components Antibody Monoclonal Antibody (mAb) Targets specific antigen on cancer cells Linker Linker e.g., Short PEG Chain Antibody->Linker info1 Specificity Antibody->info1 Payload Cytotoxic Payload e.g., MMAE, DM1 Linker->Payload info2 Stability & Solubility Linker->info2 info3 Potency Payload->info3

Caption: Core components of an Antibody-Drug Conjugate.

Experimental Workflow for ADC Evaluation

The logical flow from ADC creation to preclinical assessment is outlined below.

ADC_Workflow start Start: Linker & Payload Selection A 1. Conjugation (mAb + Linker-Payload) start->A process process assay assay decision decision end Lead Candidate B 2. Purification & Characterization (SEC, HIC, UV-Vis for DAR) A->B C 3. In Vitro Cytotoxicity Assay (IC50 Determination) B->C D Potent & Stable? C->D D->start No (Re-design) E 4. Pharmacokinetic (PK) Study (Rodent Model) D->E Yes F 5. In Vivo Efficacy Study (Xenograft Model) E->F G Optimal Profile? F->G G->start No (Re-design) G->end Yes

Caption: Key stages in the preclinical evaluation of an ADC.

Experimental Protocols

Standardized protocols are essential for the accurate comparison of different linker technologies.

Protocol: ADC Conjugation and DAR Determination

Objective: To conjugate a linker-payload to an antibody and determine the average drug-to-antibody ratio (DAR).

Methodology:

  • Antibody Preparation: Reduce interchain disulfide bonds of the antibody (e.g., Trastuzumab) using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) in a phosphate-buffered saline (PBS) buffer.

  • Conjugation: Add the maleimide-functionalized PEG-linker-payload to the reduced antibody solution. The maleimide (B117702) group will react with the newly formed free thiol groups. The reaction is typically performed at room temperature for 1-2 hours.

  • Purification: Remove unconjugated linker-payload and other impurities using size-exclusion chromatography (SEC).

  • DAR Determination (UV-Vis Spectroscopy):

    • Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.

    • Calculate the concentrations of the antibody and the payload using their respective extinction coefficients via the Beer-Lambert law.

    • The DAR is the molar ratio of the payload to the antibody.[20]

  • DAR Determination (Hydrophobic Interaction Chromatography - HIC): HIC can also be used to separate ADC species based on the number of conjugated drugs, providing a more detailed distribution of DAR species (e.g., DAR2, DAR4, DAR6, DAR8).[20]

Protocol: In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.

Methodology:

  • Cell Culture: Plate antigen-positive cancer cells (e.g., SK-BR-3 for a HER2-targeting ADC) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of the ADC, a non-targeting control ADC, and the free payload. Include untreated cells as a negative control.

  • Incubation: Incubate the plates for a period of 72 to 120 hours.

  • Viability Assessment: Add a cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®) to each well and measure the signal (absorbance or luminescence) according to the manufacturer's instructions.

  • Data Analysis: Normalize the viability data to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol: Pharmacokinetic (PK) Study in Rodents

Objective: To evaluate the plasma clearance and half-life of an ADC.

Methodology:

  • Animal Model: Use healthy mice or rats (e.g., BALB/c mice).[1]

  • Administration: Administer the ADCs with different linkers intravenously (IV) via the tail vein at a specific dose (e.g., 5 mg/kg).[1]

  • Blood Sampling: Collect blood samples from the animals at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 7 days, 14 days).[1]

  • Sample Processing: Isolate plasma from the blood samples by centrifugation.

  • Quantification: Measure the concentration of the total antibody (or conjugated ADC) in the plasma samples using a validated enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic modeling software to calculate key parameters such as clearance (CL), volume of distribution (Vd), and half-life (t1/2).

Conclusion

The selection of a linker is a pivotal decision in the design of bioconjugates. Short PEG linkers, such as this compound, offer distinct advantages in applications like PROTACs where a compact, defined spacer is beneficial for facilitating the desired protein-protein interactions. In the context of ADCs, while longer PEG linkers are superior for enhancing solubility and extending half-life, shorter PEGs can be advantageous for maximizing in vitro potency.[15] The optimal PEG linker length is ultimately context-dependent, requiring empirical validation to achieve the ideal balance of pharmacokinetics, stability, and therapeutic efficacy for a given antibody, payload, and target combination.[1][6]

References

A Researcher's Guide to Orthogonal Methods for Validating PROTAC-Mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins rather than merely inhibiting them. This unique mechanism of action, which co-opts the cell's ubiquitin-proteasome system, demands a rigorous and multi-faceted validation approach. Relying on a single analytical method is insufficient to fully characterize a PROTAC's efficacy and specificity. This guide provides an objective comparison of key orthogonal methods for validating PROTAC-mediated protein degradation, complete with supporting experimental data and detailed protocols.

The Imperative of Orthogonal Validation

The core principle of PROTAC action involves the formation of a ternary complex between the target protein of interest (POI), the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. A robust validation strategy must therefore confirm not just the disappearance of the target protein, but also the mechanistic underpinnings of this process. Orthogonal methods provide a system of checks and balances, increasing confidence that the observed degradation is a direct, on-target effect of the PROTAC and not an artifact or off-target phenomenon.[1]

A typical validation workflow progresses from initial confirmation of protein loss to in-depth mechanistic studies and assessment of cellular consequences.

G cluster_0 Phase 1: Degradation Assessment cluster_1 Phase 2: Mechanistic Validation cluster_2 Phase 3: Specificity & Functional Outcome Western Blot Western Blot CETSA Target Engagement (CETSA) Western Blot->CETSA Confirm Degradation ELISA ELISA ELISA->CETSA Flow Cytometry Flow Cytometry Flow Cytometry->CETSA HiBiT/NanoBRET HiBiT/NanoBRET HiBiT/NanoBRET->CETSA Mass Spectrometry Proteomics (Mass Spec) CETSA->Mass Spectrometry Confirm Target Engagement Co-IP Ternary Complex (Co-IP) Co-IP->Mass Spectrometry Ubiquitination Assay Ubiquitination Assay Ubiquitination Assay->Mass Spectrometry Cell Viability Functional Assays (e.g., Viability, Apoptosis) Mass Spectrometry->Cell Viability Assess Specificity G cluster_0 Cellular Environment PROTAC PROTAC PROTAC->PROTAC Recycled Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ub Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation G Start Cell Lysis Quant Protein Quantification (BCA/Bradford) Start->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer Protein Transfer (PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (ECL) Secondary_Ab->Detection Analysis Data Analysis (Densitometry) Detection->Analysis End Results (DC50, Dmax) Analysis->End

References

A Comparative Guide to PEG and Click Chemistry Linkers in PROTACs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of a Proteolysis Targeting Chimera's (PROTAC's) success. This guide provides an objective comparison of two prominent linker strategies—flexible polyethylene (B3416737) glycol (PEG) linkers and those incorporating triazole moieties via click chemistry—supported by experimental data, detailed methodologies, and visual workflows to inform rational PROTAC design.

The linker in a PROTAC, while once considered a simple spacer, is now understood to be a critical component influencing a wide range of properties, from solubility and cell permeability to the stability of the ternary complex and, ultimately, the efficiency of target protein degradation. The two most prevalent classes of linkers employed in PROTAC design are PEG-based linkers and those synthesized using click chemistry.

PEG linkers, composed of repeating ethylene (B1197577) glycol units, offer hydrophilicity and flexibility. This can enhance the solubility of often lipophilic PROTAC molecules and provide the conformational freedom needed to facilitate the crucial ternary complex formation between the target protein and the E3 ligase.

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for PROTAC synthesis. This method allows for the rapid and efficient assembly of PROTAC libraries by introducing a stable and rigid triazole ring into the linker structure. The rigidity of the triazole can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation.

Comparative Analysis of PROTAC Performance

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50), the concentration required to degrade 50% of the target protein, and the maximum degradation (Dmax), which represents the highest percentage of protein degradation achievable. The following table summarizes the performance of various PROTACs, highlighting the different linker strategies employed.

PROTAC NameTarget Protein(s)E3 Ligase RecruitedLinker Type/FeaturesCell Line(s)DC50DmaxIC50/EC50
PEG Linkers
MZ1BRD4 (preferential)VHL3-unit PEG linkerH661, H838, HeLa8 nM, 23 nMComplete at 100 nMpEC50 = 7.6 (Mv4-11)
BTK Degrader (9)BTKCereblon18-atom PEG-based linkerRamos~6 nM>99% at 250 nMNot Reported
MT-809BTKCereblon12-atom PEG-based linkerNot Specified~12 nM>99% at 250 nMNot Reported
SMARCA2 DegraderSMARCA2VHLEthylene glycol linkerMV-4-11300 nM~65%Not Reported
ARV-825BRD4CereblonPEG-based linkerBurkitt's Lymphoma, 22RV1, NAMALWA, CA46<1 nM - 1 nMNot Reported9–37 nM (antiproliferative)
Click Chemistry (Triazole) Linkers
CDK9 Degrader (11c)CDK9CereblonTriazole-containing linkerMCF7523 nMNot ReportedNot Reported
PARP1 Degrader (56)PARP1MDM2PEG and triazole-containing linkerMDA-MB-231Not ReportedNot Reported8.45 µM (antiproliferative)
QCA570BET ProteinsCereblonContains a rigid ethynyl (B1212043) groupMV4;11, MOLM-13, RS4;11, Bladder Cancer Cells~1 nM (BRD4)Not Reported8.3 pM, 62 pM, 32 pM (antiproliferative)
dBET1BRD2, BRD3, BRD4CereblonClick chemistry-derived triazole linkerBreast Cancer Cells, MV4;11Not ReportedNot Reported430 nM (EC50), 0.14 µM (IC50)

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the evaluation process of PROTACs, it is helpful to visualize the underlying biological pathways and experimental procedures.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recruitment Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

The following diagram outlines a typical workflow for the synthesis and evaluation of PROTACs with different linkers.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation Warhead Warhead Synthesis PROTAC_PEG PROTAC Assembly (PEG Linker) Warhead->PROTAC_PEG PROTAC_Click PROTAC Assembly (Click Chemistry) Warhead->PROTAC_Click E3_Ligand E3 Ligand Synthesis E3_Ligand->PROTAC_PEG E3_Ligand->PROTAC_Click Linker_PEG PEG Linker Synthesis Linker_PEG->PROTAC_PEG Linker_Click Alkyne/Azide Linker Synthesis Linker_Click->PROTAC_Click Biochemical Biochemical Assays (e.g., Ternary Complex Formation) PROTAC_PEG->Biochemical PROTAC_Click->Biochemical Cellular_Degradation Cellular Degradation Assays (Western Blot, HiBiT) Biochemical->Cellular_Degradation Cell_Viability Cell Viability/Proliferation Assays Cellular_Degradation->Cell_Viability Permeability Permeability & Solubility Assays Cell_Viability->Permeability Data_Analysis Data Analysis (DC50, Dmax, IC50) Permeability->Data_Analysis

Caption: Experimental workflow for comparing PROTAC linkers.

Experimental Protocols

Accurate and reproducible assessment of PROTAC efficacy is crucial for a meaningful comparison of different linker strategies. Below are detailed methodologies for key experiments.

Protocol 1: PROTAC Synthesis via Click Chemistry (CuAAC)

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for the final ligation step in PROTAC synthesis.

Materials:

  • Alkyne-functionalized warhead or E3 ligase ligand

  • Azide-functionalized corresponding binding partner

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Solvent (e.g., DMF/H2O or t-BuOH/H2O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)

Procedure:

  • Dissolve the alkyne-functionalized component (1.0 eq) and the azide-functionalized component (1.1 eq) in a suitable solvent mixture (e.g., DMF/H2O 4:1).

  • Add sodium ascorbate (0.3 eq) to the reaction mixture.

  • In a separate vial, prepare a solution of CuSO4 (0.1 eq) and, if used, THPTA (0.1 eq) in water.

  • Add the copper sulfate solution to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.

Protocol 2: Western Blotting for Protein Degradation

Western blotting is a standard technique to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody specific for the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagent

Procedure:

  • Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (and DMSO as a vehicle control) for a specified time (e.g., 24 hours).

  • Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL detection system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the effect of PROTAC-mediated protein degradation on cell proliferation and viability.

Materials:

  • Cell line of interest

  • PROTAC of interest

  • DMSO (vehicle control)

  • 96-well plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC (and DMSO as a vehicle control).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Assay:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals. Read the absorbance at the appropriate wavelength.

    • For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, mix, and incubate according to the manufacturer's instructions. Measure the luminescence.

  • Data Analysis: Normalize the data to the DMSO control wells. Plot the percentage of cell viability against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The choice between PEG and click chemistry linkers in PROTAC design is not a one-size-fits-all decision. PEG linkers offer a straightforward approach to improving solubility and providing conformational flexibility, which is often beneficial for achieving a productive ternary complex. Click chemistry, on the other hand, provides a highly efficient and modular synthetic route, and the resulting rigid triazole linker can pre-organize the PROTAC, potentially leading to enhanced potency.

The optimal linker strategy is highly dependent on the specific target protein and E3 ligase pair. Therefore, a systematic evaluation of a diverse set of linkers, varying in length, composition, and rigidity, is essential for the development of highly effective and drug-like PROTACs. The experimental protocols and data presented in this guide provide a framework for researchers to make informed decisions in their PROTAC design and optimization efforts.

Evaluating PROTAC Linker Efficacy for Bruton's Tyrosine Kinase (BTK) Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different Proteolysis Targeting Chimera (PROTAC) linkers designed to induce the degradation of Bruton's Tyrosine Kinase (BTK), a key signaling protein in B-cells and a validated therapeutic target for various B-cell malignancies.[1][2] The efficacy of a PROTAC is critically influenced by the chemical linker connecting the target-binding warhead to the E3 ligase-recruiting ligand.[3] This document presents experimental data on how linker composition and length affect BTK degradation, along with detailed experimental protocols to aid in the rational design and evaluation of novel BTK PROTACs.

The Critical Role of the Linker in PROTAC Function

PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to selectively eliminate target proteins.[1][3] A PROTAC consists of a ligand that binds to the protein of interest (in this case, BTK), another ligand that recruits an E3 ubiquitin ligase (commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker that connects the two.[1] The formation of a stable ternary complex between BTK, the PROTAC, and the E3 ligase is essential for the subsequent ubiquitination and proteasomal degradation of BTK.[1][4] The linker is not a passive spacer but plays a crucial role in determining the stability and conformation of this ternary complex, thereby dictating the potency and efficacy of the PROTAC.[3][5]

Quantitative Comparison of BTK PROTACs with Different Linkers

The following tables summarize the in vitro degradation performance of several BTK PROTACs with varying linker lengths and compositions. The key parameters for comparison are:

  • DC50 : The concentration of the PROTAC that induces 50% degradation of the target protein. A lower DC50 value indicates higher potency.[3]

  • Dmax : The maximum percentage of target protein degradation achieved. A higher Dmax value signifies greater efficacy.[3]

Table 1: Impact of PEG Linker Length on BTK Degradation

This table illustrates the effect of varying the number of polyethylene (B3416737) glycol (PEG) units in the linker of a BTK PROTAC series that utilizes a common warhead and a CRBN-recruiting ligand.

PROTAC CompoundLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Cell LineReference
PROTAC 12 PEG units~9>1000<10Ramos[4]
PROTAC 23 PEG units~12~500~50Ramos[4]
PROTAC 34 PEG units~15~40>90Ramos[4]
PROTAC 45 PEG units~18~20>95Ramos[4]
PROTAC 56 PEG units~21~10>95Ramos[4]
PROTAC 67 PEG units~24~1>95Ramos[4]
PROTAC 78 PEG units~27~4>95Ramos[4]

Data synthesized from a study by Zorba et al. (2018), which demonstrated that longer PEG linkers initially led to more potent BTK degradation, with optimal activity observed around 7 PEG units.[4][6]

Table 2: Comparison of Flexible vs. Rigid Linkers for BTK Degradation

This table compares BTK PROTACs with flexible (alkyl/ether) and rigid linkers, highlighting the impact of linker rigidity on degradation efficiency.

PROTAC CompoundLinker TypeWarheadE3 Ligase LigandDC50 (nM)Dmax (%)Cell LineReference
6eFlexible Alkyl/EtherARQ-531 derivativeCRBNPotent>90Various[7]
3eRigid Piperazine-basedARQ-531 derivativeCRBNMore Potent>95Various[7]
L18IFlexibleIbrutinibPomalidomide~30>90DOHH2[8]
15-271Rigid 4-aminomethylbenzoylIbrutinibPomalidomide~30>90RAMOS[8]

Recent studies have explored the use of rigid linkers to improve the pharmacokinetic properties and efficacy of PROTACs. For instance, a rigidified linker in compound 3e led to improved metabolic stability and potent BTK degradation.[7] Similarly, compound 15-271 with a rigid linker showed enhanced solubility and comparable bioactivity to its flexible counterpart.[8]

Visualizations

BTK Signaling Pathway and PROTAC Mechanism of Action

BTK_PROTAC_Mechanism cluster_pathway BTK Signaling Pathway cluster_protac PROTAC-Mediated Degradation BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Activation BTK BTK LYN->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation BTK_Target BTK Downstream Downstream Signaling PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation PROTAC BTK PROTAC CRBN E3 Ligase (CRBN) PROTAC->CRBN Recruits PROTAC->BTK_Target Ub Ubiquitin (Ub) CRBN->Ub Proteasome Proteasome Ub->Proteasome Targeting Degraded_BTK Degraded BTK Fragments Proteasome->Degraded_BTK Degradation BTK_Target->Ub Ubiquitination

Caption: BTK signaling and the mechanism of action for a BTK PROTAC.

Experimental Workflow for BTK PROTAC Evaluation

PROTAC_Workflow start Start: Select BTK-Positive Cell Line (e.g., Ramos) treatment Treat cells with varying concentrations of BTK PROTACs start->treatment incubation Incubate for a defined period (e.g., 24 hours) treatment->incubation viability Parallel Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability lysis Cell Lysis incubation->lysis protein_quant Protein Quantification (e.g., BCA Assay) lysis->protein_quant western_blot Western Blotting for BTK and Loading Control (e.g., β-actin) protein_quant->western_blot data_analysis Densitometry Analysis to Determine Relative BTK Levels western_blot->data_analysis dc50_dmax Calculate DC50 and Dmax data_analysis->dc50_dmax end End: Comparative Efficacy Evaluation dc50_dmax->end viability->end

Caption: A typical experimental workflow for the evaluation of BTK PROTACs.

Logical Relationship of PROTAC Components

PROTAC_Logic PROTAC PROTAC Warhead Warhead (Binds to BTK) PROTAC->Warhead Linker Linker (Connects Components, Influences Ternary Complex) PROTAC->Linker E3_Ligand E3 Ligase Ligand (Recruits E3 Ligase) PROTAC->E3_Ligand Ternary_Complex Stable & Productive Ternary Complex Warhead->Ternary_Complex Linker->Ternary_Complex E3_Ligand->Ternary_Complex Degradation BTK Degradation Ternary_Complex->Degradation

Caption: Logical relationship of the components of a BTK PROTAC.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of BTK PROTACs are provided below.

Western Blotting for BTK Degradation

This protocol is used to quantify the amount of BTK protein remaining in cells after treatment with a PROTAC.[1]

1. Cell Culture and Treatment:

  • Culture a BTK-expressing cell line (e.g., Ramos, MOLM-14) in appropriate media.[9]
  • Seed cells in 6-well plates and allow them to adhere or reach a suitable density.
  • Treat the cells with a serial dilution of the BTK PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold PBS.
  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Protein Transfer:

  • Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific for BTK overnight at 4°C.
  • Also, probe for a loading control protein (e.g., β-actin, GAPDH) to ensure equal protein loading.
  • Wash the membrane with TBST.
  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

6. Detection and Analysis:

  • Wash the membrane again with TBST.
  • Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.[1]
  • Quantify the band intensities using densitometry software. Normalize the BTK signal to the loading control to determine the relative BTK protein levels.[1]

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.[1]

1. Cell Seeding and Treatment:

  • Seed cells in a 96-well plate at an appropriate density.
  • Treat the cells with a serial dilution of the BTK PROTAC and incubate for the desired time period (e.g., 72 hours).[9]

2. Assay Procedure:

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.[1]
  • Mix on an orbital shaker for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]

3. Measurement and Analysis:

  • Measure the luminescence using a luminometer.
  • Normalize the data to vehicle-treated controls to determine the percentage of cell viability.[1]

Conclusion

The design of the linker is a critical parameter in the development of effective PROTACs for BTK degradation. The presented data highlights that both linker length and composition significantly impact the potency and efficacy of BTK PROTACs. While flexible PEG linkers have been extensively studied and show a clear length-dependent activity, emerging research on rigid linkers suggests they can offer advantages in terms of metabolic stability and solubility. The optimal linker is highly specific to the warhead and E3 ligase ligand pair and must be empirically determined. The experimental protocols provided in this guide offer a standardized framework for researchers to conduct comparative studies and advance the rational design of next-generation BTK-targeting therapeutics.

References

A Researcher's Guide to Comparing PROTAC Degradation Efficiency Using In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in vitro assays to measure the degradation efficiency of different Proteolysis Targeting Chimeras (PROTACs). It includes supporting experimental data, detailed protocols for key assays, and visualizations to clarify complex processes.

PROTACs have emerged as a powerful therapeutic modality that induces the degradation of specific target proteins by hijacking the body's own ubiquitin-proteasome system. Evaluating the efficacy of different PROTACs is a critical step in the drug discovery process. This guide focuses on common in vitro assays used to quantify two key performance indicators: DC50, the concentration of a PROTAC that results in 50% degradation of the target protein, and Dmax, the maximum percentage of protein degradation achievable.

Quantitative Comparison of PROTAC Degradation Efficiency

The following tables summarize the DC50 and Dmax values for various PROTACs targeting different proteins of interest, providing a comparative overview of their degradation efficiencies in various cell lines.

Table 1: Comparison of BRD4-Targeting PROTACs

PROTACE3 Ligase RecruitedTarget Protein(s)Cell Line(s)DC50 (nM)Dmax (%)
ARV-771 VHLBRD2/3/4Castration-Resistant Prostate Cancer (CRPC)<1 to <5>90
MZ1 VHLBRD4 (preferential)H661, H8388 to 23Complete at 100 nM
ARV-825 CRBNBRD4Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46<1 to 1>90

Table 2: Comparison of BTK-Targeting PROTACs

PROTACE3 Ligase RecruitedTarget ProteinCell LineDC50 (nM)Dmax (%)
RC-2 CRBNBTKMino~10>85
IR-2 CRBNBTKMino<10>85
NC-1 CRBNBTKMino2.297
RC-3 CRBNBTKMino<10>85

Table 3: Comparison of EGFR-Targeting PROTACs

PROTACE3 Ligase RecruitedTarget ProteinCell Line(s)DC50 (nM)Dmax (%)
MS39 VHLEGFR (mutant)HCC-827, H32553.3 - 5.0>90
SJF-1528 VHLEGFR (wild-type & mutant)OVCAR8, HeLa39.2, 736.2Not Reported
HJM-561 CRBNEGFR (triple mutant)Ba/F35.8 - 9.2>90
Compound 13 CRBNEGFR (del19)HCC-8273.5791
CP17 VHLEGFR (L858R/T790M & del19)H1975, HCC8270.49 - 1.56>90

Table 4: Comparison of KRAS G12D-Targeting PROTACs

PROTACE3 Ligase RecruitedTarget ProteinCell LineDC50 (nM)Dmax (%)
Degrader 1 VHLKRAS G12DAsPC-138>90
RP03707 CRBNKRAS G12DPK-590.7>90

Table 5: Comparison of STAT3-Targeting PROTACs

PROTACE3 Ligase RecruitedTarget ProteinCell LineDC50 (nM)Dmax (%)
SD-36 CRBNSTAT3MOLM-16<10>90
S3D5 CRBNSTAT3HepG2110>90
UM-STAT3-1218 Not SpecifiedSTAT3Leukemia/Lymphoma linesLow nMNot Reported

Visualizing the Process: From Mechanism to Measurement

To better understand the underlying biological processes and the experimental procedures used to assess PROTAC efficacy, the following diagrams are provided.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Proteasome->PROTAC Recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC Mechanism of Action

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Degradation Measurement cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Target-expressing cells) PROTAC_Treatment 2. PROTAC Treatment (Dose-response & time-course) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quant 4. Protein Quantification Cell_Lysis->Protein_Quant Western_Blot 5a. Western Blot Protein_Quant->Western_Blot ELISA 5b. ELISA Protein_Quant->ELISA Flow_Cytometry 5c. Flow Cytometry Protein_Quant->Flow_Cytometry Data_Quant 6. Data Quantification (Densitometry, Fluorescence, etc.) Western_Blot->Data_Quant ELISA->Data_Quant Flow_Cytometry->Data_Quant Dose_Response 7. Dose-Response Curve Generation Data_Quant->Dose_Response DC50_Dmax 8. DC50 & Dmax Calculation Dose_Response->DC50_Dmax

In Vitro Degradation Assay Workflow

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison of PROTAC degradation efficiency.

Western Blotting for Protein Degradation

Western blotting is a widely used technique to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells of interest in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for the desired time period (typically 4-24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and a loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imager.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the normalized protein levels against the logarithm of the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.

Sandwich ELISA for Protein Degradation

Enzyme-Linked Immunosorbent Assay (ELISA) can be adapted to quantify the amount of a target protein in cell lysates, offering a higher throughput alternative to Western blotting.

Materials:

  • High-binding 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Capture antibody specific for the target protein

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Cell lysates from PROTAC-treated and control cells

  • Detection antibody specific for a different epitope on the target protein (can be biotinylated)

  • Enzyme-conjugated streptavidin (if using a biotinylated detection antibody) or enzyme-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H2SO4)

  • Microplate reader

Procedure:

  • Plate Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well. Incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate three times with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate three times. Add 100 µL of diluted cell lysates (and standards for a standard curve) to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate three times. Add 100 µL of diluted detection antibody to each well and incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate Incubation: Wash the plate three times. If using a biotinylated detection antibody, add 100 µL of enzyme-conjugated streptavidin and incubate for 30-60 minutes. If using an unconjugated primary detection antibody, add an enzyme-conjugated secondary antibody and incubate.

  • Substrate Addition and Measurement: Wash the plate three times. Add 100 µL of substrate solution to each well and incubate in the dark until a color change is observed. Stop the reaction with 50 µL of stop solution. Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve from the standards. Determine the concentration of the target protein in each sample from the standard curve. Calculate the percentage of protein degradation relative to the vehicle-treated control and plot the data to determine DC50 and Dmax.

Intracellular Flow Cytometry for Protein Degradation

Flow cytometry allows for the quantification of protein levels on a single-cell basis, providing insights into population heterogeneity in response to PROTAC treatment.

Materials:

  • Cells treated with PROTACs and controls

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., saponin-based or methanol-based)

  • Primary antibody against the target protein (conjugated to a fluorophore is recommended)

  • Fluorescently-labeled secondary antibody (if the primary is not conjugated)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells after PROTAC treatment and wash with flow cytometry staining buffer.

  • Fixation: Resuspend the cells in fixation buffer and incubate for 15-20 minutes at room temperature. This cross-links the proteins and stabilizes the cells.

  • Permeabilization: Wash the fixed cells and resuspend them in permeabilization buffer. This allows the antibodies to access intracellular antigens.

  • Intracellular Staining:

    • Incubate the permeabilized cells with the primary antibody against the target protein for 30-60 minutes at 4°C or room temperature, protected from light.

    • If the primary antibody is not conjugated, wash the cells and incubate with a fluorescently-labeled secondary antibody.

  • Data Acquisition: Wash the stained cells and resuspend them in staining buffer. Analyze the samples on a flow cytometer, collecting data from a sufficient number of cells (e.g., 10,000-50,000 events).

  • Data Analysis:

    • Gate on the cell population of interest based on forward and side scatter properties.

    • Quantify the mean fluorescence intensity (MFI) of the target protein signal for each treatment condition.

    • Calculate the percentage of protein degradation by comparing the MFI of treated samples to the vehicle control.

    • Generate dose-response curves to determine DC50 and Dmax values.

A Comparative Guide to PROTAC Linkers: Structural Insights and Performance Metrics

Author: BenchChem Technical Support Team. Date: December 2025

The efficacy of a Proteolysis-Targeting Chimera (PROTAC) is critically dependent on the linker that connects the two terminal ligands—one for the target Protein of Interest (POI) and the other for an E3 ubiquitin ligase.[1][2][3] This linker is not merely a spacer but a crucial determinant of the PROTAC's physicochemical properties, cell permeability, and its ability to induce a stable and productive ternary complex (POI-PROTAC-E3 ligase).[2][3] An optimally designed linker facilitates the necessary spatial orientation between the POI and the E3 ligase for efficient ubiquitination and subsequent degradation.[2]

This guide provides a comparative analysis of common PROTAC linker types, supported by experimental data, to assist researchers in the rational design of effective protein degraders.

Comparative Analysis of Common Linker Types

PROTAC linkers are broadly classified into flexible and rigid types, each with distinct advantages and disadvantages that influence the molecule's overall performance.[4][]

1. Flexible Linkers: Alkyl and Polyethylene Glycol (PEG) Chains

Flexible linkers are the most widely used in PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.[4]

  • Alkyl Chains: These are simple hydrocarbon chains that offer significant conformational flexibility.[4] While synthetically straightforward, their hydrophobicity can negatively impact the PROTAC's aqueous solubility.[3][4] However, alkyl linkers are seeing renewed interest for optimizing passive diffusion across cell membranes, outperforming PEGylated analogs in some permeability assays when lipophilicity is matched.[]

  • Polyethylene Glycol (PEG) Chains: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are more hydrophilic than alkyl chains, which generally improves the solubility and cell permeability of the PROTAC.[3][4] Approximately 54% of reported PROTACs utilize PEG-based linkers.[4] Their flexibility is thought to stabilize the ternary complex through cooperative binding.[7]

2. Rigid Linkers

Rigid linkers incorporate cyclic structures (e.g., piperazine, piperidine), aromatic rings, or alkynes to introduce conformational constraints.[3][4][]

  • Advantages: This rigidity can help pre-organize the PROTAC into a bioactive conformation, potentially leading to higher potency and stability of the ternary complex.[4][8] Rigid linkers can also enhance metabolic stability.[4]

  • Considerations: The synthesis of rigid linkers can be more complex. However, the resulting conformational restriction can be beneficial for creating new interactions that enhance ternary complex stability.[8]

3. "Clickable" Linkers

Click chemistry, especially the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a popular method for modular PROTAC synthesis.[4] The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy, helping to reduce oxidative degradation.[3][4] This approach facilitates the rapid generation of PROTAC libraries with diverse linker lengths and compositions.[4][9]

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is primarily measured by two parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 indicates higher potency.[4]

  • Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax signifies greater efficacy.[4]

The optimal linker is highly specific to the POI and E3 ligase pair, necessitating empirical evaluation.[7]

Table 1: Impact of Linker Type and Length on Degradation Potency

Target E3 Ligase Linker Type Linker Length (atoms) DC50 Dmax (%) Reference Insight
ERα CRBN PEG 12 ~100 nM >90 A 16-atom PEG linker was found to be significantly more potent in degrading ERα than a 12-atom linker, despite similar binding affinities.[7]
ERα CRBN PEG 16 <10 nM >95 This highlights the critical importance of optimizing linker length for each specific system.[1][7]
BRD4 VHL Alkyl/Ether < 12 No Degradation N/A For TBK1 degradation, linkers shorter than 12 atoms showed no activity, while longer linkers were effective.[4][7]
BRD4 VHL Alkyl/Ether > 12 Effective >80 This suggests a minimum distance is required to prevent steric clashes and enable ternary complex formation.[7]
BRD9 VHL Flexible (PEG) - 54 nM >90 A PROTAC with a rigid linker was more potent than its flexible counterpart.[4]
BRD9 VHL Rigid (Disubstituted Alkene) - 18 nM >90 The rigidity may pre-organize the molecule into a more favorable conformation for ternary complex formation.[4][8]

| mTOR | VHL | C8 Alkyl | 8 | Optimal | >90 | In a study on PI3K/mTOR degraders, flexible linkers like alkyl chains showed superior degradation efficiency, possibly by better promoting ternary complex formation.[10] |

Note: Data is synthesized from multiple sources for comparative purposes. Absolute values can vary based on specific cell lines and experimental conditions.

Visualizing PROTAC Mechanisms and Workflows

PROTAC Mechanism of Action

PROTAC_Mechanism

Experimental Workflow for PROTAC Analysis

PROTAC_Workflow cluster_design Design & Synthesis cluster_eval Evaluation cluster_analysis Analysis & Optimization Design PROTAC Design (Linker Variation) Synth Chemical Synthesis Design->Synth Biophys Biophysical Assays (SPR, ITC) Synth->Biophys Cellular Cellular Assays (Western Blot, DC50/Dmax) Synth->Cellular Data Data Analysis (SAR) Biophys->Data Cellular->Data Structural Structural Studies (X-ray, Cryo-EM) Structural->Data Data->Structural Inform Lead_Opt Lead Optimization Data->Lead_Opt Lead_Opt->Design Iterate

Linker Properties and PROTAC Efficacy

Linker_Logic cluster_props Linker Properties cluster_outcomes Functional Outcomes Length Length Ternary Ternary Complex Stability & Cooperativity Length->Ternary Rigidity Rigidity / Flexibility Rigidity->Ternary Composition Composition (PEG, Alkyl, etc.) Composition->Ternary PK Physicochemical Props (Solubility, Permeability) Composition->PK Efficacy Degradation Efficacy (DC50, Dmax) Ternary->Efficacy PK->Efficacy

Detailed Experimental Protocols

Detailed structural and functional analysis is essential to understand how different linkers influence PROTAC activity. Below are generalized protocols for key experiments.

Ternary Complex Formation Analysis by Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique used to measure the kinetics (kon, koff) and affinity (KD) of binary and ternary complex formation in real-time.[11][12]

  • Principle: Measures changes in refractive index at the surface of a sensor chip as molecules bind and dissociate.

  • Objective: To quantify the binding affinity and kinetics of the PROTAC to its target protein and E3 ligase individually (binary) and together (ternary).

  • General Protocol:

    • Immobilization: Covalently immobilize one of the proteins (e.g., the His-tagged E3 ligase complex) onto a suitable sensor chip (e.g., NTA chip).[12]

    • Binary Interaction (PROTAC to E3): Inject increasing concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary KD.

    • Binary Interaction (PROTAC to POI): In a separate experiment, immobilize the POI and inject the PROTAC to determine its binary KD for the target.

    • Ternary Complex Formation: To measure ternary complex formation, inject a constant, saturating concentration of the PROTAC mixed with increasing concentrations of the POI over the immobilized E3 ligase.

    • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate association rates (ka), dissociation rates (kd), and the equilibrium dissociation constant (KD). Ternary complex half-life can also be derived, which often correlates well with degradation efficacy.[13]

Thermodynamic Analysis by Isothermal Titration Calorimetry (ITC)

ITC provides a complete thermodynamic profile of the binding interaction, including affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[2][14]

  • Principle: Measures the heat released or absorbed during a binding event.

  • Objective: To determine the thermodynamic drivers of binary and ternary complex formation and to confirm binding stoichiometry.[2][14]

  • General Protocol:

    • Preparation: Prepare precisely concentrated solutions of the proteins and PROTAC in a matched buffer to minimize artifacts from buffer mismatch.

    • Instrument Setup: Load one binding partner (e.g., the target protein) into the sample cell and the other (e.g., the PROTAC) into the titration syringe.[15]

    • Titration: Perform a series of small, sequential injections of the titrant into the sample cell. Each injection triggers a heat change that is measured by the instrument.[15]

    • Ternary Measurement: To assess the ternary complex, the PROTAC can be pre-incubated with one protein (e.g., E3 ligase) in the syringe and titrated into the second protein (the POI) in the cell.[2]

    • Data Analysis: Integrate the heat peaks and plot them against the molar ratio. Fit the data to a single-site binding model to extract the thermodynamic parameters. The Gibbs free energy (ΔG) can be calculated to evaluate the stability of the complex.[13]

Cellular Degradation Assay by Western Blot

Western Blot is the standard method to quantify the reduction in intracellular target protein levels following PROTAC treatment.[16]

  • Principle: Uses antibodies to detect a specific protein of interest in a complex mixture of proteins separated by size.

  • Objective: To determine the DC50 and Dmax of a PROTAC in a cellular context.

  • General Protocol:

    • Cell Treatment: Plate cells and treat with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for a defined period (e.g., 18-24 hours).

    • Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).[16]

    • SDS-PAGE and Transfer: Normalize protein amounts, denature by boiling in Laemmli sample buffer, and separate the proteins by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]

    • Immunoblotting:

      • Block the membrane to prevent non-specific antibody binding.[16]

      • Incubate with a primary antibody specific to the target protein.

      • Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[16]

      • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Detection & Analysis: Apply a chemiluminescent substrate and capture the signal using an imaging system.[16] Quantify the band intensity using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control.[16]

Structural Determination by X-ray Crystallography or Cryo-EM

Obtaining a high-resolution structure of the ternary complex provides invaluable atomic-level insight into the protein-protein and protein-linker interactions that drive degradation.[17][18][19]

  • Principle: X-ray crystallography requires the formation of a well-ordered crystal of the complex, while cryo-electron microscopy (cryo-EM) images vitrified, single-particle complexes.

  • Objective: To visualize the three-dimensional architecture of the POI-PROTAC-E3 ligase complex.

  • General Protocol (Crystallography):

    • Complex Formation: The formation of a stable, high-affinity, and cooperative ternary complex is critical for success.[18] Purify the POI and E3 ligase components to high homogeneity. Form the ternary complex by mixing the components in a stoichiometric ratio.

    • Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, buffers, additives) using vapor diffusion methods (sitting or hanging drop) to identify conditions that yield diffraction-quality crystals.

    • Data Collection & Structure Solution: Collect X-ray diffraction data at a synchrotron source. Process the data and solve the structure using molecular replacement or other phasing methods. The resulting electron density map reveals the precise orientation of the PROTAC and the induced protein-protein interface.[19]

  • Note on Cryo-EM: Cryo-EM is particularly useful for large, flexible, or heterogeneous complexes that are difficult to crystallize.[17] It can provide valuable information on the different conformations present in solution.[17]

References

Safety Operating Guide

Personal protective equipment for handling NH2-PEG2-methyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling NH2-PEG2-methyl acetate (B1210297) (CAS No: 741235-80-3). Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.

Hazard Identification and Classification

NH2-PEG2-methyl acetate is classified with the following hazards according to the Globally Harmonized System (GHS)[1]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].

  • Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life[1].

  • Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects[1].

The hydrochloride salt of this compound is associated with skin irritation, serious eye irritation, and potential respiratory irritation. Due to the amine functional group, it is prudent to handle this compound with the same precautions as other amines, which can be corrosive and toxic[2][3].

Hazard Classification GHS Category Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life[1]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects[1]
Associated Hazards (from HCl salt)H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.

PPE Category Specification Rationale
Eye and Face Protection Chemical splash goggles that meet ANSI Z87.1 standard. A face shield should be worn over goggles when there is a significant risk of splashes.Protects against splashes and aerosols that can cause serious eye irritation.
Skin Protection Chemical-resistant lab coat.Protects skin from accidental contact.
Chemical-resistant gloves (Nitrile gloves are a common choice, but refer to manufacturer's resistance guide for specific breakthrough times).Prevents skin contact. Given that nitrile gloves have poor resistance to some amines and esters, double-gloving or using a more resistant glove material may be necessary for prolonged handling.
Closed-toe shoes and long pants.Ensures no exposed skin on the lower body.
Respiratory Protection All work should be conducted in a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and amines should be used.Minimizes inhalation of vapors or aerosols.

Operational Plan: Step-by-Step Handling Procedure

A strict operational workflow is critical for safety.

  • Preparation:

    • Conduct a pre-work hazard assessment.

    • Ensure a chemical spill kit appropriate for amines is readily available.

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents.

  • Donning PPE:

    • Put on all required PPE as detailed in the table above before entering the designated work area.

  • Handling the Compound:

    • Perform all manipulations of this compound within a certified chemical fume hood.

    • Carefully dispense the required amount, avoiding splashes and the generation of aerosols.

    • Keep all containers tightly closed when not in use.

  • Post-Handling Procedures:

    • Thoroughly decontaminate the work area and any equipment that came into contact with the chemical.

    • Properly doff PPE, removing gloves using the correct technique to avoid contaminating your skin.

    • Wash hands thoroughly with soap and water after handling is complete.

First Aid Measures

Immediate and appropriate action is critical in the event of an exposure.

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention[1].
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1].
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician if you feel unwell[1].

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including empty containers, contaminated PPE, and spill cleanup materials, in a clearly labeled, sealed, and chemically compatible container.

  • Waste Disposal: Dispose of the hazardous waste through your institution's designated chemical waste disposal program. Do not pour down the drain, as the substance is very toxic to aquatic life[1].

Experimental Workflow Diagram

The following diagram outlines the safe handling workflow for this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_assessment Hazard Assessment prep_spill_kit Spill Kit Ready prep_assessment->prep_spill_kit prep_fume_hood Verify Fume Hood prep_spill_kit->prep_fume_hood prep_ppe Assemble PPE prep_fume_hood->prep_ppe handling_don_ppe Don PPE prep_ppe->handling_don_ppe handling_in_hood Work in Fume Hood handling_don_ppe->handling_in_hood handling_dispense Dispense Carefully handling_in_hood->handling_dispense handling_close Keep Containers Closed handling_dispense->handling_close post_decontaminate Decontaminate Area handling_close->post_decontaminate post_doff_ppe Doff PPE post_decontaminate->post_doff_ppe post_wash Wash Hands post_doff_ppe->post_wash disp_collect Collect Hazardous Waste post_wash->disp_collect disp_dispose Dispose via EHS disp_collect->disp_dispose

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NH2-PEG2-methyl acetate
Reactant of Route 2
Reactant of Route 2
NH2-PEG2-methyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.